2-Chlorophenol
Descripción
Propiedades
IUPAC Name |
2-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYQTSUDJAMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO, Array | |
| Record name | 2-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12134 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-CHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021544 | |
| Record name | 2-Chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F)., Colorless to yellow-brown liquid with an unpleasant odor; [Hawley] Sensitive to light and moisture; [CHEMINFO] Faintly yellow clear liquid with a stench; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 2-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12134 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Chlorophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3098 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | o-CHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
347 to 349 °F at 760 mmHg (NTP, 1992), 174.9 °C at 760 mm Hg, 175 °C | |
| Record name | 2-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12134 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-CHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
147 °F (NTP, 1992), 64 °C, 64 °C (147 °F) CLOSED CUP, 64 °C c.c. | |
| Record name | 2-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12134 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Chlorophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3098 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-CHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
10 to 50 mg/mL at 59 °F (NTP, 1992), Sol in ethanol, ethyl ether; slightly soluble in chloroform; very sol in benzene, Sol in aqueous sodium hydroxide, alcohol, ether, 2.85 PARTS SOL IN 100 PARTS WATER @ 20 °C, Freely soluble in alcohol, ether, caustic alkali solutions, For more Solubility (Complete) data for 2-CHLOROPHENOL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 2.85 | |
| Record name | 2-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12134 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-CHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.25 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2634 at 20 °C/4 °C, Relative density (water = 1): 1.3 | |
| Record name | 2-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12134 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-CHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.4 | |
| Record name | o-CHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 53.8 °F ; 2.2 mmHg at 68 °F (NTP, 1992), 2.53 [mmHg], 2.53 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 230 | |
| Record name | 2-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12134 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Chlorophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3098 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-CHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/, AS A BY-PRODUCT IN PRODUCTION OF 4-CHLOROPHENOL BY DIRECT CHLORINATION OF PHENOL, The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/ | |
| Record name | 2-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light amber liquid, Colorless to yellow brown liquid | |
CAS No. |
95-57-8, 25167-80-0 | |
| Record name | 2-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12134 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Chlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorophenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-CHLOROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9KAV4K6BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-CHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
48.2 °F (NTP, 1992), 9.8 °C, MP: 7 °C (ALPHA), 0 °C (BETA), 4.1 °C (GAMMA), 9.3-9.8 °C | |
| Record name | 2-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12134 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-CHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorophenol
This technical guide provides a comprehensive overview of 2-Chlorophenol, including its chemical identity, structure, properties, synthesis, and analytical methods. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound.
Chemical Identity and Structure
CAS Number: 95-57-8
Chemical Formula: C₆H₅ClO
Molecular Structure: this compound consists of a benzene ring substituted with a hydroxyl (-OH) group and a chlorine (-Cl) atom on adjacent carbons (ortho position).
Synonyms: o-Chlorophenol, 2-Hydroxychlorobenzene, o-Chlorphenol.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 128.56 g/mol | [1] |
| Appearance | Colorless to amber liquid | [1] |
| Odor | Unpleasant, penetrating | [1] |
| Boiling Point | 175-176 °C | [1] |
| Melting Point | 8.7 °C | [2] |
| Density | 1.265 g/cm³ | [1] |
| Solubility in Water | Slightly soluble | [1] |
| pKa | 8.56 | [1] |
| log Kow | 2.15 | [1] |
Synthesis of this compound
A common method for the synthesis of this compound is the direct chlorination of phenol. The following diagram illustrates a typical reaction workflow.
Applications
This compound is a versatile chemical intermediate with several industrial applications:
-
Chemical Synthesis: It serves as a precursor in the manufacturing of higher chlorinated phenols, pesticides (herbicides, fungicides), dyes, and pharmaceuticals.[3][4][5]
-
Disinfectants and Preservatives: It has been used in the formulation of antiseptics, bactericides, and wood and glue preservatives.[1][4][5]
-
Industrial Solvent: It can be used as a solvent for polyester fibers.[5]
Experimental Protocols
Determination of this compound in Water by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a representative example for the analysis of this compound in water samples and is based on principles outlined in EPA methods.[6][7][8]
1. Sample Preparation (In-situ Acetylation and Extraction)
-
To a 300 mL water sample, add internal standards and surrogates.
-
Neutralize the sample with potassium carbonate and then buffer to a pH of 9-11.5 to form the phenolate ion.
-
Add acetic anhydride to the aqueous sample to convert the phenolate to its acetate derivative.
-
Extract the resulting 2-chlorophenyl acetate from the aqueous matrix with hexane.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[7]
-
Injector: Use a splitless injection mode at 250 °C.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Oven Temperature Program: An initial temperature of 60 °C held for 1 minute, then ramped to 245 °C at a rate of 10 °C/min and held for 5 minutes.[7]
-
-
Mass Spectrometer (MS) Conditions:
3. Quantification
-
Prepare a five-point calibration curve by spiking known concentrations of this compound into blank water and processing them in the same manner as the samples.
-
Quantify the analyte using the average relative response factor from the calibration curve and the internal standard technique.[9]
Biological Activity and Toxicity
This compound is classified as a toxic and hazardous substance.[4]
-
Human Health Effects: Exposure can occur through inhalation, ingestion, or skin contact. Acute exposure may lead to dizziness, respiratory irritation, and nausea, while chronic exposure has been linked to liver and kidney damage.[4][10]
-
Environmental Impact: It is considered a priority pollutant in water due to its toxicity to aquatic life, including fish and algae.[2][4] Its persistence in the environment is a concern, as it is resistant to biodegradation.[11]
-
Toxicological Pathways: The liver is a primary target of chlorophenol toxicity in animal studies, with observed effects including increased liver weight and hepatocellular hypertrophy.[10] Neurological effects such as lethargy and tremors have also been reported in animal studies.[10][11]
The following diagram illustrates a logical relationship concerning the environmental and health impacts of this compound.
References
- 1. This compound | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. DE3318791A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. ncasi.org [ncasi.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chlorophenol (2-CP). The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its synthesis and degradation pathways.
Physical and Chemical Properties
This compound, with the chemical formula C₆H₅ClO, is a chlorinated organic compound.[1] It presents as a colorless to light-yellow or amber liquid at room temperature, possessing a characteristic unpleasant, penetrating medicinal odor.[1][2] It is recognized for its role as a chemical intermediate in various manufacturing processes, including the synthesis of pesticides, dyes, and pharmaceuticals.[1][3] Due to its toxicity and persistence, a thorough understanding of its properties is crucial for safe handling and environmental considerations.[1]
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound, providing a quick reference for its fundamental characteristics.
| Property | Value | References |
| Molecular Formula | C₆H₅ClO | [4] |
| Molecular Weight | 128.56 g/mol | [4] |
| Appearance | Colorless to amber liquid | [1][2] |
| Odor | Unpleasant, penetrating | [1][2] |
| Melting Point | 7 to 9.8 °C (44.6 to 49.6 °F) | [4] |
| Boiling Point | 173.4 to 176 °C (344.1 to 348.8 °F) | [4] |
| Density | 1.241 to 1.265 g/cm³ at 20-25 °C | [2][4] |
| Water Solubility | 20 to 28.5 g/L at 20 °C | [4] |
| pKa | 8.48 to 8.56 at 25 °C | [4] |
| Vapor Pressure | 2 to 2.53 mmHg at 20-25 °C | [2][4] |
| Refractive Index (n²⁰/D) | 1.5524 to 1.558 | [4] |
| Flash Point | 63 to 64 °C (145.4 to 147.2 °F) | [4] |
| Autoignition Temperature | 550 °C (1022 °F) | [4] |
Tabulated Chemical Properties
This table outlines the key chemical properties of this compound, including its reactivity and stability information.
| Property | Description | References |
| Acidity | Weakly acidic. | [4] |
| Reactivity | Reacts exothermically with bases. Incompatible with oxidizing agents, acid chlorides, and acid anhydrides. Can form ethers, esters, and salts with metals and amines. | [4] |
| Stability | Stable under normal conditions. Sensitive to light and moisture. | [4] |
| Decomposition | When heated to decomposition, it emits toxic fumes of hydrogen chloride. | [4] |
| LogP (Octanol-Water Partition Coefficient) | 2.15 to 2.18 | [4] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as its synthesis.
Determination of Melting Point (Capillary Method)
The melting point of this compound, which is near room temperature, can be determined using a standard capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of solid this compound is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
-
Determination: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For an accurate determination, the heating rate should be slow (approximately 1-2 °C per minute) near the expected melting point.[5]
Determination of Boiling Point (Micro-reflux Method)
The boiling point of this compound can be determined using a micro-reflux apparatus.
Protocol:
-
Apparatus Setup: A small quantity (a few milliliters) of this compound is placed in a small flask or test tube containing a boiling chip. A condenser is attached vertically to the flask. A thermometer is positioned so that the bulb is just below the level of the side arm of the condenser, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.[6][7]
-
Heating: The sample is heated gently to boiling.[6]
-
Determination: The temperature is recorded when the vapor condensation ring is stable and observed on the thermometer bulb. This stable temperature reading is the boiling point of the liquid. The atmospheric pressure should also be recorded.[6][8]
Determination of pKa (Spectrophotometric Method)
The acid dissociation constant (pKa) of this compound can be determined by UV-Vis spectrophotometry, leveraging the different absorption spectra of the protonated and deprotonated forms.[9]
Protocol:
-
Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound is also prepared.[9]
-
Spectral Measurement: The UV-Vis absorption spectrum of this compound is recorded in a highly acidic solution (to obtain the spectrum of the fully protonated form) and in a highly basic solution (to obtain the spectrum of the fully deprotonated form).[9]
-
Data Collection: The absorbance of this compound is then measured at a fixed wavelength (ideally where the difference in absorbance between the two forms is maximal) in each of the buffer solutions.[9]
-
Calculation: The pKa is calculated using the Henderson-Hasselbalch equation by plotting the ratio of the concentrations of the deprotonated and protonated forms (determined from the absorbance measurements) against the pH of the buffer solutions.[10]
Determination of Water Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the aqueous solubility of a compound.[11][12]
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of water in a flask at a constant temperature (e.g., 20 °C).[11][13]
-
Equilibration: The flask is sealed and agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[11][13]
-
Phase Separation: The suspension is allowed to stand to permit the undissolved this compound to settle. An aliquot of the supernatant is then carefully removed and filtered to remove any suspended particles.[11][12]
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). This concentration represents the aqueous solubility of the compound.[12][14]
Synthesis of this compound
Two common methods for the synthesis of this compound are detailed below.
Protocol:
-
Reaction Setup: In a reaction flask, 0.5 moles of phenol are dissolved or suspended in 150-300 mL of carbon tetrachloride.[15]
-
Reagent Addition: While stirring, 0.5 moles of tert-butyl hypochlorite are added dropwise. The temperature is allowed to rise to the boiling point of the solvent.[15]
-
Reflux: The reaction mixture is then heated under reflux for an additional 2 hours.[15]
-
Work-up and Purification: After the reflux period, the carbon tetrachloride and tert-butyl alcohol are removed by distillation. The remaining residue is then fractionally distilled to collect the this compound fraction, which boils at approximately 175 °C.[15]
Protocol:
-
Reaction Setup: Phenol is dissolved in a non-polar, perchlorinated hydrocarbon solvent such as carbon tetrachloride or tetrachloroethane. A catalytic amount (10-500 ppm) of a branched-chain amine is added.[16]
-
Chlorination: Chlorine gas is bubbled through the solution. The reaction temperature is maintained between 75 °C and the reflux temperature of the reaction medium.[16]
-
Work-up and Purification: Upon completion of the reaction, the reaction mixture is worked up to separate the this compound from by-products such as 4-chlorophenol and dichlorophenols. This is typically achieved through distillation.[16]
Signaling Pathways and Logical Relationships
This section provides visual representations of key pathways and logical workflows related to this compound using the DOT language for Graphviz.
Synthesis Workflow of this compound from Phenol
Caption: Synthesis of this compound from Phenol and tert-Butyl Hypochlorite.
Bacterial Degradation Pathway of this compound
Caption: Modified ortho-cleavage pathway for bacterial degradation of this compound.[2][17]
Thermal Decomposition of this compound
Caption: Thermal decomposition of this compound leading to various products.[3][18]
Oxidative Degradation of this compound
Caption: General pathway for the oxidative degradation of this compound.[19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal degradation of this compound promoted by CuCl2 or CuCl: formation and destruction of PCDD/Fs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. studylib.net [studylib.net]
- 8. youtube.com [youtube.com]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. who.int [who.int]
- 12. bioassaysys.com [bioassaysys.com]
- 13. scielo.br [scielo.br]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. DE3318791A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 17. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational study of the thermal decomposition of this compound | Poster Board #636 - American Chemical Society [acs.digitellinc.com]
- 19. Degradation of this compound by Fenton and photo-Fenton processes--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 2-Chlorophenol: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathways for 2-chlorophenol (o-chlorophenol), a vital intermediate in the manufacturing of pharmaceuticals, pesticides, and dyes. The document details the reaction mechanisms, experimental protocols, and process variables that influence product yield and isomeric selectivity.
Introduction
This compound (C₆H₅ClO) is an aromatic organic compound consisting of a phenol ring substituted with a chlorine atom at the ortho position. It is a colorless to light-amber liquid with a characteristic pungent odor.[1] Industrially, it serves as a crucial precursor for the synthesis of higher chlorinated phenols, catechol, and various agrochemicals and pharmaceutical agents.[2] Understanding its synthesis is critical for process optimization, impurity profiling, and the development of novel derivatives.
This guide focuses primarily on the dominant industrial method—direct chlorination of phenol—and explores alternative laboratory-scale syntheses, providing detailed mechanistic insights and actionable experimental protocols.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClO | [2] |
| Molar Mass | 128.56 g/mol | [1] |
| Appearance | Colorless to amber liquid | [1] |
| Density | 1.265 g/cm³ | [1] |
| Melting Point | 7 to 9 °C | [1] |
| Boiling Point | 174-176 °C | |
| Solubility in Water | 28.5 g/L at 20 °C | |
| Acidity (pKa) | 8.56 |
Primary Synthesis Pathway: Direct Chlorination of Phenol
The most prevalent industrial method for producing this compound is the direct electrophilic aromatic substitution of phenol using chlorine gas (Cl₂). Phenol is highly reactive towards electrophilic substitution, with the hydroxyl group being a strongly activating, ortho-para directing group.
The direct chlorination of molten phenol typically yields a mixture of this compound and 4-chlorophenol (p-chlorophenol).[3] Without specific controls, the para isomer is often the major product. However, reaction conditions can be manipulated to significantly favor the formation of the desired ortho isomer.
Reaction Mechanism
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The chlorine molecule is polarized, and the electrophilic end (δ+) is attacked by the electron-rich phenol ring. This attack, which is the rate-determining step, forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The hydroxyl group effectively stabilizes the positive charge when the attack occurs at the ortho or para positions. A base (such as Cl⁻ or a solvent molecule) then removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the chlorophenol product.
Enhancing Ortho-Selectivity
Several strategies can be employed to increase the yield of this compound relative to its para isomer. These methods primarily involve modifying the reaction medium or utilizing specific catalysts that sterically or electronically favor ortho substitution.
-
Solvent Choice : Aprotic, non-polar solvents like carbon tetrachloride, tetrachloroethylene, or hexane promote the formation of this compound.[4]
-
Temperature : Higher reaction temperatures can favor the formation of the ortho isomer.
-
Catalysts and Reagents : The use of certain branched-chain amines, such as diisopropylamine, as catalysts has been shown to dramatically increase the ortho-to-para ratio.[1][4] Other chlorinating agents like tert-butyl hypochlorite can also provide good ortho-selectivity.
Quantitative Data Summary
The selection of reagents and conditions has a profound impact on the yield and isomeric distribution of the products.
Table 2: Comparison of Phenol Chlorination Methods
| Chlorinating Agent | Catalyst / Additive | Solvent | Temp. (°C) | Yield / Selectivity (o:p ratio) | Reference |
| Chlorine (Cl₂) | None | Molten Phenol | 50-150 | Mixture, typically p-favored | [3] |
| Chlorine (Cl₂) | Diisopropylamine (100 ppm) | Tetrachloroethylene | 110-120 | 91.4-93.5% yield of this compound | [4] |
| tert-Butyl Hypochlorite | None | Carbon Tetrachloride | Boiling Point | Good ortho-selectivity | [5] |
| Sulphuryl Chloride (SO₂Cl₂) | Zeolite (H-L) | 2,2,4-trimethylpentane | Room Temp | 85% yield of 4-chlorophenol (p:o = 8) |
Detailed Experimental Protocol: High Ortho-Selective Chlorination
The following protocol is adapted from a patented process designed for high-yield synthesis of this compound.[4]
Materials:
-
Phenol (75.3 g, 0.8 mol)
-
Tetrachloroethylene (2450 g)
-
Diisopropylamine (100 ppm relative to solvent)
-
Chlorine gas (62.4 g, 0.88 mol)
-
Reaction vessel with stirrer, gas inlet, condenser, and temperature control.
Procedure:
-
A solution of 75.3 g (0.8 mol) of phenol in 2450 g of tetrachloroethylene is prepared in the reaction vessel.
-
100 ppm of diisopropylamine is added to the solution.
-
The mixture is heated to 110-120 °C with stirring.
-
Chlorine gas (62.4 g, 0.88 mol) is introduced into the solution over a period of 30 minutes while maintaining the temperature.
-
After the addition is complete, the solvent is distilled off using a packed column.
-
The residue (approx. 108.3 g) is fractionally distilled under reduced pressure to isolate the pure this compound.
Expected Outcome:
-
This process can achieve a yield of this compound between 90-95% based on the converted phenol, with minimal formation of 4-chlorophenol and dichlorinated byproducts.[4]
Alternative Laboratory-Scale Syntheses
While direct chlorination is dominant industrially, other methods are well-suited for laboratory-scale synthesis.
Method 1: Chlorination with tert-Butyl Hypochlorite
This method avoids the use of chlorine gas and provides good selectivity.
Experimental Protocol: [5]
-
A solution or suspension of phenol (0.5 mol) in 150-300 mL of carbon tetrachloride is prepared in a flask equipped with a stirrer and dropping funnel.
-
tert-Butyl hypochlorite (0.5 mol) is added dropwise with stirring. The temperature is allowed to rise to the boiling point of the solvent.
-
The mixture is heated under reflux for an additional 2 hours.
-
The carbon tetrachloride and the by-product tert-butyl alcohol are removed by distillation.
-
The remaining residue is fractionated by distillation, collecting the fraction boiling at approximately 175 °C to yield this compound.
Method 2: Green Synthesis via Oxidation of 2-Chlorophenylboronic Acid
This modern approach represents a greener alternative, using hydrogen peroxide as an oxidant.
Experimental Protocol: [5]
-
A 25 mL flask is charged with 2-chlorophenylboronic acid (1 mmol).
-
Ethanol (1 mL) and 30% hydrogen peroxide (1.6 mL) are added under stirring at 20 °C.
-
The reaction is stirred for approximately 1 minute and then quenched by adding 10 mL of water.
-
The aqueous layer is extracted three times with 20 mL portions of ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the pure product.
Expected Outcome:
-
This method reports a yield of up to 99%.[5]
Minor Pathway: Hydrolysis of Dichlorobenzene
The hydrolysis of chlorobenzenes, such as in the Dow Process or Raschig-Hooker Process, is a well-known route to produce phenol from monochlorobenzene.[4][6][7] Theoretically, this compound could be formed by the hydrolysis of o-dichlorobenzene. However, this reaction requires harsh conditions (high temperature and pressure) and is not a common or economically viable method for the specific production of this compound compared to the direct chlorination of phenol.[3][8] The mechanism proceeds via a nucleophilic aromatic substitution, often involving a benzyne intermediate under strongly basic conditions.[8] Due to a lack of specific, high-yield protocols in the literature, this pathway is considered minor for this compound synthesis.
Purification
Regardless of the synthesis pathway, the crude product is typically a mixture of isomers and unreacted starting materials. Fractional distillation is the primary method used to separate this compound from 4-chlorophenol and other impurities. The significant difference in their boiling points (175 °C for this compound vs. 220 °C for 4-chlorophenol) allows for efficient separation.
Conclusion
The synthesis of this compound is dominated by the direct chlorination of phenol, a process whose primary challenge lies in controlling the regioselectivity. By carefully selecting solvents, catalysts, and reaction temperatures, the process can be optimized to produce the desired ortho isomer in high yields. For laboratory applications, methods utilizing tert-butyl hypochlorite or the oxidation of a boronic acid precursor offer convenient and effective alternatives. While other pathways like the hydrolysis of dichlorobenzenes are mechanistically possible, they are not practically significant for the targeted synthesis of this compound.
References
- 1. CN1035324C - Process for production of 2,6-dichlorophenol by using O-chlorophenol - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. US3891717A - Preparation of O-chlorophenols - Google Patents [patents.google.com]
- 4. Dow process | phenol | Britannica [britannica.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Raschig-Hooker Process for manufacturing Phenol - Chempedia - LookChem [lookchem.com]
- 7. Raschig–Hooker process - Wikipedia [en.wikipedia.org]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
historical development of 2-Chlorophenol applications
An In-depth Technical Guide to the Historical Development of 2-Chlorophenol Applications
Introduction
This compound (2-CP), an organochlorine compound with the chemical formula C₆H₅ClO, is a significant industrial chemical that has seen a notable evolution in its applications since its introduction. As one of the three isomers of monochlorophenol, this colorless to light-yellow liquid is characterized by a pungent, medicinal odor.[1][2][3] Historically, its utility has been intrinsically linked to its biocidal properties and its role as a versatile chemical intermediate. This technical guide provides a comprehensive overview of the historical development of this compound's applications, detailing its synthesis, the expansion of its uses, and the subsequent regulatory shifts that have defined its modern role. The content is intended for researchers, scientists, and drug development professionals, offering a deep dive into the chemical's industrial journey.
Early 20th Century: Emergence as a Biocide
The use of chlorinated phenols, including 2-CP, began in the early 20th century.[1] During this period, the burgeoning chemical industry recognized the potent antimicrobial properties of this class of compounds. The initial applications of this compound and its relatives were primarily as preservatives, antiseptics, and disinfectants.[1][4][5] They were employed to control bacteria, fungi, insects, and weeds.[6] Chlorophenols were used in various settings, including household premises, sickrooms, and for the disinfection of equipment.[7] This era was marked by the broad application of these chemicals as general-purpose biocides, a trend that would shift significantly in the coming decades.
Mid-20th Century: The Rise of this compound as a Key Chemical Intermediate
The 1940s and 1950s marked a significant turning point for this compound. Advances in industrial processes, particularly the optimization of phenol chlorination in the 1950s, led to more efficient and large-scale production.[1] This increased availability, coupled with a deeper understanding of its chemical reactivity, repositioned 2-CP from a direct-use biocide to a crucial intermediate in the synthesis of more complex chemicals.[1][2][8]
Its primary applications during this period included:
-
Pesticide Manufacturing : this compound became a foundational building block for a range of pesticides. It was a key precursor in the synthesis of herbicides, fungicides, and insecticides, contributing to increased agricultural productivity.[1][9] For instance, it is a valuable intermediate in producing pesticidal agents like profenofos.[10][11]
-
Dye Synthesis : The burgeoning synthetic dye industry utilized this compound as an intermediate for producing various dyes, particularly azo dyes.[3][9] The global dye industry, which began its synthetic revolution in the mid-19th century, was continually searching for versatile and reactive starting materials.[12][13][14][15][16]
-
Wood and Glue Preservatives : Leveraging its fungicidal properties, 2-CP was integral to the formulation of wood preservatives, protecting timber from rot and decay.[1][8]
-
Pharmaceuticals and Other Organic Chemicals : The compound served as a starting material in the synthesis of various pharmaceuticals and other specialized organic chemicals.[1][3]
Late 20th Century to Present: A Shift Towards Specialization and Regulation
The latter half of the 20th century brought increased scrutiny of chlorinated compounds due to growing concerns about their environmental persistence and potential health risks.[1][17] Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), began to classify this compound as a hazardous substance and established guidelines for its handling and concentration in the environment.[1][18] This led to a significant decline in its use as a general disinfectant and a further shift towards its application as a controlled chemical intermediate within closed industrial processes.[2][7]
Current applications are highly specialized, focusing on its role as a precursor where its incorporation into a final, often less toxic, molecule is well-controlled. The emphasis is now on balancing its industrial utility with stringent safety and environmental sustainability practices.[1]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₅ClO | [1][2] |
| Molar Mass | 128.56 g·mol⁻¹ | [2] |
| Appearance | Colorless to amber liquid | [2][3] |
| Odor | Pungent, medicinal, penetrating | [1][2][7] |
| Density | ~1.265 g/cm³ | [1][10] |
| Melting Point | 8-8.7 °C | [1][2] |
| Boiling Point | 173.4-176 °C | [2][8] |
| Solubility in Water | Moderately soluble (2.85 g/100 mL at 20°C) | [1][10] |
| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, benzene | [1][2] |
| Acidity (pKa) | 8.56 | [2] |
Table 2: Timeline of Key Developments in this compound Applications
| Time Period | Key Developments and Applications |
| Early 20th Century | Emergence as a general biocide; used as an antiseptic, disinfectant, and preservative.[1][4] |
| 1940s - 1950s | Optimization of industrial phenol chlorination processes.[1] Shift to primary use as a chemical intermediate.[2][8] |
| Mid-20th Century | Widespread use as a precursor for pesticides (herbicides, fungicides), dyes, wood preservatives, and pharmaceuticals.[1][3][9] |
| Late 20th Century | Increased regulatory scrutiny (e.g., EPA classification as a hazardous substance) due to environmental and health concerns.[1][18] |
| Present Day | Applications restricted to highly controlled industrial synthesis; focus on safer alternatives and sustainable chemical practices.[1][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Chlorination of Phenol
This protocol describes a common laboratory-scale synthesis of this compound. Industrial processes are optimized for continuous production and yield.
Objective: To synthesize this compound by the electrophilic aromatic substitution of phenol with chlorine.
Materials:
-
Phenol (C₆H₅OH)
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride or tetrachloroethylene)[1][11]
-
Catalyst (e.g., iron or aluminum chloride)[1]
-
Sodium hydroxide (NaOH) solution for neutralization
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware for reflux, distillation, and extraction
Methodology:
-
Reaction Setup: A solution of phenol in an inert solvent is placed in a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer. A small amount of catalyst is added.
-
Chlorination: Chlorine gas is bubbled through the solution at a controlled rate. The reaction is typically exothermic, and the temperature is maintained, often just below the reflux temperature of the solvent (e.g., 100-120 °C for tetrachloroethylene).[11] The reaction progress is monitored by techniques like Gas Chromatography (GC) to ensure ortho-selectivity and minimize the formation of 4-chlorophenol and dichlorinated byproducts.[1][11]
-
Work-up: Once the reaction is complete, the mixture is cooled. The reaction is quenched, and excess chlorine is removed.
-
Neutralization and Extraction: The organic layer is washed with a dilute sodium hydroxide solution to remove unreacted phenol and acidic byproducts, followed by washing with water.
-
Drying and Purification: The organic layer is dried over an anhydrous drying agent. The solvent is then removed by distillation.
-
Fractional Distillation: The crude product is purified by fractional distillation under reduced pressure to separate this compound from isomers (4-chlorophenol) and other byproducts.[3] The fraction boiling at approximately 175°C is collected.[1]
Protocol 2: Synthesis of 2-Chloro-4-nitrophenol (An Intermediate for Dyes and Pharmaceuticals)
This protocol illustrates the use of a chlorinated phenol in a subsequent reaction step.
Objective: To synthesize 2-chloro-4-nitrophenol by the chlorination of p-nitrophenol.
Materials:
-
p-Nitrophenol
-
Chlorine gas (Cl₂)
-
Inert organic solvent (e.g., methylene dichloride, ethylene dichloride)[19]
-
Sodium hydroxide solution
-
Hydrazine hydrate
-
Catalyst (e.g., activated carbon, ferric trichloride hexahydrate)[19]
Methodology:
-
Chlorination: p-Nitrophenol is dissolved in an inert organic solvent. Chlorine gas is then introduced to perform a chlorination reaction, yielding 2-chloro-4-nitrophenol.[19]
-
Reduction (Illustrative next step): The resulting 2-chloro-4-nitrophenol can then be used in further synthesis. For example, to produce 2-chloro-4-aminophenol, sodium hydroxide is first added in the presence of a catalyst like activated carbon and ferric trichloride.[19]
-
Hydrazine hydrate is then slowly added to carry out a reduction reaction, converting the nitro group to an amino group, thus synthesizing 2-chloro-4-aminophenol.[19]
Visualizations
Caption: Synthesis pathway of this compound via direct chlorination of phenol.
Caption: Workflow of this compound as a versatile chemical intermediate.
Caption: Logical progression of this compound application development over time.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 5. Chlorophenol - Wikipedia [en.wikipedia.org]
- 6. Chlorophenol | Toxicity, Pollutant, Biodegradation | Britannica [britannica.com]
- 7. This compound | Regenesis [regenesis.com]
- 8. epa.gov [epa.gov]
- 9. chemcess.com [chemcess.com]
- 10. This compound | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. DE3318791A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 12. fsw.cc [fsw.cc]
- 13. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 14. Making Color [library.si.edu]
- 15. History of Synthetic Dyes - ChemistryViews [chemistryviews.org]
- 16. Wollheim Memorial [wollheim-memorial.de]
- 17. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility of 2-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-chlorophenol in water and various organic solvents. The information is curated to support research, development, and safety protocols in scientific and pharmaceutical settings. All quantitative data is presented in clear, structured tables, and detailed experimental methodologies are provided.
Core Topic: this compound Solubility
This compound (C₆H₅ClO) is a chlorinated aromatic organic compound with significant applications as a precursor in the synthesis of dyes, pesticides, and pharmaceuticals. Its solubility is a critical parameter influencing its environmental fate, bioavailability, and application in various chemical processes. This guide delves into its solubility profile in aqueous and organic media.
Data Presentation: Quantitative Solubility Data
The solubility of this compound varies across different solvents and is influenced by factors such as temperature and pH. The following tables summarize the available quantitative solubility data.
Table 1: Solubility of this compound in Water
| Solubility Value | Temperature | pH | Source |
| 28,500 mg/L | 20 °C | Not Specified | [1][2] |
| 25,000 mg/L | Not Specified | Not Specified | [3] |
| 27,100 mg/L (2.71%) | 20 °C | Not Specified | [4] |
| 1,000 mg/L | 25 °C | Neutral | [5][6] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility Description | Quantitative Value (at 25°C unless specified) | Source |
| Ethanol | Freely Soluble | 2000 g/L | [2][6][7] |
| Diethyl Ether | Freely Soluble | 2000 g/L | [2][6][7] |
| Benzene | Very Soluble | 2000 g/L | [1][2][6] |
| Methanol | Soluble | Not Specified | N/A |
| Chloroform | Slightly Soluble | Not Specified | [1] |
| Aqueous Sodium Hydroxide | Soluble | Not Specified | [1] |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and utilized technique for determining the solubility of a substance in a given solvent.
Key Experimental Protocol: Shake-Flask Method
This method is suitable for determining the solubility of substances, including this compound, in aqueous and organic solvents.
Objective: To determine the saturation concentration of a solute in a solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., distilled water, ethanol)
-
Glass flasks with stoppers
-
Constant temperature water bath or incubator with a shaker
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC-MS)
Procedure:
-
Preparation: An excess amount of this compound is added to a flask containing a known volume of the solvent. The excess is crucial to ensure that a saturated solution is achieved.
-
Equilibration: The flasks are sealed and placed in a constant temperature shaker bath. They are agitated for a prolonged period (e.g., 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8]
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solute to sediment. For a more complete separation, the solution is centrifuged at a high speed.[8]
-
Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn.
-
Quantification: The concentration of this compound in the aliquot is determined using a suitable and validated analytical method. This may involve creating a calibration curve with standards of known concentrations.[9][10]
Mandatory Visualizations
Logical Relationships in this compound Solubility
The following diagram illustrates the general solubility characteristics of this compound based on solvent polarity.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the shake-flask method for determining the solubility of this compound.
References
- 1. This compound | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. This compound CAS#: 95-57-8 [m.chemicalbook.com]
- 5. epa.gov [epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. This compound = 99 95-57-8 [sigmaaldrich.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. enamine.net [enamine.net]
- 10. bioassaysys.com [bioassaysys.com]
Microbial Degradation of 2-Chlorophenol in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the microbial degradation of 2-Chlorophenol (2-CP) in soil environments. This compound, a persistent and toxic environmental pollutant, is prevalent in industrial effluents and as a byproduct of pesticide and dye manufacturing.[1][2] Understanding the mechanisms of its biodegradation is crucial for developing effective bioremediation strategies. This document details the key microbial players, metabolic pathways, influencing environmental factors, and standard experimental protocols for studying 2-CP degradation.
Core Concepts in this compound Biodegradation
Microbial degradation is a cost-effective and environmentally sound method for the removal of chlorophenols from contaminated soil.[1] The process can occur under both aerobic and anaerobic conditions, with aerobic pathways being more extensively studied.[1][3] Bacteria, in particular, have demonstrated a remarkable ability to utilize 2-CP as a sole source of carbon and energy.[1]
A key mechanism in the biodegradation of xenobiotics like 2-CP is cometabolism , where microorganisms degrade a compound from which they derive no energy, in the presence of a primary growth-supporting substrate.[4][5] For instance, Pseudomonas putida can transform 2-CP in the presence of phenol as a growth substrate.[4]
Key Microorganisms Involved
A diverse range of bacteria and fungi have been identified for their capacity to degrade 2-CP and other chlorophenols. Prominent bacterial genera include:
-
Pseudomonas : Several species, such as Pseudomonas putida and Pseudomonas aeruginosa, are frequently implicated in the degradation of chlorophenols.[2][4][6] Pseudomonas pickettii has been shown to degrade 2-CP, 3-CP, and 4-CP as sole carbon sources.[7]
-
Rhodococcus : Species like Rhodococcus opacus and Rhodococcus erythropolis are effective degraders of 2-CP.[8]
-
Bacillus : Strains of Bacillus have been isolated from industrial zones and have shown the ability to degrade 2-CP at concentrations up to 1.5 mM.[9][10]
-
Alcaligenes : This genus has been observed in sewage sludge and is capable of degrading 2-CP.[11]
-
Achromobacter : Achromobacter sp. has been used in consortia for the degradation of chlorophenol mixtures.[6]
Fungi, such as Trichoderma longibraciatum, have also been isolated from industrial soil and demonstrated the ability to degrade dichlorophenols.[12]
Aerobic Degradation Pathways of this compound
The aerobic biodegradation of 2-CP predominantly proceeds through the formation of 3-chlorocatechol, which is then funneled into different cleavage pathways for ring opening.[1][2] The main routes are the modified ortho-cleavage and meta-cleavage pathways.
Modified Ortho-Cleavage Pathway
In the modified ortho-cleavage pathway, 3-chlorocatechol is cleaved to form 2-chloro-cis,cis-muconate by the enzyme chlorocatechol-1,2-dioxygenase .[1][2] This intermediate is subsequently converted to trans-dienelactone by chloromuconate cycloisomerase .[1][2] The pathway continues with the formation of maleylacetate via dienelactone hydrolase , which is then further metabolized and enters the TCA cycle.[1][2] A new variant of this pathway has been identified in Rhodococcus opacus 1CP, involving the enzymes chloromuconate cycloisomerase (CMCI), chloromuconolactone isomerase (CMLI), and dienelactone hydrolase (DELH).[1][2]
Caption: Modified ortho-cleavage pathway for this compound degradation.
Meta-Cleavage Pathway
Alternatively, 3-chlorocatechol can be processed through a meta-cleavage pathway. In this route, catechol-2,3-dioxygenase cleaves the aromatic ring to produce 2-hydroxy-cis,cis-muconate.[1] This pathway can lead to complete mineralization of the compound, as observed in Pseudomonas putida GJ31.[1][2]
Caption: Meta-cleavage pathway for this compound degradation.
Factors Influencing Degradation in Soil
The efficiency of 2-CP biodegradation in soil is governed by a multitude of abiotic and biotic factors.
| Factor | Observation | Reference |
| Temperature | Mesophilic bacteria like Rhodococcus opacus show optimal degradation at moderate temperatures, while thermophiles like Parageobacillus thermoglucosidasius are effective at higher temperatures (e.g., 60°C). | [8] |
| Water Content | Rhodococcus species prefer higher water activity (>0.9), whereas Parageobacillus performs better under drier conditions (water activity of 0.5). | [8] |
| pH | Optimal pH ranges can vary; for instance, degradation in a BC@S-nZVI-activated PS system was more efficient in acidic (pH 3) and alkaline (pH 11) conditions compared to neutral pH. | [13] |
| Initial Concentration | High concentrations of 2-CP can be inhibitory to microbial growth. For example, concentrations of 2.5 mM were found to be inhibitory to Bacillus isolates. | [9][10] |
| Inoculum Size | A larger inoculum size can reduce the lag phase and lead to faster degradation. | [14][15] |
| Presence of Other Substrates | The presence of an additional carbon source can enhance degradation through cometabolism. | [4][14] |
| Oxygen Availability | Aerobic conditions are generally favorable for the complete mineralization of chlorophenols. | [1][3] |
| Organic Matter | Soil organic matter content can influence the bioavailability and degradation of chlorophenols. | [14] |
Experimental Protocols
Studying the microbial degradation of 2-CP involves a series of well-defined experimental procedures, from isolating potent microbial strains to quantifying degradation rates.
Isolation and Characterization of Degrading Microbes
-
Enrichment Culture Technique : Soil samples from contaminated sites are used as the source of microorganisms.[9][16] The soil is suspended in a phosphate buffer, and an aliquot is transferred to a basal mineral salt medium (MSM) containing 2-CP as the sole carbon and energy source.[12][16]
-
Isolation and Purification : After incubation, the mixed culture is serially diluted and plated on MSM agar plates. Individual colonies are repeatedly streaked to obtain pure cultures.[16][17]
-
Identification : Pure isolates are identified based on morphological, biochemical, and molecular techniques, such as 16S rDNA gene sequencing.[9][10]
Biodegradation Assays
-
Batch Culture Experiments : Pure or mixed cultures are grown in liquid MSM containing a known initial concentration of 2-CP. The flasks are incubated under controlled conditions (e.g., temperature, agitation).[9][18]
-
Soil Microcosm Studies : To simulate in-situ conditions, experiments are conducted in soil microcosms. Soil is spiked with 2-CP, inoculated with the degrading culture, and incubated. Abiotic controls (e.g., sterile soil) are included to account for non-biological removal processes like sorption.[11]
-
Analytical Quantification : The concentration of 2-CP over time is monitored using High-Performance Liquid Chromatography (HPLC).[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify intermediate metabolites.[12]
The general workflow for a typical biodegradation study is illustrated below.
Caption: General experimental workflow for studying 2-CP biodegradation in soil.
Conclusion
The microbial degradation of this compound is a complex process involving diverse microbial communities and metabolic pathways. Bacteria from genera such as Pseudomonas and Rhodococcus are particularly adept at mineralizing this pollutant, primarily through modified ortho- and meta-cleavage pathways. The success of bioremediation in soil is highly dependent on environmental conditions, including temperature, moisture, pH, and the presence of other substrates. A thorough understanding of these factors, coupled with robust experimental methodologies, is essential for the design and implementation of effective strategies to decontaminate 2-CP-polluted environments. Further research into the genetic and enzymatic basis of degradation will continue to enhance our ability to harness microbial processes for environmental cleanup.
References
- 1. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Cometabolism - Wikipedia [en.wikipedia.org]
- 6. Degradation of chlorophenol mixtures in a fed-batch system by two soil bacteria [scielo.org.za]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Isolation, biochemical and molecular characterization of this compound-degrading Bacillus isolates (2007) | Roda Al-Thani | 18 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of this compound in forest soil: effect of inoculation with aerobic sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation of this compound in Aqueous Solutions Using Persulfate Activated by Biochar Supported Sulfide-Modified Nanoscale Zero-Valent Iron: Performance and Mechanisms | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium - selection and characterization of microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijrbat.in [ijrbat.in]
- 17. Isolation and Characterization of Bio-Degrading Bacteria from Soil Samples – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. host170.sedici.unlp.edu.ar [host170.sedici.unlp.edu.ar]
A Comprehensive Technical Guide to the Reactivity of 2-Chlorophenol with Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the reactivity of 2-chlorophenol with various oxidizing agents. The information presented herein is intended to support research, scientific endeavors, and drug development activities by offering detailed insights into reaction kinetics, mechanisms, and experimental methodologies.
Introduction
This compound (2-CP) is a significant environmental pollutant and a common intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its reactivity with oxidizing agents is crucial for developing effective degradation and transformation processes, as well as for assessing its stability and potential for unwanted side reactions in chemical manufacturing. This guide explores the reactions of this compound with key oxidizing agents, including potassium permanganate, hydrogen peroxide (particularly in Fenton and advanced oxidation processes), ozone, and chlorine dioxide.
Reactivity with Potassium Permanganate (KMnO₄)
The oxidation of this compound by potassium permanganate is a well-studied reaction. The reaction kinetics and products are influenced by factors such as pH and the concentration of reactants.
Reaction Kinetics
The reaction between this compound and potassium permanganate typically follows second-order kinetics, being first-order with respect to both this compound and permanganate.[1] The degradation rate can be accelerated by increasing the concentration of the oxidant.[1] The reaction rate is not significantly affected by pH in the range of 5.5 to 8.5.[1]
| Parameter | Value | Conditions | Reference |
| Overall Reaction Order | 2 | Un-buffered solution, pH ~7.0, 22°C | [1] |
| Order w.r.t. This compound | 1 | Un-buffered solution, pH ~7.0, 22°C | [1] |
| Order w.r.t. Permanganate | 1 | Un-buffered solution, pH ~7.0, 22°C | [1] |
| Second-Order Rate Constant (k₂) | 0.86 to 19.0 M⁻¹s⁻¹ | Un-buffered solution, pH ~7.0, 22°C | [1] |
Reaction Mechanism and Products
The oxidation of this compound by permanganate is believed to proceed through the formation of a phenoxyl radical intermediate.[2] This is followed by a series of reactions that can lead to the formation of various degradation products, including chlorinated and non-chlorinated aromatic and aliphatic compounds. The reaction can be catalyzed by manganese dioxide (MnO₂), which is also a product of the reaction, leading to autocatalysis.[3] The proposed mechanism involves the formation of surface complexes on MnO₂, making the adsorbed this compound more susceptible to oxidation.[3]
Reactivity with Hydrogen Peroxide (H₂O₂) and Advanced Oxidation Processes (AOPs)
Hydrogen peroxide on its own is a relatively mild oxidizing agent towards this compound. However, its reactivity is dramatically enhanced in the presence of catalysts such as iron salts (Fenton and Fenton-like reactions) or when combined with ultraviolet (UV) light, forming highly reactive hydroxyl radicals (•OH). These methods are collectively known as Advanced Oxidation Processes (AOPs).
Reaction Kinetics
The degradation of this compound in AOPs generally follows pseudo-first-order kinetics.[4][5] The reaction rate is highly dependent on factors such as pH, the concentrations of hydrogen peroxide and catalyst (e.g., Fe²⁺), and the intensity of UV irradiation.[4][5]
| AOP System | Key Parameters | Typical Reaction Order | Key Findings | Reference |
| Ultrasound/Fenton | Fe²⁺ and H₂O₂ dosage | Pseudo-first-order | >99% decomposition of 2-CP with 10 mg/L Fe²⁺ and 500 mg/L H₂O₂. | [4] |
| UV/H₂O₂/TiO₂ | pH, H₂O₂ concentration, TiO₂ dosage | Pseudo-first-order | Optimal degradation at pH 4. | [5] |
| Goethite/H₂O₂ | Goethite concentration | Surface-controlled reaction | Degradation rate correlates with goethite dissolution. | [6] |
Reaction Mechanism and Products
The primary reactive species in most AOPs is the hydroxyl radical (•OH), a powerful and non-selective oxidizing agent. The reaction is initiated by the attack of •OH on the aromatic ring of this compound. This can lead to hydroxylation, dechlorination, and eventual ring-opening to form aliphatic carboxylic acids, and ultimately, mineralization to CO₂, H₂O, and HCl.[7][8] Common intermediates include hydroquinones, benzoquinones, and various chlorinated and non-chlorinated phenols.[7][8]
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Photochemical Oxidation of Phenol and Chlorophenol by UV/H<sub>2</sub>O<sub>2</sub>/TiO<sub>2</sub> Process : A Kinetic Study [ijcea.org]
- 5. Supplemental Topics [www2.chemistry.msu.edu]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Spectroscopic Analysis of 2-Chlorophenol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-chlorophenol, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows and molecular behavior are included to support researchers, scientists, and professionals in the field of drug development.
Data Presentation
The following sections summarize the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.
Table 1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3550 | Strong, Broad | O-H Stretch |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~1590, ~1480, ~1450 | Strong | Aromatic C=C Bending |
| ~1280 | Strong | C-O Stretch |
| ~1220 | Strong | In-plane O-H Bend |
| ~750 | Strong | C-Cl Stretch |
Data compiled from the NIST Chemistry WebBook.[1][2]
The ¹H and ¹³C NMR data were obtained in deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as the internal standard.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | Doublet of Doublets | 1H | H-6 |
| ~7.20 | Doublet of Doublets | 1H | H-3 |
| ~7.10 | Triplet of Doublets | 1H | H-4 |
| ~6.90 | Triplet of Doublets | 1H | H-5 |
| ~5.60 | Singlet | 1H | O-H |
Data sourced from ChemicalBook and SpectraBase.[3][4][5]
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-1 (C-OH) |
| ~129.5 | C-6 |
| ~128.0 | C-4 |
| ~122.0 | C-2 (C-Cl) |
| ~121.0 | C-5 |
| ~116.0 | C-3 |
Data sourced from ChemicalBook and SpectraBase.[6][7]
The mass spectrum of this compound is characterized by its molecular ion peak and a distinct isotopic pattern due to the presence of chlorine.
Table 4: Major Mass Fragments for this compound
| m/z | Relative Intensity (%) | Assignment |
| 130 | 33 | [M+2]⁺ (³⁷Cl isotope) |
| 128 | 100 | [M]⁺ (³⁵Cl isotope) |
| 94 | 15 | [M - Cl + H]⁺ (Phenol) |
| 93 | 30 | [M - Cl]⁺ |
| 64 | 75 | [C₅H₄]⁺ |
Data compiled from the NIST Chemistry WebBook and MassBank.[8][9][10]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.
For the analysis of a liquid sample such as this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[11][12] A drop of the neat liquid is placed on one plate, and the second plate is pressed on top to create a thin, uniform film.[13] The assembled plates are then placed in the spectrometer's sample holder for analysis.[14] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.[15] A background spectrum is typically run prior to the sample analysis to subtract any atmospheric or instrumental interferences.
A sample for NMR analysis is prepared by dissolving 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[16] A small amount of an internal standard, like tetramethylsilane (TMS), is added for chemical shift referencing. The solution is then filtered into an NMR tube to a height of about 4-5 cm.[17] The tube is placed in the NMR spectrometer, and the data is acquired after tuning and shimming the instrument.
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.[18][19] The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column.[20][21] The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio and detected to produce a mass spectrum.
Visualizations
The following diagrams illustrate key workflows and molecular processes related to the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Key fragmentation pathways of this compound in Mass Spectrometry.
Caption: Simplified NMR correlations for the aromatic region of this compound.
References
- 1. Phenol, 2-chloro- [webbook.nist.gov]
- 2. Phenol, 2-chloro- [webbook.nist.gov]
- 3. This compound(95-57-8) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Page loading... [guidechem.com]
- 6. This compound(95-57-8) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound(95-57-8) MS spectrum [chemicalbook.com]
- 9. Phenol, 2-chloro- [webbook.nist.gov]
- 10. massbank.eu [massbank.eu]
- 11. homework.study.com [homework.study.com]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. ursinus.edu [ursinus.edu]
- 15. emeraldcloudlab.com [emeraldcloudlab.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
- 21. dem.ri.gov [dem.ri.gov]
Methodological & Application
Detecting 2-Chlorophenol in Water: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of 2-Chlorophenol in water samples. This compound is a toxic compound often found as a byproduct of industrial processes and water disinfection, making its accurate detection crucial for environmental monitoring and public health.[1][2] This guide covers several established analytical techniques, offering detailed experimental procedures, data presentation, and visual workflows to assist researchers in selecting and implementing the most suitable method for their needs.
Introduction to Analytical Techniques
A variety of methods are employed for the detection of this compound in aqueous matrices. The primary techniques include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), UV-Vis spectrophotometry, and electrochemical sensors.[3][4][5][6] The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of this compound in water.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| GC-MS | In-situ Acetylation and Hexane Extraction | Low µg/L range | - | - | [7] |
| GC-MS | Solid-Phase Extraction (SPE) | 0.02-0.58 µg/L | - | - | [8] |
| Headspace GC-MS | Derivatization | - | - | - | [1] |
| GC-MS/MS | Liquid-Liquid Extraction (LLE) with Derivatization | - | - | >80% | [4] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| HPLC-PDA | Solid-Phase Extraction (SPE) | - | - | - | [2] |
| LC-MS/MS | Solid-Phase Extraction (SPE) | - | - | 73% (for 2-amino-4-chlorophenol) | [9] |
| HPLC | Ionic Liquid Aqueous Two-Phase Solvent Sublation | 10-22 µg/L | - | - | [3] |
| HPLC | Solid-Phase Extraction (SPE) | - | - | 81.98-103.75% | [10] |
Table 3: Other Analytical Methods
| Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| UV-Vis Spectrophotometry | Solid-Phase Extraction with Derivatization | 0.01 mg/L | 0.05 mg/L | 81.7-95.2% | [11] |
| Electrochemical Sensor | Direct Measurement | 0.197 µM (for 2,4-DCP) | - | High | [6] |
| Electrochemical Sensor | Direct Measurement | 0.046 µM (for 2,4,6-TCP) | - | 95.9-100.6% | [12][13] |
Experimental Protocols
Protocol 1: Determination of this compound by GC-MS with Solid-Phase Extraction (EPA Method 528)
This protocol is based on the principles outlined in U.S. EPA Method 528 for the analysis of phenols in drinking water.[8][14]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
1 L water sample
-
Sulfuric acid (for pH adjustment)
-
Solid-Phase Extraction (SPE) cartridge (e.g., Polystyrene-divinylbenzene)[8]
-
Methanol
-
Methylene chloride
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Acidify the 1 L water sample to a pH of ≤ 2 with sulfuric acid.[15]
-
Condition the SPE cartridge by passing methanol through it, followed by acidified water.[16]
-
Pass the acidified water sample through the conditioned SPE cartridge.[8]
-
Wash the cartridge to remove any interfering substances.
-
Elute the trapped this compound from the cartridge using methylene chloride.[14]
-
Dry the eluate by passing it through anhydrous sodium sulfate.[15]
-
Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: Fused silica capillary column appropriate for phenol analysis.
-
Injection: Splitless injection.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp up to 245°C at 10°C/min, and hold for 5 minutes.[16]
-
Carrier Gas: Helium.
-
-
MS Conditions:
Protocol 2: Determination of this compound by HPLC with Solid-Phase Extraction
This protocol provides a general procedure for the analysis of this compound using HPLC with a Photodiode Array (PDA) detector.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Follow the SPE procedure outlined in Protocol 1, steps 1-5.
-
Elute the this compound from the cartridge with methanol or acetonitrile.[16]
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[16]
2. HPLC Analysis
-
Instrumentation: High-Performance Liquid Chromatograph with a PDA detector.
-
HPLC Conditions:
Protocol 3: Spectrophotometric Determination of this compound
This method involves the derivatization of this compound followed by preconcentration and spectrophotometric detection.[11]
1. Sample Preparation and Derivatization
-
Materials:
-
Water sample
-
4-aminoantipyrine (4-AAP)
-
Potassium ferricyanide
-
Buffer solution (pH adjustment)
-
Extraction solvent (e.g., chloroform)
-
-
Procedure:
-
Adjust the pH of the water sample using a suitable buffer.
-
Add 4-aminoantipyrine and potassium ferricyanide to the sample to form a colored derivative with this compound.
-
Extract the colored complex into an organic solvent.
-
Preconcentrate the extract if necessary.
-
2. Spectrophotometric Analysis
-
Instrumentation: UV-Vis Spectrophotometer.
-
Procedure:
-
Measure the absorbance of the extracted solution at the wavelength of maximum absorption for the derivative (e.g., 510 nm).[11]
-
Quantify the concentration of this compound using a calibration curve prepared with standards.
-
Conclusion
The selection of an appropriate analytical method for the determination of this compound in water is critical for obtaining accurate and reliable results. GC-MS offers high sensitivity and specificity, making it ideal for trace-level detection.[16] HPLC provides a robust and versatile alternative, particularly for routine monitoring.[16] Spectrophotometric and electrochemical methods can offer simpler and more rapid screening options. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific analytical challenges.
References
- 1. s4science.at [s4science.at]
- 2. s4science.at [s4science.at]
- 3. asianpubs.org [asianpubs.org]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 7. ncasi.org [ncasi.org]
- 8. epa.gov [epa.gov]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Nonenzymatic Electrochemical Detection of 2,4,6-Trichlorophenol Using CuO/Nafion/GCE: A Practical Sensor for Environmental Toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NEMI Method Summary - 528 [nemi.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Note: Quantification of 2-Chlorophenol using High-Performance Liquid Chromatography (HPLC)
Introduction
2-Chlorophenol is a significant environmental contaminant originating from various industrial processes, including the manufacturing of pesticides, herbicides, and dyes. Its presence in environmental and biological matrices is of concern due to its toxicity. Accurate and reliable quantification of this compound is crucial for monitoring and risk assessment. This application note provides a detailed protocol for the determination of this compound using a robust and sensitive Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle of the Method
The method is based on the separation of this compound from a sample matrix using a C18 stationary phase. The separation is achieved by optimizing the mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The analyte is then detected and quantified by a UV detector at a wavelength where it exhibits maximum absorbance.
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC methods for the quantification of chlorophenols, including this compound, from various studies.
| Parameter | This compound | Other Chlorophenols | Reference |
| Limit of Detection (LOD) | 0.25 µg/L | 10 - 60 µg/L | [1] |
| 5 ng | - | [2][3] | |
| Limit of Quantification (LOQ) | 20 ng | - | [2][3] |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.99 | [2][3][4] |
| Recovery | 72% | 67.9 - 99.6% | [1][4] |
| Precision (RSD) | < 10% | < 12% | [4] |
Experimental Protocols
This section details the necessary reagents, instrumentation, and step-by-step procedures for the quantification of this compound.
1. Materials and Reagents
-
This compound standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Acetic Acid (glacial, analytical grade)
-
Phosphoric Acid (analytical grade)
-
Hydrochloric Acid (analytical grade)
-
Sodium Hydroxide (analytical grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Vortex Mixer
-
Filtration assembly with 0.45 µm membrane filters
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for calibration (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L).
4. Sample Preparation (Water Samples)
-
Filtration: Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.
-
Acidification: Acidify the sample to a pH of approximately 2-3 with hydrochloric acid. This ensures that the this compound is in its non-ionized form, which is more readily retained on the C18 sorbent.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Loading: Pass a known volume of the acidified water sample (e.g., 100 mL) through the cartridge at a slow, steady flow rate (e.g., 2-3 mL/min).
-
Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any unretained impurities.
-
Elution: Elute the retained this compound with a small volume of methanol (e.g., 2 x 1 mL).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL).
-
5. HPLC Method Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (with 1% Acetic Acid) in a 70:30 (v/v) ratio.[2][3]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Run Time: Approximately 10 minutes
6. Data Analysis
-
Calibration Curve: Inject the prepared working standard solutions and construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Quantification: Inject the prepared sample and determine the concentration of this compound by interpolating its peak area on the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Principle of Reverse-Phase HPLC separation.
References
Application Notes and Protocols for the Gas Chromatography Analysis of 2-Chlorophenol
Introduction
2-Chlorophenol is a chemical compound with significant environmental and health implications due to its toxicity and persistence. It is utilized in the synthesis of pesticides, herbicides, and dyes, leading to its presence as a contaminant in various environmental matrices.[1][2] Accurate and sensitive analytical methods are crucial for monitoring its levels in water, soil, and biological samples. Gas chromatography (GC) is a powerful and widely employed technique for the determination of this compound.[3] This document provides detailed application notes and protocols for the analysis of this compound using GC, intended for researchers, scientists, and professionals in drug development. The methodologies cover sample preparation, chromatographic conditions, and data analysis.
Data Presentation
The following tables summarize quantitative data from various established methods for the analysis of this compound.
Table 1: Method Detection Limits (MDLs) and Concentration Ranges
| Method | Matrix | Detection Limit (MDL) | Concentration Range | Citation |
| EPA Method 528 | Drinking Water | 0.02-0.58 µg/L | 0.1 - 15 µg/L | [4] |
| GC-ECD | River Water | - | 0.5 - 10 µg/mL | [5] |
| Derivatization GC-MS | Waste | 0.0008 mg/mL | - | [6] |
Table 2: Recovery Rates for this compound
| Extraction Method | Matrix | Recovery (%) | Citation |
| Liquid-Liquid Extraction | Chlorinated Water | 72% | [6] |
| Direct Acetylation & LLE | Deionized Distilled Water | 67.1 - 101.3% | [7] |
| Solid Phase Derivative Extraction | Wastewater & Fruit Juice | 76 - 111% | [8] |
Experimental Protocols
This section details the methodologies for sample preparation and GC analysis of this compound.
Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is adapted from a method for the determination of various phenols in river water.[5]
1. Sample Preparation: a. To 200 mL of the water sample, add a suitable internal standard. b. Perform successive extractions with 40 mL, 40 mL, and 20 mL of toluene by shaking for 10 minutes for each extraction. c. Combine the toluene extracts.
2. Back Extraction: a. Shake the combined toluene extracts with three 20 mL portions of 0.1 M potassium carbonate solution for 3 minutes each. b. Combine the aqueous phases.
3. Derivatization (Acetylation): a. To the combined aqueous phase, add 0.5 mL of acetic anhydride and 5 mL of petroleum ether.[5] b. Mix thoroughly for 5 minutes at room temperature. This step converts the polar phenol into a less polar, more volatile ester, which is more suitable for GC analysis.[2][7]
4. Final Extraction and Drying: a. Decant the petroleum ether phase. b. Dry the organic phase with anhydrous sodium sulfate. c. The sample is now ready for GC injection.
Protocol 2: Solid-Phase Extraction (SPE) for Drinking Water (Based on EPA Method 528)
This protocol outlines the extraction of phenols from drinking water using a solid-phase sorbent.[4]
1. Cartridge Conditioning: a. Condition a solid-phase extraction cartridge containing a modified polystyrene-divinylbenzene copolymer with the elution solvent (e.g., methylene chloride) followed by reagent water.
2. Sample Loading: a. Acidify a 1 L water sample to a pH < 2. b. Add appropriate surrogates. c. Pass the water sample through the conditioned SPE cartridge.
3. Elution: a. Elute the retained organic compounds from the cartridge with a small volume of methylene chloride.
4. Concentration: a. Concentrate the eluate to a final volume of 1 mL. b. The extract is now ready for GC-MS analysis.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This is a general GC-MS protocol suitable for the analysis of derivatized and underivatized this compound.
1. GC Conditions:
-
Column: Agilent CP-Sil 8 CB (50 m x 0.32 mm, 0.12 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Injector: Splitless injection at 250°C.[5]
-
Oven Temperature Program: 90°C, ramp to 105°C at 1°C/min, then ramp to 162°C at 3°C/min.[5]
2. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 45 to 135.[9]
-
Ion Source Temperature: 250°C.[2]
Mandatory Visualization
Caption: Workflow for the GC analysis of this compound.
Caption: Chemical structure of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. s4science.at [s4science.at]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. agilent.com [agilent.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Adsorption of Phenol and Chlorophenol Mixtures on Silicalite-1 Determined by GC-MS Method [scielo.org.mx]
Application Note: Solid Phase Extraction of 2-Chlorophenol from Environmental Samples
Introduction
2-Chlorophenol is a priority environmental pollutant due to its toxicity and persistence in various environmental matrices, including water and soil.[1] Accurate and reliable quantification of this compound is crucial for environmental monitoring and risk assessment. Solid Phase Extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher enrichment factors, lower solvent consumption, and reduced sample handling.[1][2] This application note provides a detailed protocol for the extraction and preconcentration of this compound from environmental water and soil samples using SPE, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Experimental Protocols
Protocol 1: Solid Phase Extraction of this compound from Water Samples
This protocol outlines the procedure for extracting this compound from aqueous matrices such as drinking water, groundwater, and surface water. Polystyrene-divinylbenzene (PS-DVB) based sorbents are commonly used for their high affinity for aromatic compounds.[3][4]
Materials and Reagents:
-
Solid Phase Extraction (SPE) Cartridges: Polystyrene-divinylbenzene (e.g., Bond Elut ENV, Oasis HLB), 500 mg, 6 mL[3]
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate
-
Deionized water
-
Glass fiber filters (0.7 µm)
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
-
Autosampler vials for GC-MS or HPLC analysis
Procedure:
-
Sample Preparation:
-
Collect water samples in clean glass bottles.
-
Filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.[5]
-
For a 500 mL water sample, acidify to pH 2 by adding concentrated HCl dropwise.[3] This ensures that the this compound is in its non-ionized form, which is necessary for efficient retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol.
-
Equilibrate the cartridge by passing 10 mL of deionized water (acidified to pH 2) through it. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading:
-
Load the acidified water sample (500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water (acidified to pH 2) to remove any co-adsorbed interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 10 mL of a mixture of dichloromethane and methanol (e.g., 90:10 v/v) through the cartridge at a slow flow rate (1-2 mL/min).
-
Collect the eluate in a clean collection tube.
-
-
Drying and Concentration:
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Analysis:
-
Transfer the concentrated extract to an autosampler vial for analysis by GC-MS or HPLC.
-
Protocol 2: Solid Phase Extraction of this compound from Soil and Sediment Samples
This protocol involves an initial solvent extraction of this compound from the solid matrix, followed by a clean-up and concentration step using SPE.
Materials and Reagents:
-
All materials and reagents listed in Protocol 1.
-
Acetone (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ultrasonic bath or Accelerated Solvent Extractor (ASE)
-
Centrifuge
Procedure:
-
Sample Preparation and Solvent Extraction:
-
Air-dry the soil or sediment sample and sieve it to remove large debris.
-
Weigh 10 g of the homogenized sample into a glass centrifuge tube.
-
Add 20 mL of a mixture of n-hexane and acetone (1:1, v/v).[6]
-
Extract the sample using ultrasonication for 30 minutes or using an Accelerated Solvent Extractor (ASE). For ASE, optimal conditions may be around 100-125 °C.[7]
-
Centrifuge the sample at 3000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction step twice more with fresh solvent.
-
Combine the supernatants.
-
-
Solvent Exchange and Clean-up:
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Add 50 mL of deionized water (acidified to pH 2) to the concentrated extract. This will transfer the this compound to the aqueous phase.
-
The resulting aqueous sample is then treated using the SPE procedure described in Protocol 1, starting from the "Sample Loading" step.
-
-
Elution, Concentration, and Analysis:
-
Follow steps 5 through 7 from Protocol 1 for the elution, drying, concentration, and final analysis of the sample.
-
Data Presentation
The following table summarizes quantitative data for the extraction of chlorophenols from environmental samples using SPE, as reported in various studies.
| Analyte | Sample Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| This compound | Soil | CTAB coated Fe3O4 NPs | Spectrophotometry | 81.7 - 95.2 | 0.01 mg L-1 | 0.05 mg L-1 | [8] |
| Chlorophenols | Water | Polystyrene-divinylbenzene | GC-ECD | 70 - 106 | <20 ng L-1 | - | [3] |
| Chlorophenols | Drinking Water | Graphitized Carbon Black | GC-MIP-AED | - | - | - | |
| Chlorophenols | Drinking Water | Cross-linked Styrene-divinylbenzene | GC-MIP-AED | - | - | - | [9] |
| 2-amino-4-chlorophenol | Water | Styrene divinylbenzene copolymer (SDB) | LC-MS/MS | 73 | - | - | [10] |
| Chlorophenols | Sediment | - | GC-MS | 73.2 - 105.6 | 0.026–0.072 ng g-1 | - | [6] |
| Chlorophenols | Sewage Sludge | Hydrophilic-Lipophilic Balance | LC-MS/MS | 86.1–100.5 | - | - | |
| Chlorophenols | Soil | Hydrophilic-Lipophilic Balance | LC-MS/MS | 70.5–112.5 | - | - | [11] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Mandatory Visualization
The following diagram illustrates the general workflow for the solid phase extraction of this compound from environmental water and soil samples.
Caption: Workflow for SPE of this compound from environmental samples.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. iwaponline.com [iwaponline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of two solid-phase extraction procedures for the preconcentration of chlorophenols in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Fenton and Photo-Fenton Oxidation of 2-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the degradation of 2-Chlorophenol (2-CP), a toxic and refractory pollutant, using Fenton and photo-Fenton oxidation processes. These advanced oxidation processes (AOPs) are effective for the remediation of wastewater contaminated with chlorinated aromatic compounds.
Introduction
Chlorophenols, including this compound, are environmental pollutants originating from various industrial activities such as pesticide manufacturing and paper pulp bleaching.[1] Their persistence and toxicity necessitate effective treatment methods. Fenton and photo-Fenton processes are powerful AOPs that generate highly reactive hydroxyl radicals (•OH) capable of degrading and mineralizing recalcitrant organic compounds like 2-CP.[2][3]
The classical Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) in acidic conditions to produce hydroxyl radicals. The photo-Fenton process enhances this reaction by incorporating UV or solar light, which promotes the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals.[4][5] This leads to significantly higher degradation and mineralization efficiencies compared to the conventional Fenton process.[2][3]
Data Presentation
The following tables summarize quantitative data on the degradation and mineralization of this compound under various experimental conditions for both Fenton and photo-Fenton processes.
Table 1: Fenton Oxidation of this compound
| Parameter | Optimal Value | 2-CP Degradation (%) | Mineralization (DOC/TOC Removal) (%) | Reference |
| pH | 2.5 - 4.0 | 78 | 39 | [2][3] |
| H₂O₂ Concentration | 22 mM | Not specified | Not specified | [2][3] |
| Fe²⁺ Concentration | 0.45 mM | Not specified | Not specified | [2][3] |
| Temperature | 70°C | Nearly complete | Extensive with excess H₂O₂ | [1] |
| H₂O₂ Dose (stoichiometric) | 20% (after 4h) | Not specified | Not specified, but intermediates formed | [6] |
Table 2: Photo-Fenton Oxidation of this compound
| Parameter | Optimal Value | 2-CP Degradation (%) | Mineralization (DOC/TOC Removal) (%) | Reference |
| pH | 3 | Not specified | > 90 (in 30 min) | [4] |
| Light Source | Solar/UV | 97 | 95 - 97 | [2][3] |
| H₂O₂ Concentration | Not specified | Not specified | Not specified | |
| Fe²⁺/Fe³⁺ Concentration | Not specified | Not specified | Not specified | |
| Initial 2-CP Concentration | 0.39 mM (50 ppm) | Not specified | Not specified |
Experimental Protocols
The following are detailed protocols for the laboratory-scale degradation of this compound using Fenton and photo-Fenton oxidation.
Protocol 1: Fenton Oxidation of this compound
1. Materials and Reagents:
-
This compound (2-CP) stock solution (e.g., 100 mg/L)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Batch reactor (e.g., glass beaker with magnetic stirrer)
-
pH meter
-
Analytical instrumentation for 2-CP and Total Organic Carbon (TOC) analysis (e.g., HPLC, TOC analyzer)
2. Experimental Procedure:
-
Prepare a simulated aqueous solution of this compound at the desired concentration (e.g., 100 mg/L) in the batch reactor.
-
Adjust the pH of the solution to the optimal range of 2.5-4.0 using sulfuric acid.[2][3]
-
Add the required amount of ferrous sulfate heptahydrate to achieve the desired Fe²⁺ concentration (e.g., 0.45 mM).[2][3] Stir until fully dissolved.
-
Initiate the reaction by adding the specified concentration of hydrogen peroxide (e.g., 22 mM).[2][3]
-
Maintain the reaction at a constant temperature (e.g., room temperature or an elevated temperature like 70°C for enhanced degradation).[1]
-
Withdraw samples at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately quench the reaction in the collected samples by adding a strong base (e.g., NaOH) to raise the pH above 7, which precipitates the iron and stops the generation of hydroxyl radicals.
-
Filter the samples (e.g., using a 0.45 µm syringe filter) to remove the iron precipitate before analysis.
-
Analyze the samples for the remaining concentration of this compound and for the reduction in Total Organic Carbon (TOC) to determine the extent of degradation and mineralization.
Protocol 2: Photo-Fenton Oxidation of this compound
1. Materials and Reagents:
-
Same as for the Fenton oxidation protocol.
-
A UV lamp (e.g., medium-pressure mercury lamp) or a solar simulator.
-
A photoreactor, which can be a simple batch reactor made of quartz or borosilicate glass to allow UV/Visible light penetration.
2. Experimental Procedure:
-
Prepare the this compound solution in the photoreactor as described in the Fenton protocol.
-
Adjust the pH of the solution to the optimal value, typically around 3.[4]
-
Add the ferrous sulfate heptahydrate and stir to dissolve.
-
Turn on the UV lamp or solar simulator and allow it to stabilize.
-
Initiate the reaction by adding the hydrogen peroxide.
-
Irradiate the solution continuously while stirring.
-
Collect, quench, and filter samples at various time points as described in the Fenton protocol.
-
Analyze the samples for 2-CP concentration and TOC to evaluate the degradation and mineralization efficiency.
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental reaction pathways of the Fenton and photo-Fenton processes.
Caption: Experimental workflow for Fenton and photo-Fenton oxidation of this compound.
Caption: Simplified reaction pathways in Fenton and photo-Fenton processes for 2-CP degradation.
References
- 1. Practical applications of the Fenton reaction to the removal of chlorinated aromatic pollutants. Oxidative degradation of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of this compound by Fenton and photo-Fenton processes--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The critical role of the operating conditions on the Fenton oxidation of this compound: assessment of PCDD/Fs formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioremediation of 2-Chlorophenol Contaminated Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current bioremediation techniques for the detoxification of sites contaminated with 2-Chlorophenol (2-CP), a persistent and toxic environmental pollutant.[1] The included protocols and data are intended to serve as a practical guide for laboratory and field applications.
Introduction
Chlorophenols, including this compound, are widely used in various industrial processes such as the manufacturing of dyes, pesticides, and pharmaceuticals, leading to their prevalence as environmental contaminants.[1] Due to their carcinogenic and mutagenic properties, the removal of chlorophenols from soil and water is a critical environmental concern.[1] Bioremediation, which utilizes microorganisms to degrade or transform hazardous substances into less toxic compounds, offers a cost-effective and environmentally friendly alternative to traditional physicochemical methods.[2][3] This document outlines key bioremediation strategies, including aerobic and anaerobic degradation by bacteria and fungi, and provides detailed protocols for their implementation.
Bioremediation Approaches
The biological degradation of 2-CP can be broadly categorized into in situ and ex situ techniques. In situ bioremediation involves treating the contaminated material at its original location, which is generally less expensive and causes less disruption.[4] Ex situ methods require the excavation or pumping of contaminated soil or water for treatment in a controlled environment, which can be faster and easier to monitor.[4][[“]]
Aerobic Bioremediation
Under aerobic conditions, microorganisms utilize oxygen to break down 2-CP. The primary mechanism involves the hydroxylation of the aromatic ring, followed by ring cleavage.[6] Several bacterial genera, including Pseudomonas, Rhodococcus, and Alcaligenes, are capable of degrading chlorophenols as a sole source of carbon and energy.[3]
The aerobic degradation of 2-CP typically proceeds through the formation of chlorocatechol, which is then processed via either the modified ortho-cleavage or meta-cleavage pathway.[1][7]
Anaerobic Bioremediation
In the absence of oxygen, anaerobic microorganisms can degrade 2-CP through a process called reductive dechlorination, where chlorine atoms are removed from the phenolic ring.[1] This process is often the initial step in the complete mineralization of more highly chlorinated phenols.[8] Anaerobic degradation can be coupled with processes like denitrification or sulfate reduction.[9]
Fungal Bioremediation
Certain fungi, particularly white-rot fungi like Trichoderma sp., have demonstrated the ability to degrade chlorophenols.[2] Fungi often employ extracellular enzymes, such as polyphenol oxidases, which have a broad substrate specificity and can tolerate higher concentrations of toxic compounds.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the bioremediation of this compound and related compounds.
Table 1: Aerobic Bioremediation of this compound
| Microorganism/System | Initial 2-CP Concentration | Removal Efficiency (%) | Time | Key Conditions | Reference |
| Aerobic Granules (SBR) | 1150-1617 mg/L COD | 94 | 8 hours (HRT) | Glucose as co-substrate, OLR: 6.9-9.7 kg COD m⁻³d⁻¹ | [7][11][12] |
| Rhodopseudomonas palustris | Not specified | ~97 | 40 days | Photoheterotrophic conditions | [3][13] |
| Aerobic Sewage Sludge | Not specified | >90 | Not specified | Inoculation of native forest soil | [14] |
| Fluidized-Bed Reactor | 44-55 mg/L | >99 | 45 min (HRT) | Temperature: 10-30°C | [15] |
Table 2: Anaerobic Bioremediation of this compound
| Microorganism/System | Initial 2-CP Concentration | Removal Efficiency (%) | Time | Key Conditions | Reference |
| Anaerobic Sludge | Not specified | High | Not specified | Acclimated sludge showed faster degradation | [16] |
| Hydrogenotrophic Biofilm (Denitrifying) | 25 mg/L | 95 | 15 hours (HRT) | Optimal pH ~6.0 | [9] |
| Hydrogenotrophic Biofilm (Sulfate-reducing) | 25 mg/L | 94 | 15 hours (HRT) | Optimal pH ~7.0 | [9] |
| Hydrogenotrophic Biofilm (Dechlorinating) | 25 mg/L | 95 | 15 hours (HRT) | Optimal pH 5.8-7.2 | [9] |
| Anaerobic Sequencing Batch Reactor (ASBR) | 28-196 mg 2CP-C/L | 90 ± 0.4 | Not specified | With and without phenol as an electron donor | [17] |
Table 3: Fungal Bioremediation of Chlorophenols
| Microorganism | Compound | Initial Concentration | Bioconversion/Removal Yield (%) | Time | Reference |
| Trichoderma longibraciatum | 2,6-Dichlorophenol | up to 150 mg/L | High tolerance and degradation observed | 12 days | [2] |
| Marine-derived fungi (Cladosporium sp., Aspergillus sp., Penicillium chrysogenum, Tritirachium sp.) | 2,4-Dichlorophenol | 1 mM | 55-66.3 | 10 days | [18] |
Experimental Protocols
Protocol 1: Aerobic Degradation of 2-CP in a Sequencing Batch Reactor (SBR)
This protocol is based on the methodology for cultivating aerobic granules to degrade 2-CP.[7][11][12]
1. Reactor Setup and Operation:
-
Use a sequencing batch reactor with a working volume appropriate for the experiment.
-
Maintain an organic loading rate (OLR) of approximately 6.9 to 9.7 kg COD m⁻³d⁻¹.
-
Operate the SBR in cycles, typically including phases for feeding, aeration, settling, and decanting. An 8-hour hydraulic retention time (HRT) has been shown to be effective.[7]
2. Media Composition:
-
Provide a synthetic wastewater medium containing 2-CP as the target contaminant.
-
Supplement with a readily biodegradable carbon source like glucose to facilitate the growth of aerobic granules.
-
Maintain alkalinity at approximately 1000 mg/L as CaCO₃ to buffer the system.[7][12]
3. Inoculation and Acclimation:
-
Inoculate the reactor with activated sludge from a municipal wastewater treatment plant.
-
Gradually increase the concentration of 2-CP to allow for the acclimation of the microbial community.
4. Monitoring and Analysis:
-
Regularly measure COD, 2-CP concentration (using GC or HPLC), and pH.
-
Monitor the formation and characteristics of aerobic granules.
-
Analyze degradation products using techniques like FTIR, UV-Vis spectroscopy, and GC/MS to confirm the degradation pathway.[7]
Protocol 2: Anaerobic Reductive Dechlorination of 2-CP
This protocol outlines a general procedure for assessing the anaerobic biodegradation of 2-CP.
1. Microcosm Setup:
-
Prepare anaerobic microcosms in serum bottles or similar anaerobic chambers.
-
Use a mineral salt medium, degassed to remove oxygen.
-
Add a suitable electron donor, such as phenol or glucose, if cometabolism is being investigated.[17][19][20]
2. Inoculation:
-
Inoculate the microcosms with an anaerobic sludge source, for example, from an anaerobic digester.
-
For studies on acclimated populations, use sludge from a reactor that has been continuously fed with chlorophenols.[16]
3. Incubation:
-
Spike the microcosms with a known concentration of 2-CP.
-
Incubate at a controlled temperature (e.g., 30-35°C) in the dark.
4. Sampling and Analysis:
-
Periodically collect liquid samples to measure the concentration of 2-CP and its degradation products (e.g., phenol) using HPLC or GC.
-
Monitor methane production in the headspace as an indicator of complete mineralization.
Visualizations
Signaling Pathways and Workflows
References
- 1. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioteach.ubc.ca [bioteach.ubc.ca]
- 5. consensus.app [consensus.app]
- 6. Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates [mdpi.com]
- 7. Bioremediation of this compound containing wastewater by aerobic granules-kinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Bioremediation of this compound containing wastewater by aerobic granules-kinetics and toxicity (Journal Article) | ETDEWEB [osti.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Biodegradation of this compound in forest soil: effect of inoculation with aerobic sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Anaerobic biodegradation of chlorophenols in fresh and acclimated sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. Relationship assessment of microbial community and cometabolic consumption of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Chlorophenol as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-chlorophenol as a key intermediate in various organic syntheses. The information is intended to guide researchers in the efficient and safe utilization of this versatile chemical building block for the development of pharmaceuticals, agrochemicals, and other complex organic molecules.
Overview of this compound's Reactivity and Applications
This compound (2-CP) is an aromatic organic compound with a hydroxyl group and a chlorine atom ortho to each other on a benzene ring. This substitution pattern imparts unique reactivity, making it a valuable precursor in organic synthesis. The hydroxyl group can be readily deprotonated to form a phenoxide, a potent nucleophile for etherification and esterification reactions. The chlorine atom, while generally deactivating the ring towards electrophilic substitution, can be a site for nucleophilic aromatic substitution under specific conditions and also influences the regioselectivity of further substitutions.
Key applications of this compound as a synthetic intermediate include:
-
Agrochemicals: Serving as a precursor for potent pesticides.
-
Pharmaceuticals: A building block for active pharmaceutical ingredients (APIs), including muscle relaxants.
-
Dyes and Pigments: Used in the synthesis of various colorants.[1]
-
Specialty Chemicals: An intermediate in the production of preservatives and other fine chemicals.[1]
Synthesis of Agrochemicals: The Case of Profenofos
A prominent application of this compound is in the synthesis of the organophosphate insecticide, Profenofos. The synthesis involves a multi-step process starting with the bromination of this compound.
Synthetic Pathway for Profenofos
The overall synthetic route from this compound to Profenofos is a multi-step process that begins with the bromination of this compound to form the key intermediate, 2-chloro-4-bromophenol.[1][2] This intermediate is then subjected to phosphorylation and subsequent alkylation to yield the final product.[1][3]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-bromophenol
This protocol describes the bromination of this compound to produce the intermediate 2-chloro-4-bromophenol.[1][4]
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron(III) chloride (FeCl₃) catalyst (optional, as described in some flow chemistry methods)[5]
-
Chlorobenzene (solvent for flow chemistry)[5]
Procedure (Batch Process):
-
Charge a reaction vessel with this compound.
-
Slowly add a 1:1 molar ratio of bromine to the this compound.[3]
-
Maintain the reaction temperature between 30-50°C.[3]
-
Allow the reaction to proceed for 20-25 hours.[3]
-
The crude product, primarily 2-chloro-4-bromophenol, is obtained and can be purified by recrystallization.[1]
Procedure (Flow Chemistry): [5]
-
Prepare a solution (Liquid A) of this compound (102 g) and 1.5% FeCl₃ in chlorobenzene (100 mL).
-
Prepare a solution (Liquid B) of bromine (80 g) in chlorobenzene (100 mL).
-
Cool a microchannel reactor to 10°C.
-
Simultaneously introduce Liquid A and Liquid B into the reactor using HPLC pumps with a residence time of 2.0 minutes.
-
The output stream contains 2-chloro-4-bromophenol with a purity of >95%.
Protocol 2: Synthesis of O,O-diethyl-O-(2-chloro-4-bromophenyl) phosphorothioate
This protocol details the phosphorylation of 2-chloro-4-bromophenol.[3][6]
Materials:
-
2-Chloro-4-bromophenol
-
Sodium hydroxide or Potassium hydroxide
-
O,O-diethyl thiophosphoryl chloride
-
Quaternary ammonium salt (phase transfer catalyst, optional)[6]
Procedure:
-
React 2-chloro-4-bromophenol with sodium hydroxide or potassium hydroxide to form the corresponding salt. The molar ratio of 2-chloro-4-bromophenol to potassium hydroxide can be 1:1.0–1.2, with the reaction carried out at 50-80°C for 2-3 hours.[6]
-
React the resulting salt with O,O-diethyl thiophosphoryl chloride. The molar ratio of the brominated product to sodium hydroxide to the chloride is 1:(1-2):(1-2).[3]
-
Maintain the reaction temperature between 30-60°C for 20-25 hours.[3]
-
When using a phase transfer catalyst, the molar ratio of the potassium salt of 2-chloro-4-bromophenol to O,O-diethyl thiophosphoryl chloride to the quaternary ammonium salt is 1:1.02–1.10:0.02, with the condensation occurring at 35-50°C for 5-6 hours.[6]
| Reaction Step | Reactants | Molar Ratio | Temperature (°C) | Duration (hours) | Yield/Purity | Reference |
| Bromination | This compound, Bromine | 1:1 | 30-50 | 20-25 | ~94% (crude) | [3] |
| Phosphorylation | 2-Chloro-4-bromophenol, NaOH, O,O-diethyl thiophosphoryl chloride | 1:(1-2):(1-2) | 30-60 | 20-25 | >98% (product content) | [3][6] |
Synthesis of Pharmaceuticals: The Case of Chlorzoxazone
This compound is a precursor to 2-amino-4-chlorophenol, a key intermediate in the synthesis of the muscle relaxant Chlorzoxazone.[7]
Synthetic Pathway for Chlorzoxazone
The synthesis of Chlorzoxazone involves the formation of 2-amino-4-chlorophenol, which then undergoes cyclization to form the final product.
Experimental Protocols
Protocol 3: Synthesis of 2-Amino-4-chlorophenol
This protocol describes the synthesis of 2-amino-4-chlorophenol from 2,5-dichloronitrobenzene.[7][8]
Materials:
-
2,5-Dichloronitrobenzene
-
Sodium hydroxide or Potassium hydroxide
-
Raney Nickel (for reduction)[8]
-
Hydrogen gas or other reducing agent
Procedure:
-
Hydrolyze 2,5-dichloronitrobenzene using sodium hydroxide or potassium hydroxide at elevated temperatures (e.g., 85°C) to replace one of the chlorine atoms with a hydroxyl group.[8]
-
Reduce the nitro group of the resulting chloronitrophenol to an amino group. This can be achieved through catalytic hydrogenation using Raney Nickel at a pressure of 3MPa.[8]
Protocol 4: Synthesis of Chlorzoxazone
This protocol details the cyclization of 2-amino-4-chlorophenol to form Chlorzoxazone.[7][8]
Materials:
-
2-Amino-4-chlorophenol
-
Urea or Phosgene or Ethyl chloroformate
-
Hydrochloric acid (for urea-based synthesis)[8]
-
Inorganic base (e.g., potassium carbonate for ethyl chloroformate-based synthesis)[9]
Procedure (using Urea): [8]
-
In a reaction flask, combine 100g of 2-amino-4-chlorophenol, 180g of urea, and 150g of 30% hydrochloric acid.
-
Heat the mixture to reflux for one hour.
-
Add another 110g of 30% hydrochloric acid and continue refluxing for 30 minutes.
-
Add a final 100g of 30% hydrochloric acid and continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 40°C and filter the crude product.
-
Recrystallize the crude product from 50% ethanol to obtain pure Chlorzoxazone.
Procedure (using Ethyl Chloroformate): [9]
-
React 1 mole of 4-chloro-2-aminophenol with 1.2-1.4 moles of ethyl chloroformate in the presence of 2.0-3.0 mole equivalents of potassium carbonate.
-
The reaction can be carried out in a solvent such as acetonitrile.
-
After completion, the product can be isolated by filtration.
| Reaction Step | Starting Material | Key Reagents | Key Conditions | Yield | Reference |
| Synthesis of 2-Amino-4-chlorophenol | 2,5-Dichloronitrobenzene | 1. NaOH/KOH, 2. Raney Ni/H₂ | 1. 85°C, 2. 3MPa | - | [8] |
| Synthesis of Chlorzoxazone | 2-Amino-4-chlorophenol | Urea, HCl | Reflux | 85% | [8] |
| Synthesis of Chlorzoxazone | 4-Chloro-2-aminophenol | Ethyl Chloroformate, K₂CO₃ | 60°C, 18h (in acetonitrile) | 92% | [9] |
General Synthetic Transformations
This compound is a versatile substrate for several fundamental organic reactions.
Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkoxide with a primary alkyl halide.[10] The phenoxide generated from this compound can act as the nucleophile in this Sₙ2 reaction.[11]
General Protocol:
-
Dissolve this compound in a suitable solvent.
-
Add a strong base (e.g., NaH, NaOH) to deprotonate the phenol and form the sodium 2-chlorophenoxide.
-
Add a primary alkyl halide to the reaction mixture.
-
Heat the reaction mixture to facilitate the Sₙ2 reaction.
-
Work-up the reaction to isolate the desired ether product.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers.[12] This reaction is particularly useful for forming C-O bonds between aryl halides and phenols. This compound can be used as the phenolic component in this reaction.
General Protocol:
-
Combine the aryl halide, this compound, a copper catalyst (e.g., copper(I) salt), and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling point solvent (e.g., DMF, pyridine).
-
Heat the reaction mixture to high temperatures, often above 150°C.
-
After the reaction is complete, the product is isolated through extraction and purification.
Synthesis of Other Important Intermediates
This compound is a starting material for a variety of other valuable chemical intermediates.
Synthesis of 2-Chlorophenylacetic Acid
2-Chlorophenylacetic acid is an important intermediate in the synthesis of pharmaceuticals, such as NSAIDs, and agrochemicals, like auxins.[13]
Protocol 5: Synthesis of 2-Chlorophenylacetic Acid [14]
Materials:
-
2-Chlorobenzyl chloride
-
n-Butanol
-
Cobalt(II) nitrate
-
Cobalt(II) acetate
-
Carbon monoxide (CO)
-
Sodium hydroxide
-
Concentrated hydrochloric acid
Procedure:
-
In a high-pressure autoclave, charge n-butanol, cobalt(II) nitrate, and cobalt(II) acetate.
-
Pressurize with CO and heat.
-
After the initial reaction, relieve the pressure and add sodium hydroxide and water.
-
Pressurize again with CO and slowly add 2-chlorobenzyl chloride while maintaining the temperature.
-
After the reaction, cool and separate the layers.
-
Wash the organic phase with water.
-
Combine the aqueous layers, concentrate, and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter and dry the 2-chlorophenylacetic acid.
| Reactants | Catalysts | Key Conditions | Yield | Purity | Reference |
| 2-Chlorobenzyl chloride, n-Butanol, CO | Cobalt(II) nitrate, Cobalt(II) acetate | 40°C, elevated pressure | 93.7% | 99.6% | [14] |
Disclaimer: These protocols are intended for informational purposes and should be adapted and optimized by qualified researchers. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]
- 3. CN102617636B - Preparation method of high-purity profenofos - Google Patents [patents.google.com]
- 4. Preparation method of high-purity profenofos - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2024201396A1 - Preparation of profenofos and its intermediates using flow chemistry techniques - Google Patents [patents.google.com]
- 6. CN103588811A - Preparation method of profenofos intermediate triester - Google Patents [patents.google.com]
- 7. Chlorzoxazone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. CN1235888C - Preparation process of chlorazol thazone - Google Patents [patents.google.com]
- 9. US9567308B1 - Process for the synthesis of chlorzoxazone - Google Patents [patents.google.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
- 14. 2-Chlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Electrochemical Detection of 2-Chlorophenol in Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenol (2-CP) is a significant environmental pollutant originating from various industrial processes, including the manufacturing of pesticides, herbicides, dyes, and pharmaceuticals.[1][2] Its presence in wastewater poses a considerable threat to aquatic ecosystems and human health due to its toxicity and carcinogenic nature.[1][2] Consequently, the development of rapid, sensitive, and cost-effective methods for the detection of 2-CP is of paramount importance for environmental monitoring and remediation. Electrochemical sensors have emerged as a promising alternative to traditional analytical techniques, offering advantages such as high sensitivity, portability, and ease of operation.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of this compound in wastewater samples. The methodologies described herein are based on the principles of voltammetry, utilizing modified electrodes to enhance sensitivity and selectivity.
Principle of Electrochemical Detection
The electrochemical detection of this compound is typically based on its oxidation at the surface of a working electrode.[5] When a potential is applied to the electrode, 2-CP undergoes an oxidation reaction, resulting in the transfer of electrons and the generation of a measurable current. The magnitude of this current is directly proportional to the concentration of 2-CP in the sample, forming the basis for quantitative analysis.[6] The electrochemical behavior of chlorophenols can be influenced by the number and position of chlorine atoms on the benzene ring.
Various voltammetric techniques can be employed for this purpose, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). DPV and SWV are often preferred for quantitative analysis due to their ability to discriminate against background currents, leading to improved sensitivity.[4] The performance of the electrochemical sensor is critically dependent on the material of the working electrode. Modifications of the electrode surface with nanomaterials, polymers, or other catalysts can significantly enhance the electrocatalytic activity towards 2-CP oxidation, leading to lower detection limits and wider linear ranges.
Experimental Protocols
Protocol 1: Preparation of a Modified Glassy Carbon Electrode (GCE)
This protocol describes a general procedure for modifying a glassy carbon electrode (GCE) to enhance its performance for this compound detection. The specific modification materials can be chosen based on literature reports for their catalytic activity towards chlorophenol oxidation. Examples include metal oxides, carbon-based nanomaterials (like graphene or carbon nanotubes), and conductive polymers.[7]
Materials:
-
Glassy Carbon Electrode (GCE)
-
Alumina slurry (0.3 µm and 0.05 µm)
-
Polishing cloth
-
Deionized (DI) water
-
Ethanol
-
Electrode modification material (e.g., a suspension of CuO nanostructures)
-
Nafion solution (or other suitable binder)
-
Nitrogen gas
Procedure:
-
Polishing the GCE:
-
Mechanically polish the bare GCE with 0.3 µm and subsequently 0.05 µm alumina slurry on a polishing cloth for 5 minutes each to obtain a mirror-like surface.[6]
-
Rinse the electrode thoroughly with deionized water between polishing steps.
-
-
Cleaning the GCE:
-
Sonicate the polished GCE in a 1:1 solution of ethanol and DI water for 5 minutes to remove any residual alumina particles.
-
Rinse the electrode with DI water and dry it under a gentle stream of nitrogen.
-
-
Modification of the GCE:
-
Prepare a stable suspension of the chosen modification material in a suitable solvent. For instance, disperse CuO nanostructures in a solution containing Nafion as a binder.[7]
-
Drop-cast a small, precise volume (e.g., 5-10 µL) of the suspension onto the cleaned GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp, forming a uniform film of the modifier on the electrode surface.
-
Protocol 2: Electrochemical Detection of this compound using Differential Pulse Voltammetry (DPV)
This protocol outlines the procedure for the quantitative determination of this compound in a wastewater sample using the modified GCE and DPV.
Materials and Equipment:
-
Modified Glassy Carbon Electrode (Working Electrode)
-
Ag/AgCl electrode (Reference Electrode)
-
Platinum wire or rod (Counter Electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Phosphate buffer solution (PBS) of a specific pH (e.g., pH 7.0) as the supporting electrolyte
-
Standard solution of this compound
-
Wastewater sample
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte (e.g., 10 mL of PBS).
-
-
Background Measurement:
-
Record the background DPV scan in the supporting electrolyte alone over a defined potential range (e.g., from +0.2 V to +1.0 V). This will serve as the baseline.
-
-
Calibration Curve Construction:
-
Add successive aliquots of the standard this compound solution to the electrochemical cell to achieve a series of known concentrations.
-
After each addition, stir the solution for a short period to ensure homogeneity and then allow it to become quiescent before measurement.
-
Record the DPV scan for each concentration under the same experimental conditions (e.g., pulse amplitude, pulse width, scan rate).
-
An oxidation peak corresponding to this compound should be observed at a specific potential.
-
Measure the peak current for each concentration.
-
Plot a calibration curve of the peak current versus the concentration of this compound. The plot should exhibit a linear relationship within a certain concentration range.
-
-
Analysis of Wastewater Sample:
-
Prepare the wastewater sample, which may involve filtration or dilution with the supporting electrolyte to bring the 2-CP concentration within the linear range of the calibration curve.
-
Add a known volume of the prepared wastewater sample to the electrochemical cell containing the supporting electrolyte.
-
Record the DPV scan under the same conditions used for the calibration curve.
-
Measure the peak current corresponding to the oxidation of this compound.
-
Determine the concentration of this compound in the wastewater sample by interpolating the measured peak current on the calibration curve.
-
Data Presentation
The performance of different electrochemical sensors for the detection of chlorophenols is summarized in the table below. This allows for a direct comparison of key analytical parameters.
| Electrode Modification | Analyte | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| ZnSe QDs–CTAB/GCE | 2-CP | Not Specified | Not Specified | 0.008 | |
| CeNiCu-LDH@CC | 2,4-DCP & 3-CP | Not Specified | 1 - 100 | 0.197 & 0.286 | [8] |
| CuO/Nafion/GCE | 2,4,6-TCP | DPV | 1 - 120 | 0.046 | [7] |
| MIP/PDDA-G/GCE | 4-CP | DPV | 0.8 - 100 | 0.3 | [9] |
Note: This table presents a selection of data from the literature for various chlorophenols to illustrate the typical performance of electrochemical sensors. 2,4-DCP: 2,4-Dichlorophenol; 3-CP: 3-Chlorophenol; 2,4,6-TCP: 2,4,6-Trichlorophenol; 4-CP: 4-Chlorophenol; GCE: Glassy Carbon Electrode; CC: Carbon Cloth; MIP: Molecularly Imprinted Polymer; PDDA-G: Poly(diallyldimethylammonium chloride)-functionalized graphene.
Mandatory Visualizations
Caption: Experimental workflow for the electrochemical detection of this compound.
Caption: Signaling pathway for the electrochemical detection of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kocaeli Journal of Science and Engineering » Submission » Degradation of this compound Present in Effluent Water by Advanced Electrochemical Method [dergipark.org.tr]
- 3. Electrochemical Sensors and Their Applications: A Review [mdpi.com]
- 4. Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltammetric Detection of Chlorophenols in Brewing Water and Beer Using Different Carbonaceous Composite Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chlorophenol Analysis in Soil
Introduction
2-Chlorophenol, a priority pollutant classified by the U.S. Environmental Protection Agency (EPA), is a toxic compound that can be found in the environment due to its use in the manufacturing of pesticides, dyes, and other chemicals.[1][2] Its presence in soil poses a significant risk to human health and ecosystems, necessitating accurate and reliable analytical methods for its determination. This document provides detailed application notes and protocols for the sample preparation of this compound in soil, intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Sample Collection and Preservation
Proper sample collection and preservation are crucial first steps to ensure the integrity of the analysis.
-
Sampling: Collect soil samples from the area of interest using a stainless steel auger or trowel. The sampling depth will depend on the specific objectives of the study. For surface contamination, the top 0-15 cm is typically collected. Composite samples, consisting of several subsamples from a defined area, can provide a more representative analysis.
-
Storage and Preservation: Samples should be stored in amber glass containers with Teflon-lined caps to minimize photodegradation and analyte loss through adsorption. Upon collection, samples should be cooled to 4°C and transported to the laboratory as soon as possible. For long-term storage, freezing at -20°C is recommended to halt microbial degradation.
Extraction of this compound from Soil
Several methods can be employed to extract this compound from the soil matrix. The choice of method depends on factors such as the required extraction efficiency, sample throughput, and available instrumentation.
Alkaline Extraction
This classical method involves extracting chlorophenols from soil using an alkaline solution, typically sodium hydroxide.[3] This approach is effective as it converts the acidic chlorophenols into their more water-soluble phenolate salts, facilitating their separation from the soil matrix.
Protocol:
-
Weigh 5-10 g of homogenized soil into a centrifuge tube.
-
Add a known volume of 0.1 M sodium hydroxide solution (e.g., 3 mL per 1 g of soil).[3]
-
Shake the mixture vigorously for a specified period (e.g., 45 minutes).[3]
-
Centrifuge the suspension to separate the supernatant.
-
Repeat the extraction with a fresh portion of sodium hydroxide solution for a shorter duration (e.g., 30 minutes) and combine the supernatants.[3]
-
The combined extract is then ready for cleanup and analysis.
Microwave-Assisted Extraction (MAE)
MAE is a rapid and efficient extraction technique that utilizes microwave energy to heat the solvent and soil sample, accelerating the extraction process.
Protocol:
-
Place 1-2 g of the soil sample into a microwave extraction vessel.
-
Add a suitable extraction solvent. A common choice is an alkaline aqueous solution (pH 10).[4]
-
Seal the vessel and place it in the microwave extraction system.
-
Apply microwave irradiation for a short period (e.g., 90 seconds).[4]
-
After cooling, the extract is separated from the soil residue for further processing.[4]
Accelerated Solvent Extraction (ASE)
ASE, also known as pressurized solvent extraction, uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.
Protocol:
-
Mix the soil sample with a dispersing agent (e.g., diatomaceous earth) and pack it into an extraction cell.
-
Place the cell in the ASE system.
-
Extract the sample with a suitable solvent (e.g., water or a water/acetonitrile mixture) at elevated temperature (e.g., 125°C) and pressure (e.g., 10 MPa).[5][6]
-
The system automatically collects the extract in a vial. Multiple extraction cycles can be performed to ensure complete recovery.[5][6]
Ultrasonic-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and create localized high pressures and temperatures, enhancing the extraction of analytes from the soil matrix.
Protocol:
-
Place a known weight of the soil sample in an extraction vessel.
-
Add a suitable solvent, such as methanol.[7]
-
Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the sample for a defined period (e.g., 30 minutes).
-
Separate the extract from the solid residue by centrifugation or filtration.
Cleanup and Preconcentration
After extraction, the soil extract often contains interfering substances that need to be removed before instrumental analysis. Cleanup and preconcentration steps are essential to improve the sensitivity and selectivity of the method.
Solid-Phase Extraction (SPE)
SPE is a widely used technique for cleanup and preconcentration. It involves passing the sample extract through a cartridge containing a solid adsorbent that retains the analytes of interest while allowing interfering compounds to pass through.
Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent (e.g., methanol followed by water).[3]
-
Acidify the soil extract to a specific pH (e.g., pH 5.5) to ensure the chlorophenols are in their neutral form.[3]
-
Load the acidified extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the retained this compound with a small volume of a strong organic solvent (e.g., methanol).[3]
-
The eluate can then be concentrated and analyzed.
Solid-Phase Microextraction (SPME)
SPME is a solvent-free technique that uses a fused silica fiber coated with a stationary phase to extract analytes from a sample. It is a simple, rapid, and sensitive method for sample preparation.
Protocol:
-
Place the aqueous extract (or headspace above the sample) in a vial.
-
Expose the SPME fiber to the sample for a specific time to allow the analytes to partition onto the fiber coating. For aqueous extracts, an 85 µm polyacrylate fiber is a suitable choice.[6]
-
Retract the fiber into the needle and introduce it into the injection port of a gas chromatograph (GC) for thermal desorption and analysis.[6]
Derivatization for Gas Chromatography (GC) Analysis
For GC analysis, the polarity of chlorophenols can lead to poor peak shape and reduced sensitivity. Derivatization is often performed to convert the polar hydroxyl group into a less polar, more volatile functional group.
-
Acetylation: This involves reacting the chlorophenols with acetic anhydride to form their corresponding acetate esters.[8]
-
Silylation: Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl derivatives of the chlorophenols, which are more volatile and thermally stable.[9][10]
General Derivatization Protocol (Silylation):
-
To the concentrated extract, add a suitable solvent like acetone.[9]
-
Add an excess of the silylating reagent (e.g., BSTFA).[9]
-
The reaction is often rapid and can be completed within seconds at room temperature in acetone.[9][10]
-
The derivatized sample is then ready for GC-MS analysis.
Instrumental Analysis
The final step is the instrumental analysis of the prepared sample to identify and quantify this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for the analysis of chlorophenols. A C18 column is typically used for separation.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity. A non-polar or medium-polar capillary column is generally used for the separation of derivatized or underivatized chlorophenols.[6][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers excellent sensitivity and specificity, particularly for complex matrices, and can be used for the direct analysis of underivatized chlorophenols.[2][7]
Data Presentation
The following tables summarize the quantitative data for different sample preparation and analysis methods for this compound in soil.
Table 1: Comparison of Extraction Methods for this compound in Soil
| Extraction Method | Solvent | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Alkaline Extraction | 0.1 M Sodium Hydroxide | 65-83 | 3.75 | [3] |
| Microwave-Assisted Extraction (MAE) | Alkaline Water (pH 10) | 66-82 | < 9.7 | [4] |
| Accelerated Solvent Extraction (ASE) | Water | 7-20 (RSD of replicate extractions) | - | [5][6] |
| Ultrasonic-Assisted Extraction (UAE) | Methanol | 71.3-102.7 | ≤14.0 | [7] |
Table 2: Performance of Analytical Methods for this compound
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | 2-2.5 ppb | - | [3] |
| HPLC-UV | 0.5-2.0 µg/kg | - | [4] |
| GC-MS (after ASE-SPME) | 1.1-5.4 µg/kg | - | [6] |
| GC-ECD (after MAE-HS-SPME) | 0.1-2.0 µg/kg | - | [12] |
| LC-MS/MS | - | 0.100 ng/mL (in solution) | [7] |
| Spectrophotometry (after SPE) | 0.01 mg/L | 0.05 mg/L | [13] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for this compound analysis in soil and the logical relationships influencing the analytical outcome.
Caption: Experimental workflow for this compound analysis in soil.
Caption: Factors influencing the outcome of this compound analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. itqb.unl.pt [itqb.unl.pt]
- 3. tandfonline.com [tandfonline.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Determination of chlorophenols in soil samples by microwave-assisted extraction coupled to headspace solid-phase microextraction and gas chromatography-electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chlorophenol Degradation with Zero-Valent Iron
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing zero-valent iron (ZVI) for the degradation of 2-Chlorophenol (2-CP). It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and key data summaries to facilitate successful and efficient research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound (2-CP) degradation by zero-valent iron (ZVI)?
A1: The primary mechanism for 2-CP degradation by ZVI is reductive dechlorination. In this process, the ZVI acts as an electron donor, leading to the cleavage of the carbon-chlorine bond in the 2-CP molecule. This is often followed by further oxidation of the resulting organic intermediates. In the presence of oxygen and water, ZVI can also generate reactive oxygen species (ROS) like hydroxyl radicals through Fenton-like reactions, which contribute to the degradation of 2-CP and its byproducts.[1][2][3][4][5]
Q2: What are the expected degradation byproducts of 2-CP when using ZVI?
A2: Common intermediates observed during the degradation of 2-CP include phenol, catechol, benzoquinone, and hydroquinone.[1] The complete degradation, or mineralization, of 2-CP results in the formation of chloride ions, water, and carbon dioxide. The specific byproducts and their concentrations can vary depending on the experimental conditions.
Q3: How does pH affect the efficiency of 2-CP degradation by ZVI?
A3: pH is a critical factor in the degradation of 2-CP by ZVI. Generally, acidic conditions (lower pH) are more favorable for the degradation process.[1] Lower pH can enhance the corrosion of ZVI, leading to a greater release of Fe²⁺ ions which are crucial for Fenton-like reactions that generate highly reactive hydroxyl radicals.[1] However, extremely low pH values may not always be optimal.
Q4: Can ZVI be combined with other reagents to enhance 2-CP degradation?
A4: Yes, the efficacy of ZVI in degrading 2-CP can be significantly enhanced by combining it with other reagents. For instance, using ZVI in conjunction with persulfate (SPS) has been shown to achieve 100% 2-CP degradation in a short time frame.[6][7] The ZVI activates the persulfate to produce powerful sulfate radicals, which are highly effective at oxidizing organic pollutants. The use of bimetallic systems, such as palladium-coated ZVI, can also enhance the rate of dechlorination.
Troubleshooting Guide
Q1: My 2-CP degradation rate is very low or has plateaued. What could be the cause and how can I fix it?
A1:
-
Potential Cause: Passivation of the ZVI surface. Over time, a layer of iron oxides or hydroxides can form on the ZVI surface, which blocks the reactive sites and prevents further degradation of 2-CP.[3][4][5]
-
Solution:
-
Acid Washing: Pre-treating the ZVI with a dilute acid (e.g., hydrochloric acid) can remove the oxide layer and reactivate the surface.
-
Mechanical Agitation: Sonication or vigorous stirring during the experiment can help to physically remove the passivating layer.
-
Use of Chelating Agents: Adding chelating agents like EDTA can help to dissolve the iron oxide layer and keep iron ions in solution, thus maintaining the reactivity of the ZVI.
-
Regeneration: Spent ZVI can be regenerated by washing with an acidic solution to remove the oxide layer.[8]
-
Q2: I am observing inconsistent results between experiments. What are the likely reasons?
A2:
-
Potential Cause: Inconsistent ZVI preparation or handling. The reactivity of ZVI can be affected by its surface area, particle size, and exposure to air before the experiment.
-
Solution:
-
Standardized ZVI Preparation: Ensure a consistent method for preparing your ZVI, including any pre-treatment steps like acid washing.
-
Anaerobic Conditions: If reductive dechlorination is the primary goal, conduct experiments under anaerobic conditions (e.g., by purging the solution with nitrogen gas) to prevent the rapid oxidation of ZVI by dissolved oxygen.
-
Consistent Mixing: Use a consistent and adequate mixing speed to ensure a uniform suspension of ZVI particles throughout the reaction.
-
Q3: The pH of my reaction mixture is increasing significantly during the experiment. Is this normal and should I control it?
A3:
-
Potential Cause: The corrosion of ZVI consumes H⁺ ions, which can lead to an increase in the pH of the solution.
-
Solution:
-
pH Buffering: If a specific pH is desired for optimal degradation, use a suitable buffer solution to maintain the pH throughout the experiment.
-
pH Adjustment: Periodically monitor the pH and adjust it as needed by adding a dilute acid. Be mindful that the choice of acid can influence the reaction.
-
Data Presentation
Table 1: Influence of Key Parameters on this compound Degradation Efficiency
| Parameter | Condition | 2-CP Degradation Efficiency (%) | Reference |
| pH | 3 | High | [1] |
| 7 | Lower than acidic conditions | [1] | |
| ZVI Concentration | Varied | Degradation generally increases with ZVI concentration up to an optimal point | [6][7] |
| Persulfate (SPS) Concentration | 60 mM (with 60 mM ZVI at pH 6) | 100% within 10 minutes | [6][7] |
| Temperature | Increased from 10°C to 50°C | Significant increase in degradation rate | |
| Presence of Anions | Cl⁻ | Slightly restrained degradation | |
| NO₃⁻ | Promoted degradation | ||
| CO₃²⁻ | Promoted degradation |
Experimental Protocols
Protocol for a Typical this compound Degradation Experiment using ZVI
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
If using nanoscale ZVI, it is often prepared by the reduction of an iron salt (e.g., FeCl₃) with a reducing agent (e.g., NaBH₄). For microscale ZVI, it can be pre-treated by washing with a dilute acid to remove surface oxides.
-
-
Experimental Setup:
-
Use a batch reactor (e.g., a glass flask or beaker) of a suitable volume.
-
Place the reactor on a magnetic stirrer or use an overhead stirrer for adequate mixing.
-
If anaerobic conditions are required, seal the reactor and purge the headspace and solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to adding the ZVI.
-
-
Reaction Initiation:
-
Add a specific volume of the 2-CP stock solution to the reactor and dilute with deionized water to the desired final concentration.
-
Adjust the initial pH of the solution to the desired value using a dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
Initiate the reaction by adding the pre-weighed amount of ZVI to the reactor.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw samples from the reactor using a syringe.
-
Immediately filter the samples through a 0.22 µm filter to remove the ZVI particles and stop the reaction.
-
Analyze the filtrate for the concentration of 2-CP and its degradation byproducts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Monitor the pH of the reaction mixture at each sampling point.
-
-
Data Analysis:
-
Calculate the degradation efficiency of 2-CP at each time point.
-
Determine the reaction kinetics by plotting the concentration of 2-CP as a function of time.
-
Mandatory Visualizations
Caption: Proposed degradation pathway of this compound by Zero-Valent Iron.
Caption: General experimental workflow for this compound degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. [PDF] Degradation of Chlorinated Phenols by Zero Valent Iron and Bimetals of Iron: A Review | Semantic Scholar [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Taguchi orthogonal optimization for the oxidative degradation of this compound using zero valent iron-activated persulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving 2-Chlorophenol Biodegradability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments focused on the biodegradation of 2-Chlorophenol (2-CP) in wastewater.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (2-CP) considered difficult to biodegrade?
A1: this compound is a recalcitrant and toxic compound. Its biodegradability is challenging due to several factors:
-
Toxicity to Microorganisms: 2-CP can inhibit the growth and metabolic activity of the microorganisms essential for wastewater treatment, particularly nitrifying bacteria which are responsible for ammonia oxidation.[1][2] High concentrations can significantly reduce the respiration rate of activated sludge.[3]
-
Chemical Stability: The chlorine atom on the phenol ring makes the molecule more stable and resistant to enzymatic attack compared to phenol.[4]
-
Low Biomass Yield: Many microorganisms cannot use 2-CP as a sole source of carbon and energy for growth, leading to slow degradation rates.[5]
Q2: What are the primary strategies to enhance the biodegradability of 2-CP?
A2: The main strategies involve creating favorable conditions for microbial activity or using chemical pre-treatments:
-
Acclimation: Gradually exposing the microbial consortium (like activated sludge) to increasing concentrations of 2-CP allows for the adaptation and proliferation of microorganisms capable of degrading it.[6]
-
Co-metabolism: Introducing a readily biodegradable primary substrate (e.g., phenol, yeast extract, glucose) can stimulate the production of enzymes that fortuitously degrade 2-CP.[5][7][8]
-
Sequential Anaerobic-Aerobic Treatment: This approach uses an initial anaerobic stage for reductive dechlorination (removing the chlorine atom) followed by an aerobic stage to break down the resulting phenol ring. This combination is highly effective.[4][9]
-
Advanced Oxidation Processes (AOPs): For wastewater with high concentrations of 2-CP or where biological methods are insufficient, AOPs like Fenton, photo-Fenton, or ozonation can be used to chemically break down the molecule, often mineralizing it or transforming it into more biodegradable compounds.[10][11][12]
Q3: What is co-metabolism and how does it apply to 2-CP degradation?
A3: Co-metabolism is the process where microorganisms degrade a compound (the co-metabolite, like 2-CP) that they cannot use for energy or growth, while simultaneously consuming a primary growth substrate (e.g., phenol).[7][13] The enzymes produced to metabolize the primary substrate also act on the co-metabolite.[13] For 2-CP, strains of Pseudomonas putida have been shown to transform 2-CP in the presence of phenol as the growth substrate.[5] This approach is crucial for degrading compounds that do not support microbial growth on their own.
Q4: When should Advanced Oxidation Processes (AOPs) be considered over biological treatment?
A4: AOPs are generally considered when:
-
The concentration of 2-CP is too high and toxic for microbial populations to handle directly.[3]
-
The wastewater contains other non-biodegradable or recalcitrant organic compounds.[10][14]
-
Rapid treatment is required, as biological processes, especially the acclimation phase, can be slow.[6]
-
The goal is complete mineralization (conversion to CO₂, water, and inorganic salts) rather than just transformation, as AOPs can achieve very high rates of Total Organic Carbon (TOC) removal.[12][15]
Troubleshooting Guide
Problem: My activated sludge system shows little to no 2-CP removal.
-
Possible Cause 1: Lack of Acclimation. The microbial community has not adapted to 2-CP as a substrate. Non-acclimated sludge can take a long time to begin degradation, and the process may be inhibited by the compound's toxicity.[6]
-
Solution: Implement a gradual acclimation strategy. Start with a very low 2-CP concentration and incrementally increase it over several weeks or months. Monitor 2-CP concentration and microbial health (e.g., MLVSS) regularly.[16]
-
-
Possible Cause 2: High Toxicity. The initial concentration of 2-CP is too high, causing shock loading and inhibiting or killing the active biomass.
-
Solution: Lower the influent 2-CP concentration significantly. Consider using a co-substrate to support the biomass while it adapts.[7] Ensure other operational parameters like pH and dissolved oxygen are optimal.
-
-
Possible Cause 3: Unfavorable Environmental Conditions. The pH, temperature, or nutrient levels in your reactor are outside the optimal range for the degrading microorganisms.
Problem: Nitrification in my reactor has stopped or is severely inhibited after introducing 2-CP.
-
Possible Cause: 2-CP is highly toxic to nitrifying bacteria. Autotrophic nitrifying bacteria are generally more sensitive to phenolic compounds than the heterotrophic bacteria responsible for carbon oxidation.[1][2] This inhibition can be permanent even after 2-CP is removed.[1]
-
Solution 1: Separate carbon and nitrogen removal stages. Use a pre-treatment step (e.g., an anaerobic reactor or an AOP) to remove or transform 2-CP before the wastewater enters the nitrification stage.
-
Solution 2: Promote co-metabolism under nitrifying conditions. Some studies show that the ammonia monooxygenase (AMO) enzyme, central to nitrification, can play a role in the co-metabolic degradation of pollutants.[8] This requires careful control of both ammonium and 2-CP loading rates.
-
Problem: 2-CP degradation starts but then stalls, leaving residual concentration.
-
Possible Cause 1: Formation of Inhibitory Intermediates. The partial degradation of 2-CP can sometimes lead to the accumulation of intermediate metabolites that are more toxic or recalcitrant than the parent compound.
-
Possible Cause 2: Depletion of a Required Co-substrate or Nutrient. If relying on co-metabolism, the depletion of the primary growth substrate will halt the degradation of 2-CP.
-
Solution: Ensure a continuous or sufficient supply of the primary substrate throughout the experiment. Check and maintain adequate levels of essential nutrients like nitrogen and phosphorus.
-
Data on this compound Treatment
Table 1: Comparison of Selected Treatment Technologies for Chlorophenol Removal
| Technology | Target Pollutant | Influent Conc. (mg/L) | HRT / Time | Removal Efficiency (%) | Key Condition / Finding | Reference |
|---|---|---|---|---|---|---|
| Anoxic Baffled Reactor | 2-CP | 50 - 500 | 24 h | >99% | Degradation was much faster with nitrate as an electron acceptor. | [19] |
| Anaerobic Fixed Bed Reactor | 2-CP | up to 2600 | 2.2 days | 73% | Highest 2-CP removal rate reported (0.87 g/L/d). | [16] |
| SBR with Rotating Bed | 2,4,6-TCP | 430 | 6 h | ~100% | Sequential anaerobic-aerobic operation was critical for high efficiency. | [4] |
| Fenton Process | 2-CP | N/A | < 1 h | ~100% (Degradation) | Optimal at pH 2.5-4.0. Mineralization (DOC removal) was only 39%. | [12] |
| Photo-Fenton Process | 2-CP | N/A | < 1 h | 95-97% (Mineralization) | UV or solar light significantly improves mineralization over standard Fenton. | [12] |
| BC@S-nZVI/PS System | 2-CP | 20 | 16 h | 100% | An AOP effective at pH 3; degradation increased with temperature. |[20] |
Table 2: Key Factors Influencing 2-CP Biodegradation
| Factor | Effect on Degradation | Optimal Range / Condition | Comments | Reference(s) |
|---|---|---|---|---|
| pH | Highly significant | 6.0-7.2 (Process Dependent) | Optimal pH varies greatly. Fenton requires acidic pH (~3), while different anaerobic biofilms have narrow optimal ranges (e.g., ~6.0 for denitrification, ~7.0 for sulfate-reduction). | [12][17][20] |
| Temperature | Positive correlation | 30-50 °C | Increased temperature generally enhances reaction rates, both for biological and chemical processes. | [20] |
| Co-substrate | Enhances degradation | Phenol, yeast extract, methanol | Essential for co-metabolism. Induces enzymes and supports biomass growth, but competition can occur. | [5][7][21] |
| Electron Acceptor | Determines metabolic pathway | Nitrate, Sulfate, CO₂ | The presence of nitrate (denitrifying conditions) can lead to much higher degradation rates than anaerobic conditions without nitrate. | [17][19][22] |
| Inhibitors | Negative impact | Varies | High concentrations of 2-CP itself are inhibitory. Certain ions like Cl⁻ can restrain degradation, while NO₃⁻ and CO₃²⁻ may promote it in some AOP systems. |[3][20] |
Experimental Protocols & Visualizations
Experimental Workflow and Troubleshooting
The following diagrams illustrate a general workflow for a 2-CP biodegradation experiment and a logical path for troubleshooting common issues.
Caption: General experimental workflow for 2-CP biodegradation studies.
Caption: Troubleshooting decision tree for poor 2-CP biodegradation.
Protocol 1: Acclimation of Activated Sludge for 2-CP Degradation
Objective: To adapt a microbial consortium from municipal sewage sludge to effectively degrade this compound in a Sequencing Batch Reactor (SBR).
Materials:
-
Sequencing Batch Reactor (SBR) with aeration, mixing, and ports for feeding/wasting.
-
Source of activated sludge (e.g., from a municipal wastewater treatment plant).
-
Synthetic wastewater medium (containing nutrients like nitrogen, phosphorus, and trace minerals). A COD:N:P ratio of 100:5:1 is recommended.[4]
-
Stock solution of this compound (e.g., 10 g/L).
-
Analytical equipment for measuring 2-CP (HPLC), COD, MLSS/MLVSS, and pH.
Methodology:
-
Inoculation: Inoculate the SBR with fresh activated sludge. Operate the reactor with only the synthetic wastewater for several cycles to stabilize the biomass.
-
Initial 2-CP Introduction: Begin the acclimation by introducing a low concentration of 2-CP (e.g., 1-5 mg/L) into the feed.[6]
-
SBR Operation Cycle: Operate the SBR on a fixed cycle time (e.g., 24 hours), typically consisting of: Fill (30 min), Anoxic React (optional, 2-4 hours), Aerobic React (16-20 hours), Settle (1-2 hours), and Decant (30 min).
-
Monitoring: At the end of each aerobic cycle, take a sample of the effluent and measure the residual 2-CP concentration. The goal is to achieve >95% removal of the influent 2-CP.
-
Stepwise Concentration Increase: Once consistent removal at the current concentration is achieved for at least 3-5 consecutive cycles, increase the influent 2-CP concentration by a small increment (e.g., double the concentration or add another 5-10 mg/L).
-
Repeat: Continue this process of monitoring and stepwise increases. The acclimation period can take from several weeks to months.[16] A decrease in removal efficiency after an increase indicates the system is stressed; maintain the current concentration until performance recovers.
Protocol 2: Co-metabolic Degradation of 2-CP using a Batch Reactor
Objective: To evaluate the enhancement of 2-CP degradation in the presence of a primary growth substrate.
Materials:
-
Shake flasks or batch reactors (e.g., 250 mL Erlenmeyer flasks).
-
Acclimated microbial culture (from Protocol 1) or a pure strain known for co-metabolism (e.g., Pseudomonas sp.).
-
Mineral salts medium.
-
Stock solutions of 2-CP and a primary substrate (e.g., phenol, glucose, or sodium benzoate).
-
Shaking incubator.
-
HPLC for analysis.
Methodology:
-
Setup: Prepare several sets of flasks:
-
Control 1 (No Carbon): Medium + Inoculum.
-
Control 2 (2-CP only): Medium + Inoculum + 2-CP (e.g., 20 mg/L).
-
Control 3 (Primary Substrate only): Medium + Inoculum + Primary Substrate (e.g., 100 mg/L phenol).
-
Test Flask: Medium + Inoculum + 2-CP (20 mg/L) + Primary Substrate (100 mg/L phenol).
-
-
Inoculation: Inoculate all flasks (except abiotic controls, if included) with an equal amount of the microbial culture to achieve a desired initial biomass concentration (e.g., 100 mg/L MLVSS).
-
Incubation: Place all flasks in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).
-
Sampling: Take samples from each flask at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Immediately filter the samples (e.g., through a 0.22 µm syringe filter) or centrifuge and collect the supernatant to stop microbial activity and remove biomass.
-
Analysis: Analyze the supernatant for residual concentrations of 2-CP and the primary substrate using HPLC.
-
Data Interpretation: Plot the concentration of 2-CP versus time for all conditions. Compare the degradation rate in the "Test Flask" to the "2-CP only" control to quantify the effect of co-metabolism.
Conceptual Pathway for Co-Metabolism
Caption: Conceptual diagram of co-metabolism for this compound degradation.
References
- 1. deswater.com [deswater.com]
- 2. scispace.com [scispace.com]
- 3. epa.gov [epa.gov]
- 4. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. deswater.com [deswater.com]
- 7. Facilitation of Co-Metabolic Transformation and Degradation of Monochlorophenols by Pseudomonas sp. CF600 and Changes in Its Fatty Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship assessment of microbial community and cometabolic consumption of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and opportunities for the biodegradation of chlorophenols: Aerobic, anaerobic and bioelectrochemical processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Degradation of this compound by Fenton and photo-Fenton processes--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cometabolism - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 16. Anaerobic biodegradation of high strength this compound-containing synthetic wastewater in a fixed bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation of this compound via a hydrogenotrophic biofilm under different reductive conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The biodegradation and COD removal of this compound in a granular anoxic baffled reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Anaerobic biodegradation of 2,4,6-trichlorophenol by methanogenic granular sludge: role of co-substrates and methanogenic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anaerobic Degradation of 2-Chlorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the anaerobic degradation of 2-Chlorophenol (2-CP).
Troubleshooting Guides
This section addresses common issues encountered during the anaerobic degradation of this compound in a question-and-answer format.
Issue 1: Low or Stalled this compound (2-CP) Degradation Rate
Question: My anaerobic reactor is showing a very slow or completely stalled degradation of 2-CP. What are the potential causes and how can I troubleshoot this?
Answer: A low or stalled 2-CP degradation rate can be attributed to several factors. A systematic approach is necessary to identify and resolve the issue.
Possible Causes and Troubleshooting Steps:
-
Toxicity of 2-CP: this compound itself can be toxic to the microbial consortium, particularly at high concentrations.
-
Action: Measure the 2-CP concentration in your reactor. If it exceeds the known inhibitory levels for your sludge, consider reducing the loading rate or diluting the influent. Acclimation of the sludge over a period of time can also increase its tolerance.
-
-
Inhibition of Methanogens: The methanogenic archaea are often the most sensitive group of microorganisms in an anaerobic digester. Inhibition of this group can disrupt the entire degradation process.
-
Action: Monitor methane production. A significant drop in methane output is a strong indicator of methanogen inhibition. Also, measure the concentration of Volatile Fatty Acids (VFAs). An accumulation of VFAs suggests that the acid-forming bacteria are active, but the methanogens are inhibited.
-
-
Accumulation of Inhibitory Intermediates: The primary intermediate of 2-CP degradation is phenol, which can also be inhibitory at high concentrations.
-
Action: Analyze your reactor samples for the presence and concentration of phenol. If phenol is accumulating, it indicates that the reductive dechlorination of 2-CP is occurring, but the subsequent degradation of phenol is hindered. This could be due to phenol toxicity to the phenol-degrading bacteria or a lack of necessary nutrients or co-factors.
-
-
Sub-optimal Environmental Conditions: The efficiency of anaerobic digestion is highly dependent on environmental parameters.
-
Action:
-
pH: Ensure the pH of your reactor is within the optimal range for anaerobic digestion, typically between 6.8 and 7.2.[1] A drop in pH can inhibit methanogenesis.
-
Temperature: Maintain a stable and optimal temperature for your digester (mesophilic: 32-35°C or thermophilic: 50-60°C).[1] Fluctuations in temperature can stress the microbial community.
-
Nutrient Limitation: Ensure that essential nutrients (e.g., nitrogen, phosphorus) and trace elements are available in sufficient amounts.
-
-
-
Lack of an Appropriate Co-substrate: The degradation of 2-CP can be enhanced by the presence of a more readily biodegradable carbon source.
Issue 2: Decrease in Methane Production and Biogas Quality
Question: I have observed a significant drop in methane production and the percentage of methane in the biogas has decreased. What could be the cause?
Answer: A decline in methane production and quality is a critical indicator of an upset in the anaerobic digestion process, often linked to the inhibition of methanogenic archaea.
Possible Causes and Troubleshooting Steps:
-
2-CP Overload: A sudden increase in the 2-CP loading rate can lead to direct inhibition of methanogens.
-
Action: Immediately reduce or temporarily halt the 2-CP feed. Monitor the VFA concentration and alkalinity. Once the VFA levels decrease and alkalinity stabilizes, gradually re-introduce the 2-CP at a lower concentration.
-
-
Accumulation of Volatile Fatty Acids (VFAs): When methanogenesis is inhibited, VFAs produced during the initial stages of anaerobic digestion will accumulate, leading to a drop in pH and further inhibition.
-
Action: Measure the VFA concentration and alkalinity. A high VFA/Alkalinity ratio (ideally should be below 0.34) indicates an imbalance.[1] If the pH has dropped, it may be necessary to add a buffering agent like sodium bicarbonate to restore it to the optimal range.
-
-
Phenol Accumulation: As the primary degradation product of 2-CP, phenol can accumulate to toxic levels for methanogens.
-
Action: Quantify the phenol concentration in the reactor. If it is high, reduce the 2-CP loading to allow the phenol-degrading population to consume the accumulated phenol.
-
-
Presence of Other Inhibitors: The influent may contain other compounds that are toxic to methanogens.
-
Action: Analyze your influent for other potential inhibitors.
-
Issue 3: Accumulation of Phenol
Question: I am observing the disappearance of 2-CP, but there is a concurrent accumulation of phenol and low methane production. What does this signify and what should I do?
Answer: This scenario indicates that the first step of anaerobic degradation, the reductive dechlorination of 2-CP to phenol, is occurring successfully. However, the subsequent degradation of phenol to methane and carbon dioxide is inhibited.
Possible Causes and Troubleshooting Steps:
-
Toxicity of Phenol: Phenol itself is a known inhibitor of methanogenic and other anaerobic microorganisms at high concentrations.
-
Action: Monitor the phenol concentration. If it is rising, reduce the 2-CP loading rate to prevent further accumulation. The microbial community may need time to acclimate to the presence of phenol.
-
-
Specific Inhibition of Phenol-Degrading Bacteria: The specific microbial guilds responsible for phenol degradation might be inhibited or absent.
-
Action: Consider bioaugmentation with a culture known to degrade phenol under anaerobic conditions. Ensure that all necessary co-factors and nutrients for phenol degradation are present.
-
-
Sub-optimal Conditions for Phenol Degraders: The optimal conditions for phenol degradation may differ slightly from those for 2-CP dechlorination.
-
Action: Review the literature for the optimal pH and temperature ranges for anaerobic phenol degradation and adjust your reactor conditions accordingly.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical anaerobic degradation pathway for this compound?
A1: The anaerobic degradation of this compound typically proceeds in two main stages. First, 2-CP undergoes reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom, yielding phenol.[4] Subsequently, phenol is mineralized to methane and carbon dioxide by a consortium of anaerobic microorganisms.[4]
Q2: How does the presence of a co-substrate affect 2-CP degradation?
A2: The addition of a readily biodegradable co-substrate, such as starch, glucose, or acetate, can significantly enhance the degradation of 2-CP.[2][3] This is because the co-substrate provides a primary source of carbon and energy, stimulating the overall activity of the microbial consortium, including the microorganisms responsible for dechlorination. This process is often referred to as co-metabolism. The addition of acetate has been shown to increase 2-CP consumption efficiency to as high as 98.6%.[3]
Q3: What are the key operational parameters to monitor during the anaerobic degradation of 2-CP?
A3: For successful and stable operation, it is crucial to monitor the following parameters:
-
pH: Maintain between 6.8 and 7.2.[1]
-
Temperature: Keep stable at either mesophilic (32-35°C) or thermophilic (50-60°C) conditions.[1]
-
Volatile Fatty Acids (VFAs) and Alkalinity: The ratio of VFA to alkalinity is a key indicator of digester stability. A ratio below 0.34 is generally considered healthy.[1]
-
This compound and Phenol Concentrations: Regularly measure the concentrations of the parent compound and its main intermediate to assess degradation performance and potential toxicity.
-
Biogas Production and Composition: Monitor the volume of biogas produced and its methane content to evaluate the activity of methanogens.
Q4: Can the microbial community adapt to higher concentrations of 2-CP?
A4: Yes, anaerobic microbial consortia can acclimate to toxic compounds like 2-CP over time. A gradual increase in the 2-CP loading rate allows for the selection and enrichment of more tolerant and efficient degrading microorganisms. The acclimation period can vary depending on the inoculum source and operating conditions, and has been reported to take from several days to months.[5]
Quantitative Data
The following tables summarize key quantitative data related to the anaerobic degradation of this compound and other relevant chlorophenols.
Table 1: Inhibitory Concentrations of Chlorophenols on Methanogenesis
| Chlorophenol | Organism/Sludge Type | Inhibitory Concentration (IC50) | Reference |
| 2,4-Dichlorophenol | Granular sludge | 45 mg/L | [6] |
| 2,4,6-Trichlorophenol | Granular sludge | 41-51 mg/L | [6] |
| Pentachlorophenol | Granular sludge | 0.9-7.8 mg/L | [6] |
Table 2: Effect of Co-substrates on 2-CP Degradation
| Co-substrate (Concentration) | 2-CP Consumption Efficiency | Specific 2-CP Consumption Rate Increase (vs. Control) | Reference |
| Starch water (80:20 ratio with 2-CP) | 97.5% | - | [2] |
| Phenol (177.6 mg C/L) | 54.6% | 2.5 times | [3] |
| Acetate (127.6 mg C/L) | 98.6% | 8.4 times | [3] |
| Glucose (77.6 mg C/L) | 97.8% | 3.0 times | [3] |
Table 3: Effect of Temperature on Chlorophenol Degradation
| Chlorophenol | Temperature | Degradation Rate/Efficiency | Reference |
| 2,3,4,6-Tetrachlorophenol | 8 °C | Faster than at room temperature | [7] |
| This compound | 10 °C | 23.7% removal in 72 h | [8] |
| This compound | 50 °C | 100% removal in 16 h | [8] |
| 2,4,6-Trichlorophenol | 28 °C | Highest degradation activity | [9] |
Table 4: Effect of pH on Chlorophenol Degradation
| Chlorophenol | pH | Degradation Efficiency | Reference |
| This compound | 3 | 100% removal in 16 h | [8] |
| This compound | 5 | 100% removal in 48 h | [8] |
| This compound | 7 | 64.5% removal | [8] |
| This compound | 11 | 100% removal in 72 h | [8] |
| 2,4,6-Trichlorophenol | 7.0 - 9.0 | Optimal range for anaerobic growth |
Experimental Protocols
Protocol 1: Analysis of this compound and Phenol in Anaerobic Sludge by HPLC
This protocol provides a general guideline for the analysis of 2-CP and phenol from an anaerobic sludge matrix.
-
Sample Preparation and Extraction:
-
Collect a representative sludge sample from the anaerobic reactor.
-
Centrifuge the sample to separate the supernatant and the solid sludge pellet.
-
Acidify the supernatant to a pH ≤ 2 with sulfuric acid to ensure the analytes are in their non-ionized form.
-
For the sludge pellet, perform a solvent extraction using a suitable organic solvent like a mixture of hexane and acetone.
-
Combine the acidified supernatant with the solvent extract from the pellet.
-
Perform a liquid-liquid extraction using a separatory funnel. Add an immiscible organic solvent (e.g., dichloromethane).
-
Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction two more times with fresh solvent.
-
Dry the combined organic extracts using anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitute the sample in the mobile phase to be used for HPLC analysis.
-
Filter the final sample through a 0.45 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with phosphoric acid) is often effective.
-
Detector: A UV detector set at a wavelength suitable for both 2-CP and phenol (e.g., around 270-280 nm).
-
Quantification: Prepare a series of calibration standards of 2-CP and phenol in the mobile phase. Create a calibration curve by plotting the peak area against the concentration for each compound. Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Measurement of Methane Production in Batch Assays
This protocol describes a common method for measuring methane production from anaerobic batch assays.
-
Assay Setup:
-
Conduct the anaerobic degradation experiments in sealed serum bottles with a known headspace volume.
-
Each bottle should contain the anaerobic sludge (inoculum), a defined medium, the substrate (2-CP), and any co-substrates.
-
Include control bottles without the substrate to measure endogenous methane production from the sludge.
-
Flush the headspace of each bottle with an anaerobic gas mixture (e.g., 80% N₂ and 20% CO₂) to create anoxic conditions.
-
Incubate the bottles at the desired temperature with gentle agitation.
-
-
Methane Measurement:
-
At regular time intervals, measure the biogas production. This can be done by measuring the pressure increase in the headspace using a pressure transducer or by using a gas-tight syringe to measure the volume of gas produced.
-
To determine the methane concentration in the biogas, take a known volume of the headspace gas using a gas-tight syringe.
-
Inject the gas sample into a Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) or a Flame Ionization Detector (FID).
-
GC Conditions (Example):
-
Column: A packed column suitable for separating permanent gases (e.g., Porapak Q or a molecular sieve column).
-
Carrier Gas: Helium or Argon.
-
Temperatures: Maintain the injector, column, and detector at appropriate temperatures for optimal separation and detection.
-
-
Quantification: Prepare a calibration curve using standard gas mixtures with known concentrations of methane. Calculate the volume of methane produced in each bottle by multiplying the total biogas volume by the percentage of methane determined by GC. Subtract the methane produced in the control bottles to determine the net methane production from the substrate.
-
Protocol 3: Determination of Volatile Fatty Acids (VFAs) and Alkalinity
This protocol outlines a titration method for determining VFA and alkalinity in anaerobic digester samples.
-
Sample Preparation:
-
Collect a liquid sample from the digester.
-
Centrifuge or filter the sample to obtain a clear supernatant.
-
-
Alkalinity Measurement:
-
Take a known volume of the supernatant (e.g., 50 mL).
-
Titrate the sample with a standard solution of sulfuric acid (e.g., 0.1 N) to a pH endpoint of 4.0.
-
Record the volume of acid used.
-
Calculate the total alkalinity (as mg/L CaCO₃) based on the volume of acid consumed.
-
-
VFA Measurement:
-
Continue the titration of the same sample from the alkalinity measurement down to a pH of 3.5.
-
Boil the sample gently for about 3 minutes to drive off dissolved CO₂.
-
Cool the sample back to room temperature.
-
Titrate the sample back up to a pH of 7.0 with a standard solution of sodium hydroxide (e.g., 0.1 N).
-
Record the volume of NaOH used.
-
Calculate the VFA concentration (as mg/L acetic acid) based on the volume of NaOH consumed in the back-titration.
-
Visualizations
Caption: Anaerobic degradation pathway of this compound.
Caption: Workflow for sample analysis in 2-CP degradation experiments.
Caption: Troubleshooting workflow for anaerobic reactor upset.
References
- 1. teamaquafix.com [teamaquafix.com]
- 2. ijert.org [ijert.org]
- 3. Consumption of this compound using anaerobic sludge: physiological and kinetic analysis [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of specific inhibitors on the anaerobic reductive dechlorination of 2,4,6-trichlorophenol by a stable methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]
- 6. Inhibition of methanogenesis by chlorophenols: a kinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of 2,3,4,6-tetrachlorophenol at low temperature and low dioxygen concentrations by phylogenetically different groundwater and bioreactor bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 2-Chlorophenol
Welcome to the technical support center for the analysis of 2-Chlorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In chemical analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] Matrix effects occur when these other components interfere with the analytical signal of this compound, leading to inaccurate quantification.[1][2] These effects can manifest as:
-
Ion Suppression: Co-eluting matrix components compete with this compound for ionization in the mass spectrometer source, reducing the analyte's signal.[1][3] This is the more common phenomenon observed.[4]
-
Ion Enhancement: Less frequently, matrix components can enhance the ionization efficiency of this compound, leading to an artificially high signal.[1][3] In Gas Chromatography (GC), enhancement can occur when matrix components block active sites in the injector, protecting the analyte from thermal degradation.[4]
These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: I am observing significant signal suppression for this compound in my LC-MS/MS analysis. What are the likely causes?
A2: Signal suppression in LC-MS/MS is a common manifestation of matrix effects.[1] The primary cause is the co-elution of endogenous matrix components (like salts, lipids, or proteins) with this compound.[3] These components interfere with the ionization process in the mass spectrometer's source, reducing the number of this compound ions that reach the detector.[5] The severity of this effect is often linked to the complexity of the sample matrix and the effectiveness of the sample preparation method.[6] Inadequate sample cleanup is a frequent culprit, leading to a higher load of interfering substances.[2]
Q3: How can I diagnose and confirm that matrix effects are the cause of my analytical issues?
A3: A standard method to diagnose matrix effects is the post-column infusion experiment.[2] This technique involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. If matrix components are eluting, they will cause a dip (suppression) or a rise (enhancement) in the constant signal of the infused standard.[2] This allows you to identify the retention time regions where matrix effects are most pronounced.
Q4: What are the most effective strategies to mitigate or eliminate matrix effects in this compound analysis?
A4: A multi-pronged approach is typically the most successful:
-
Optimize Sample Preparation: The primary goal is to remove interfering components before analysis.[2] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up complex samples than simpler methods like protein precipitation.[7][8]
-
Improve Chromatographic Separation: Modifying your LC or GC method to better separate the this compound peak from interfering matrix components is a crucial step.[2] This could involve changing the column, mobile phase composition, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[2][3] A SIL-IS for this compound will have nearly identical chemical and physical properties and will be affected by matrix interferences in the same way as the analyte, allowing for accurate correction of the signal.[8][9]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[10] This helps to ensure that the standards and the samples experience similar matrix effects, thereby improving quantitation accuracy.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | 1. Severe ion suppression from the sample matrix. 2. Inefficient extraction during sample preparation. | 1. Perform a post-column infusion experiment to confirm ion suppression. 2. Improve sample cleanup using SPE or LLE to remove interferences.[8] 3. Optimize the extraction pH; for the acidic this compound, ensure the sample pH is low to keep it in its non-ionized form for better extraction into organic solvents.[7] |
| Poor Reproducibility / High Variability | 1. Inconsistent matrix effects between different samples. 2. Inconsistent sample preparation. | 1. Implement a stable isotope-labeled internal standard (SIL-IS) to normalize the signal and account for variability.[8][9] 2. Automate or standardize the sample preparation protocol to ensure consistency. |
| Peak Tailing or Splitting in Chromatogram | 1. Co-eluting matrix components interfering with chromatography.[11] 2. Active sites in the GC inlet or column.[12] | 1. Adjust the chromatographic gradient or change the column to improve separation from interferences. 2. For GC analysis, use a liner with glass wool or a deactivated liner to minimize interaction with active sites.[4] 3. Perform regular maintenance on the GC inlet, including changing the septum and liner.[12] |
| Calibration Curve Fails (Poor Linearity) | 1. Matrix effects are concentration-dependent. 2. Signal suppression or enhancement is impacting the standard curve. | 1. Prepare calibration standards using matrix-matched blanks to compensate for the effect.[10] 2. If a blank matrix is unavailable, consider standard addition calibration.[3] 3. Dilute the sample to reduce the concentration of interfering matrix components.[6] |
Quantitative Data on Matrix Effects
The extent of matrix effects can vary significantly depending on the sample type, analyte concentration, and analytical method. The following table summarizes recovery data from studies on chlorophenols, which can be indicative of matrix effects. High or low recovery can suggest signal enhancement or suppression, respectively.
| Matrix Type | Analytical Method | Analytes | Observed Recovery (%) |
| Water | SPE-HPLC | Phenol, this compound, 2,6-dichlorophenol, etc. | 81.98 - 103.75%[13] |
| Sediment | Solvent Extraction - HPLC | Phenol, this compound, 2,6-dichlorophenol, etc. | 93.85 - 109.39%[13] |
| Sewage Sludge | USAE-SPE-LC-MS/MS | Five chlorophenols | 100.5 - 113.4% (intra-batch accuracy)[14] |
| Soil | USAE-SPE-LC-MS/MS | Five chlorophenols | 71.3 - 102.7% (intra-batch accuracy)[14] |
SPE: Solid-Phase Extraction; HPLC: High-Performance Liquid Chromatography; USAE: Ultrasonic-Assisted Extraction; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.
Experimental Protocols
Below are generalized protocols for common sample preparation techniques used in the analysis of chlorophenols.
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for extracting chlorophenols from water samples prior to chromatographic analysis.[7]
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., HLB or SDB) by passing 5 mL of methanol, followed by 5 mL of deionized water through it.[13][14] Do not let the sorbent go dry.
-
Sample Loading: Acidify the water sample (e.g., 500 mL) to a pH ≤ 2 with sulfuric acid.[7] Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the trapped chlorophenols from the cartridge using a small volume (e.g., 2 x 3 mL) of a suitable organic solvent, such as methanol or a mixture of methanol and acetonitrile.[13]
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of mobile phase or a suitable solvent for injection into the LC or GC system.[15]
Protocol 2: Liquid-Liquid Extraction (LLE) for Water Samples
This traditional method is based on the differential solubility of chlorophenols.[7]
-
Sample Preparation: In a separatory funnel, take a known volume of the water sample (e.g., 500 mL). Adjust the sample pH to ≤ 2 with an appropriate acid to ensure the chlorophenols are in their non-ionized form.[7]
-
Extraction: Add a suitable, water-immiscible organic solvent (e.g., 50 mL of dichloromethane).[7] Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate. Drain the lower organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh portions of the organic solvent and combine all extracts.
-
Drying and Concentration: Dry the combined organic extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen. The sample is now ready for analysis.
Visual Workflow Guides
Caption: Troubleshooting workflow for matrix effects.
Caption: General experimental workflow for this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
overcoming peak tailing in HPLC analysis of 2-Chlorophenol
Technical Support Center: HPLC Analysis of 2-Chlorophenol
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of this compound. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and what are its primary causes for this compound?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak symmetry is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfect peak, and values greater than 1.2 are generally considered to be tailing.[1][2]
For phenolic compounds like this compound, the primary causes of peak tailing include:
-
Secondary Interactions: Unwanted interactions between the acidic this compound analyte and active sites on the stationary phase, most commonly residual silanol groups (Si-OH) on silica-based columns like C18.[1][3]
-
Mobile Phase pH: A mobile phase pH close to the pKa of this compound or the column's silanol groups can lead to inconsistent ionization and peak distortion.[1][4]
-
Column Issues: Degradation of the column, contamination, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[1][5]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1][2]
-
Extra-Column Effects: Dispersion of the analyte in tubing, fittings, or the detector cell after it has left the column can contribute to peak asymmetry.[1][5]
Q2: How do residual silanol groups on the column cause peak tailing for this compound?
Silica, the base material for most reversed-phase columns (like C18), has acidic silanol groups (Si-OH) on its surface.[3] During the manufacturing process, most of these silanols are chemically bonded with the C18 chains, but a certain number, known as residual silanols, always remain.[1]
These residual silanols can become ionized (negatively charged, Si-O⁻) at mobile phase pH values above 4.[1] this compound is a weak acid (pKa ≈ 8.48). If the mobile phase pH is not low enough to keep the silanol groups fully protonated (unionized), the acidic phenol can engage in secondary ionic interactions with the charged silanol sites. This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a tailed peak.[1]
Q3: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[6][7] To achieve a sharp, symmetrical peak for an acidic analyte, the mobile phase pH should be adjusted to suppress its ionization and minimize secondary interactions with the stationary phase.[8]
For this compound (a weak acid), this means using an acidic mobile phase. A pH of around 2.5 to 3.5 is generally recommended.[7] At this low pH:
-
Analyte is Unionized: The this compound molecule remains in its neutral, protonated form, leading to consistent hydrophobic interactions with the C18 stationary phase.
-
Silanols are Unionized: The residual silanol groups on the silica packing are also protonated (Si-OH), preventing the secondary ionic interactions that cause tailing.[9][10]
Operating at a pH close to the analyte's pKa can result in both the ionized and non-ionized forms existing simultaneously, which can lead to split or severely tailed peaks.[6][8]
Q4: Can column temperature be used to improve the peak shape for this compound?
Yes, adjusting the column temperature can be a useful tool for improving peak shape, although its primary effects are on retention time and selectivity.[11][12] Increasing the column temperature (e.g., to 35-40°C) generally reduces the viscosity of the mobile phase, which can lead to sharper peaks and shorter run times.[11][13] For some phenolic compounds, higher temperatures can also speed up the kinetics of analyte interaction with the stationary phase, reducing band broadening and improving peak efficiency.[14] However, be aware that temperature can also alter the selectivity of the separation, potentially changing the elution order of compounds in a mixture.[12] It is also crucial to ensure the mobile phase is pre-heated to the column temperature to avoid thermal gradients that can themselves cause peak distortion.[11]
Troubleshooting Guide: Peak Tailing
This table summarizes the most common causes of peak tailing for this compound and provides systematic solutions.
| Potential Cause | Observation | Recommended Action(s) |
| Secondary Silanol Interactions | Peak tailing is observed for this compound but not for neutral compounds in the same run. | 1. Adjust Mobile Phase pH: Lower the pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate) or acidifier (e.g., formic acid, phosphoric acid).[9] 2. Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column designed to minimize residual silanol activity.[3] 3. Add a Mobile Phase Modifier: In some cases, adding a competing agent like triethylamine (TEA) can mask silanol sites, but pH control is the preferred first step.[9] |
| Sample Overload | Peak tailing worsens as the sample concentration increases. Peak shape improves upon dilution. | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Prepare a more dilute sample and reinject. The sample should ideally be dissolved in the mobile phase.[2][15] |
| Column Contamination / Degradation | Peak tailing appears gradually over many injections, often accompanied by an increase in backpressure. | 1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[2] 2. Use a Guard Column: A guard column protects the analytical column from strongly retained impurities.[5] 3. Replace the Column: If flushing does not restore performance, the column may be permanently damaged and require replacement.[2] |
| Extra-Column Volume | All peaks in the chromatogram exhibit some degree of tailing. | 1. Minimize Tubing Length: Use the shortest possible length of narrow internal diameter tubing (e.g., 0.005") to connect the injector, column, and detector.[4] 2. Check Fittings: Ensure all fittings are properly connected and not contributing to dead volume. |
Experimental Protocol Example
Objective: To mitigate peak tailing of this compound by optimizing mobile phase pH.
Methodology:
-
Initial Mobile Phase Preparation (Unbuffered):
-
Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v).
-
Filter and degas the mobile phase.
-
-
Acidified Mobile Phase Preparation (Buffered):
-
Aqueous Buffer (pH 3.0): Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in water, and adjust the pH to 3.0 using phosphoric acid.
-
Final Mobile Phase: Mix the prepared aqueous buffer with acetonitrile in the desired ratio (e.g., 60:40 Acetonitrile:Buffer). Filter and degas the final mixture. A common mobile phase for chlorophenols consists of methanol and a potassium hydrogenophosphate buffer adjusted to pH 4 with phosphoric acid.[16]
-
-
Chromatographic Conditions:
-
Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.[17]
-
Sample: this compound standard prepared in the mobile phase.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial unbuffered mobile phase until a stable baseline is achieved.
-
Inject the this compound standard and record the chromatogram.
-
Flush the system thoroughly and then equilibrate with the pH 3.0 buffered mobile phase.
-
Inject the this compound standard again and record the new chromatogram.
-
-
Data Analysis:
-
Compare the peak shape from both runs.
-
Calculate the Tailing Factor (Tf) for the this compound peak under both conditions. A significant reduction in Tf (ideally to ≤ 1.2) should be observed with the low-pH buffered mobile phase.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in the analysis of this compound.
Caption: A flowchart for troubleshooting peak tailing in this compound HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromtech.com [chromtech.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chromtech.com [chromtech.com]
- 12. waters.com [waters.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 16. tandfonline.com [tandfonline.com]
- 17. app.utu.ac.in [app.utu.ac.in]
Technical Support Center: Enhancing 2-Chlorophenol Photocatalysis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 2-Chlorophenol (2-CP) photocatalysis experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the photocatalytic degradation of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Low Degradation Efficiency | Suboptimal Catalyst Concentration: Too little catalyst provides insufficient active sites. Too much can increase turbidity, blocking light penetration.[1] | Optimize catalyst dosage. For Co-doped TiO2, a concentration of 10 mg/L has been shown to be effective. For nano-TiO2 (Degussa P-25), an optimal dose of 250 mg/L was reported for 2,4,6-trichlorophenol degradation.[1] |
| Incorrect pH of the Solution: The surface charge of the photocatalyst and the dissociation of 2-CP are pH-dependent, affecting adsorption and degradation. | Adjust the pH of the solution. For Co-doped TiO2, higher efficiencies were observed at pH 9 (93.4%) and pH 12 (96.4%). | |
| High Initial this compound Concentration: At high concentrations, the catalyst's active sites can become saturated, leading to a decrease in the degradation rate.[2] | If possible, dilute the initial concentration of the 2-CP solution. At a concentration of 12.5 ppm, 2-CP was completely decomposed within 3 hours using Co-doped TiO2. | |
| Inadequate Light Source or Intensity: Insufficient photon energy or flux will result in a lower rate of electron-hole pair generation. | Ensure the light source has the appropriate wavelength to activate the photocatalyst (e.g., UV light for TiO2).[2] Consider using a more intense light source or moving the lamp closer to the reactor. | |
| Catalyst Deactivation | Fouling of Catalyst Surface: Intermediates or byproducts of the degradation process can adsorb onto the catalyst surface, blocking active sites. | After each cycle, wash the catalyst with a suitable solvent (e.g., ultrapure water or a dilute acidic/basic solution) and then dry it. Recalcination at an appropriate temperature can also regenerate the catalyst. |
| Photocatalyst Poisoning: Certain ions in the solution can irreversibly bind to the catalyst's active sites. | Analyze the composition of your water source. The presence of certain inorganic anions can inhibit the reaction.[3][4] Consider using purified water for your experiments. | |
| Inconsistent Results | Poor Catalyst Dispersion: Agglomeration of catalyst particles can reduce the effective surface area. | Use ultrasonication to disperse the catalyst in the solution before starting the experiment. Maintain adequate stirring throughout the reaction. |
| Fluctuations in Experimental Conditions: Variations in temperature, pH, or light intensity can lead to inconsistent degradation rates. | Carefully monitor and control all experimental parameters. Use a temperature-controlled reactor and a calibrated pH meter. Ensure a stable power supply to the light source. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photocatalytic degradation of this compound?
A1: The photocatalytic degradation of this compound is initiated when a semiconductor photocatalyst, such as TiO2, absorbs photons with energy equal to or greater than its band gap. This creates electron-hole pairs. The photogenerated holes are powerful oxidizing agents that can directly oxidize 2-CP molecules adsorbed on the catalyst surface. They can also react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). These hydroxyl radicals are the primary species responsible for the degradation of 2-CP into less harmful intermediates and eventually to CO2, H2O, and HCl.
Q2: How does pH affect the efficiency of this compound photocatalysis?
A2: The pH of the solution plays a crucial role in the photocatalytic degradation of this compound. It influences the surface charge of the photocatalyst and the speciation of the 2-CP molecules. For TiO2, the point of zero charge (pzc) is around pH 6. Below this pH, the surface is positively charged, and above it, the surface is negatively charged. Since 2-CP is a weak acid, its dissociation is also pH-dependent. The electrostatic interaction between the catalyst surface and the 2-CP molecules, which is governed by pH, significantly affects the adsorption and subsequent degradation efficiency. For instance, with Co-doped TiO2, degradation efficiency was found to be higher at alkaline pH values of 9 and 12.
Q3: What is the effect of the initial concentration of this compound on the degradation rate?
A3: The initial concentration of this compound significantly impacts the degradation rate. Generally, at low concentrations, the degradation rate increases with increasing 2-CP concentration because there are more substrate molecules available to react with the photogenerated reactive species. However, at higher concentrations, the degradation rate may decrease. This is because the active sites on the photocatalyst surface become saturated with 2-CP molecules, and the penetration of light into the solution may also be reduced.[2] The relationship between the initial concentration and the degradation rate can often be described by the Langmuir-Hinshelwood kinetic model.[2]
Q4: Can the photocatalyst be reused? If so, how can it be regenerated?
A4: Yes, one of the advantages of heterogeneous photocatalysis is the ability to reuse the catalyst. However, a gradual decrease in activity may be observed after several cycles due to the fouling of the catalyst surface by reaction intermediates. To regenerate the catalyst, it can be separated from the solution by filtration or centrifugation, washed with ultrapure water or a suitable solvent to remove adsorbed species, and then dried. In some cases, a thermal treatment (calcination) may be necessary to restore the catalyst's activity completely. For example, a study using an eggshell-derived CaFe2O4 photocatalyst showed a high removal efficiency of 70.5% after the third cycle without requiring any regeneration process.[5]
Q5: What are some common photocatalysts used for this compound degradation?
A5: Titanium dioxide (TiO2) is the most widely used photocatalyst for the degradation of this compound due to its high efficiency, chemical stability, non-toxicity, and low cost.[2] Both anatase and rutile crystalline forms of TiO2 are effective.[6] To enhance its efficiency, TiO2 can be doped with metals, such as cobalt (Co-doped TiO2), which has shown high activity for the UV-photocatalytic degradation of 2-CP. Other materials like calcium ferrite (CaFe2O4) derived from waste eggshells have also been successfully used as photocatalysts for 2-CP removal.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the photocatalytic degradation of this compound.
Table 1: Effect of Catalyst and pH on this compound Degradation Efficiency
| Photocatalyst | Catalyst Conc. (mg/L) | Initial 2-CP Conc. (ppm) | pH | Irradiation Time (h) | Degradation Efficiency (%) | Reference |
| Co-doped TiO2 | 10 | 50 | 9 | 3 | 93.4 | |
| Co-doped TiO2 | 10 | 50 | 12 | 3 | 96.4 | |
| CaFe2O4 | 2500 | 25 | 12 | 3 | 86.1 | [5] |
Table 2: Effect of Initial this compound Concentration on Degradation Rate
| Photocatalyst | Catalyst Conc. (mg/L) | Initial 2-CP Conc. (mg/L) | Observed Rate Constant (min⁻¹) | Reference |
| Co-doped TiO2 | 10 | 12.5 | 0.020 | |
| Co-doped TiO2 | 10 | 25 | 0.015 | |
| Co-doped TiO2 | 10 | 50 | 0.012 | |
| Co-doped TiO2 | 10 | 75 | 0.008 |
Experimental Protocols
1. Synthesis of Co-doped TiO2 Nanoparticles via Sol-Gel Method
This protocol is based on the synthesis described for Co-doped TiO2 nanoparticles.
-
Precursor Preparation: Prepare a solution of TiCl4 in an appropriate solvent.
-
Dopant Addition: Add a solution of a Co(III) salt (e.g., cobalt(III) acetylacetonate) to the TiCl4 solution with vigorous stirring. The molar ratio of Co to Ti can be varied to achieve different doping concentrations (e.g., 0.004 to 0.14 mol%).
-
Hydrolysis and Gelation: Slowly add a hydrolyzing agent (e.g., water or an alcohol/water mixture) to the precursor solution under continuous stirring. The solution will gradually form a sol and then a gel.
-
Aging: Age the gel for a specific period (e.g., 24 hours) at room temperature to complete the hydrolysis and condensation reactions.
-
Drying: Dry the gel in an oven at a controlled temperature (e.g., 100 °C) to remove the solvent.
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 600 °C) for a few hours. The calcination temperature is a critical parameter that affects the crystallinity and phase of the TiO2.
-
Characterization: Characterize the synthesized nanoparticles using techniques such as X-ray diffraction (XRD) for phase identification, Brunauer–Emmett–Teller (BET) for surface area analysis, and X-ray photoelectron spectroscopy (XPS) to confirm the presence and oxidation state of the dopant.
2. Photocatalytic Degradation of this compound
This protocol outlines a general procedure for a batch photocatalytic degradation experiment.[2][5]
-
Reactor Setup: Use a batch photoreactor, preferably made of quartz to allow for UV light transmission.[2] The reactor should be equipped with a magnetic stirrer and a port for sample collection. A UV lamp (e.g., 100 W) should be placed to irradiate the solution.
-
Preparation of Suspension: Add a known amount of the photocatalyst to a specific volume of an aqueous solution of this compound with a known initial concentration.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the 2-CP molecules and the catalyst surface.[5]
-
Photocatalytic Reaction: Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.
-
Sample Collection: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Analysis: Separate the photocatalyst from the collected samples by filtration (e.g., using a 0.45 µm syringe filter) or centrifugation. Analyze the concentration of this compound in the filtrate using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Visualizations
Caption: Mechanism of this compound Photocatalysis.
Caption: Experimental Workflow for Photocatalysis.
Caption: Troubleshooting Logic for Low Degradation.
References
- 1. iwaponline.com [iwaponline.com]
- 2. Photocatalytic degradation of this compound by tio2: kinetic studies [scielo.org.ar]
- 3. mdpi.com [mdpi.com]
- 4. Enhancement of Photocatalytic Degradation of Phenol and Chlorophenols by Ultrasound | CoLab [colab.ws]
- 5. Photocatalytic removal of this compound from water by using waste eggshell-derived calcium ferrite - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01357J [pubs.rsc.org]
- 6. scielo.org.ar [scielo.org.ar]
Technical Support Center: Persulfate Activation for 2-Chlorophenol Removal
Welcome to the technical support center for troubleshooting persulfate activation in the degradation of 2-Chlorophenol (2-CP). This resource is designed for researchers, scientists, and professionals in drug development to navigate common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why is the degradation of this compound inefficient despite adding persulfate?
A1: Inefficient degradation of 2-CP often stems from a lack of effective persulfate activation. Persulfate (S₂O₈²⁻) itself is a stable oxidant and requires activation to generate highly reactive sulfate radicals (SO₄•⁻) which are primarily responsible for the degradation of organic pollutants.[1][2] Ensure you are using a suitable activation method. Common methods include:
-
Heat Activation: Increasing the temperature can significantly accelerate 2-CP degradation.[3][4]
-
Transition Metal Activation: Ferrous ions (Fe²⁺) or zero-valent iron (ZVI) are effective activators.[1][3][4]
-
UV Irradiation: Ultraviolet light can be used to activate persulfate.[1][5]
-
Alkaline Conditions: A higher pH can also promote persulfate activation.[1]
-
Ultrasound: Sonolysis can be employed to enhance the activation process.[6]
A comparison of different activation methods has shown that heat-activation can be highly effective.[3][4]
Q2: My 2-CP degradation rate is low. How do I optimize the reaction conditions?
A2: Low degradation rates can be improved by optimizing several key parameters:
-
Persulfate Concentration: The concentration of persulfate is a critical factor.[1] Increasing the molar excess of persulfate generally increases the oxidation rate of 2-CP.[3][4] However, an excessive concentration can lead to scavenging of sulfate radicals, which may decrease efficiency.[7]
-
pH of the Solution: The pH of your reaction medium significantly influences the degradation process. The optimal pH can vary depending on the activation method. For instance, some studies have found maximum 2-CP degradation at a pH of 8, while others report higher efficiency under acidic conditions (e.g., pH 3 or 6).[1][3][4][7] It is crucial to determine the optimal pH for your specific system.
-
Activator Dosage: If you are using a chemical activator like ZVI or Fe²⁺, its concentration is paramount. For ZVI-activated persulfate, both the ZVI and persulfate concentrations have a significant impact on degradation efficiency.[1]
-
Temperature: Higher temperatures generally lead to faster degradation of 2-CP.[3][4] For example, increasing the temperature from 20°C to 50°C can dramatically increase the reaction rate.[3]
Q3: I am seeing inconsistent results between experiments. What could be the cause?
A3: Inconsistent results can be due to several factors:
-
Matrix Effects: If you are using real water samples (e.g., groundwater), the presence of other ions can interfere with the reaction.[1] For instance, some ions can act as radical scavengers, reducing the efficiency of 2-CP degradation. The presence of calcium ions (Ca²⁺) can lead to the aggregation of ZVI particles, reducing the reactive surface area.[1] Conversely, sulfate (SO₄²⁻) and chloride (Cl⁻) ions can sometimes accelerate the corrosion of ZVI.[1]
-
pH Fluctuation: The pH of the solution can change during the reaction. It is important to monitor and, if necessary, buffer the pH to maintain optimal conditions.
-
Inadequate Mixing: Ensure your reaction mixture is well-mixed to provide uniform contact between the reactants.
Q4: How do I know if persulfate is being activated?
A4: You can infer persulfate activation by monitoring the degradation of 2-CP over time. A rapid decrease in 2-CP concentration indicates successful activation. For more direct evidence, you can use radical scavengers in control experiments. For example, adding an alcohol like methanol or tert-butanol, which are known scavengers of sulfate and hydroxyl radicals, should inhibit the degradation of 2-CP if the process is radical-mediated.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation by activated persulfate?
A1: The primary mechanism involves the generation of powerful oxidizing species, mainly sulfate radicals (SO₄•⁻) and, in some cases, hydroxyl radicals (•OH).[8] These radicals are highly reactive and can effectively break down the complex structure of this compound into simpler, less toxic compounds, and ideally, complete mineralization to CO₂, water, and chloride ions.[1][8] Both radical and non-radical pathways can contribute to the degradation, depending on the specific activator and reaction conditions.[[“]]
Q2: Which activation method is most effective for this compound removal?
A2: The effectiveness of an activation method depends on the specific experimental conditions and constraints. Studies have shown that heat-activation is a very effective method.[3][4] Activation with ferrous ions (Fe²⁺) has also been demonstrated to be highly efficient, achieving complete degradation of this compound in a short time under optimal conditions.[3][4] Zero-valent iron (ZVI) is another promising activator, particularly for in-situ remediation.[1]
Q3: What are the optimal conditions for this compound degradation using ZVI-activated persulfate?
A3: One study identified the optimal conditions for 100% degradation of 2-CP within 10 minutes to be a pH of 6, a sodium persulfate (SPS) concentration of 60 mM, and a zero-valent iron (ZVI) concentration of 60 mM.[1][10]
Q4: Does the water matrix affect the degradation efficiency?
A4: Yes, the water matrix can have a significant impact. For example, experiments using 2-CP spiked groundwater have shown slightly lower total organic carbon (TOC) removal compared to experiments in reverse osmosis water, suggesting that constituents in the groundwater can interfere with the mineralization process.[1] Inorganic anions commonly found in water can also affect the degradation rate.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments on this compound degradation.
Table 1: Optimal Conditions for ZVI-Activated Persulfate Degradation of 2-CP
| Parameter | Optimal Value | 2-CP Degradation | Time | Reference |
| Initial pH | 6 | 100% | 10 min | [1][10] |
| SPS Concentration | 60 mM | 100% | 10 min | [1][10] |
| ZVI Concentration | 60 mM | 100% | 10 min | [1][10] |
Table 2: Effect of pH on 2-CP Degradation Rate (Persulfate only)
| Initial pH | First-Order Rate Constant (k₁) (day⁻¹) | 2-CP Half-life (days) | Reference |
| 2.5 | 0.004 | 173 | [3] |
| 5.0 | 0.023 | 30 | [3] |
| 7.0 | 0.784 | 0.88 | [3] |
| 8.0 | 2.321 | 0.30 | [3] |
| 9.0 | 1.089 | 0.64 | [3] |
| Experimental Conditions: 2-CP = 0.1 mmol L⁻¹, Persulfate = 10 mmol L⁻¹, Temperature = 20°C[4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: this compound Degradation using ZVI-Activated Persulfate (Batch Experiment)
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (2-CP) in deionized water.
-
Prepare a stock solution of sodium persulfate (SPS).
-
Prepare pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH).
-
-
Experimental Setup:
-
In a series of reactors (e.g., glass vials or beakers), add the desired volume of 2-CP solution.
-
Adjust the initial pH of the solutions to the target values (e.g., 3, 6, and 9) using the pH adjustment solutions.[1]
-
Add the specified amount of zero-valent iron (ZVI) powder to each reactor.
-
Initiate the reaction by adding the required volume of the SPS stock solution to achieve the desired final concentration.
-
-
Reaction and Sampling:
-
Place the reactors on a shaker for continuous mixing at a constant speed (e.g., 300 rpm) and maintain a constant temperature.[10]
-
Collect samples at predetermined time intervals.
-
Immediately quench the reaction in the collected samples to stop further degradation. This can be done by adding a quenching agent like methanol or sodium thiosulfate.
-
Filter the samples to remove ZVI particles before analysis.
-
-
Analysis:
-
Analyze the concentration of 2-CP in the filtered samples using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Monitor the pH of the solution throughout the experiment.
-
Optionally, measure the Total Organic Carbon (TOC) to assess the extent of mineralization.
-
Visualizations
Diagram 1: Experimental Workflow for 2-CP Degradation
Caption: A generalized workflow for a batch experiment studying the degradation of this compound.
Diagram 2: Persulfate Activation and 2-CP Degradation Pathway
Caption: The pathway of persulfate activation leading to the degradation of this compound.
References
- 1. Taguchi orthogonal optimization for the oxidative degradation of this compound using zero valent iron-activated persulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ chemical oxidation - Wikipedia [en.wikipedia.org]
- 3. jeeng.net [jeeng.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Removal of Aqueous Solution Using Advanced Oxidation Processes Resulting from Iron/ Persulfate and Ultra Violet/ Persulfate - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of this compound in Aqueous Solutions Using Persulfate Activated by Biochar Supported Sulfide-Modified Nanoscale Zero-Valent Iron: Performance and Mechanisms | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Chlorophenol in Standard Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Chlorophenol in standard solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on storage stability to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions related to the handling and storage of this compound standard solutions.
Q1: How can I tell if my this compound solid or standard solution has degraded?
A1:
-
Solid this compound: A visual change from a colorless or light-yellow solid to a darker yellow or brown substance can indicate degradation.[1]
-
Standard Solutions: The primary indicator of degradation is a decrease in the expected concentration when measured by an analytical technique like HPLC-UV or GC-MS.[1] The appearance of new, unexpected peaks in a chromatogram may also suggest the formation of degradation byproducts.[1]
Q2: What are the primary causes of this compound degradation in standard solutions?
A2: Several factors can contribute to the degradation of this compound in solution:
-
Photodegradation: Exposure to ambient or UV light can cause photo-oxidation.[1]
-
Temperature: Elevated temperatures and temperature fluctuations can accelerate the rate of degradation.[1]
-
Incorrect pH: The pH of an aqueous solution significantly impacts the stability of this compound.[1][2]
-
Microbial Contamination: Microorganisms can utilize this compound as a carbon source, leading to its degradation.[1][3]
-
Oxidation: this compound is incompatible with strong oxidizing agents, which can lead to chemical degradation.[1][4]
Q3: My analytical results show a lower concentration of this compound than expected. What should I do?
A3: A systematic approach is necessary to identify the cause:
-
Prepare a Fresh Standard: Prepare a new standard solution from solid this compound and immediately analyze it. If the concentration is as expected, your original standard has likely degraded.
-
Review Storage Conditions: Ensure your solutions are stored in amber glassware or containers wrapped in aluminum foil to protect them from light.[1] Verify that the storage temperature is consistently cool, ideally at 4°C for short-term and -18°C or -20°C for long-term storage.[1][5]
-
Check for Contamination: Run a solvent blank to check for instrument carryover.[6] Use sterile solvents and glassware to minimize the risk of microbial degradation.[1]
-
Verify Analytical Method: Analyze a fortified method blank (a clean matrix spiked with a known amount of standard) to check for issues with your analytical procedure, such as incomplete derivatization or matrix effects.[6]
Q4: I'm observing peak splitting or broadening in my HPLC chromatogram. Could this be related to stability?
A4: While peak shape issues can have multiple causes (e.g., column degradation, mobile phase problems), they can also be related to sample stability. The formation of degradation products that have similar retention times to the parent compound can cause peak distortion. It could also indicate an issue with the sample solvent being incompatible with the mobile phase.[7] Whenever possible, dissolve and inject samples in the mobile phase.[7]
Q5: Should I be concerned about the degradation products of this compound?
A5: Yes. The degradation of chlorophenols can result in the formation of various byproducts, such as other chlorinated phenols and quinones, which may be more or less toxic than the parent compound and could interfere with your experiments.[1]
Data on Storage Stability
While extensive quantitative data on the long-term storage of this compound is limited in publicly available literature, the following table summarizes recommended conditions to enhance stability based on existing studies on chlorophenols.
| Storage Condition | Solvent/Matrix | Concentration | Duration | Observed Stability | Reference |
| 4°C, in the dark | River and wastewater | ng/L | ~30 days | Stable with the addition of 10% NaCl and 10 mg/mL Sodium Carbonate. | [1][5] |
| -18°C, in the dark | River and wastewater | ng/L | ~30 days | Stable with the addition of 10% NaCl. | [1][5] |
| -20°C, in the dark | Water | µg/L | ~2 months | Complete recovery observed. | [5] |
| Room Temperature | Water | µg/L | Up to 3 months | Losses of up to 70% were observed for more volatile phenols. | [5] |
| 4°C, in the dark | Methanol (Stock Solution) | High Concentration | Long-term | Recommended, but a stability study should be performed. | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
Solid this compound (analytical grade)
-
Methanol (HPLC grade)
-
Analytical balance
-
Amber volumetric flasks
-
Glassware (e.g., beakers, funnels)
-
Pipettes
Procedure:
-
Accurately weigh the desired amount of solid this compound using an analytical balance.
-
Carefully transfer the weighed solid into an amber volumetric flask of the desired volume.
-
Add a small amount of methanol to dissolve the solid completely. Gentle sonication can be used if necessary.
-
Once dissolved, fill the flask to the calibration mark with methanol.
-
Stopper the flask and invert it multiple times to ensure the solution is homogenous.
-
Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials.
-
Store the stock solution at 4°C in the dark.[1]
Protocol 2: Stability Assessment using HPLC-UV
Objective: To determine the stability of a this compound standard solution over time.
Methodology:
-
Preparation: Prepare a batch of this compound standard solution according to Protocol 1. Divide the solution into multiple aliquots in amber vials to avoid repeated freeze-thaw cycles or exposure of the bulk solution.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze several aliquots using a validated HPLC-UV method to establish the initial concentration (C₀).
-
Storage: Store the remaining aliquots under the desired conditions (e.g., 4°C, -18°C, room temperature).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 day, 1 week, 2 weeks, 1 month, 3 months), remove an aliquot from storage, allow it to equilibrate to room temperature, and analyze it using the same HPLC-UV method.
-
Data Analysis:
-
Calculate the concentration of this compound at each time point (Cₜ).
-
Determine the percentage of the initial concentration remaining: (Cₜ / C₀) * 100.
-
A common criterion for stability is the retention of 90-110% of the initial concentration.
-
Monitor chromatograms for the appearance of new peaks, which could be degradation products.
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 2.7 µm)[8]
-
Mobile Phase: Acetonitrile and 1.5% acetic acid in water (v/v = 45:55)[8]
-
Flow Rate: 0.4 mL/min[8]
-
Detection Wavelength: 275 nm[8]
-
Injection Volume: 10 µL
Visualizations
Caption: Factors influencing this compound degradation.
Caption: Workflow for a this compound stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. Taguchi orthogonal optimization for the oxidative degradation of this compound using zero valent iron-activated persulfate - PMC [pmc.ncbi.nlm.nih.gov]
minimizing by-product formation during 2-Chlorophenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorophenol. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound and High Formation of 4-Chlorophenol
-
Question: My reaction is producing a low yield of the desired this compound, with a significant amount of 4-chlorophenol as a by-product. What are the likely causes and how can I improve the ortho-selectivity?
-
Answer: The chlorination of phenol can lead to a mixture of ortho- and para-substituted products.[1][2] Several factors influence the regioselectivity of this reaction.
Potential Causes:
-
Reaction Conditions: Standard chlorination of phenol often yields a mixture of this compound and 4-chlorophenol.[1][2]
-
Catalyst Choice: The type of catalyst, or lack thereof, can significantly impact the isomer distribution.[3]
-
Solvent Effects: The polarity of the solvent can influence the substitution pattern.
Solutions:
-
Solvent Selection: Employing non-polar, perchlorinated hydrocarbon solvents such as carbon tetrachloride, tetrachloroethane, or hexachlorobutadiene can significantly favor the formation of this compound.[4]
-
Catalyst Addition: The use of a branched-chain amine catalyst, such as diisopropylamine (50-150 ppm), in a non-polar solvent has been shown to achieve yields of 90-95% for this compound.[4]
-
Temperature Control: Maintaining a reaction temperature between 115-120°C is recommended when using the diisopropylamine/tetrachloroethylene system.[4]
-
Issue 2: Formation of Dichlorinated and Trichlorinated By-products
-
Question: My product mixture contains significant amounts of 2,4-dichlorophenol, 2,6-dichlorophenol, and even some trichlorophenol. How can I prevent this over-chlorination?
-
Answer: The formation of di- and tri-chlorinated phenols is a common issue arising from the further chlorination of the initial monochlorophenol products.[5]
Potential Causes:
-
Stoichiometry: An excess of the chlorinating agent is a primary cause of over-chlorination.
-
Reaction Time: Prolonged reaction times can allow for multiple chlorination events to occur.
-
Catalyst Concentration: In some systems, high catalyst concentrations can accelerate further chlorination.
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to phenol. A slight excess of phenol can help minimize over-chlorination.
-
Monitor Reaction Progress: Utilize techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to monitor the reaction and stop it once the desired conversion of the starting material is achieved.
-
Optimize Catalyst Loading: If using a catalyst, ensure it is used within the recommended concentration range. For instance, with branched-chain amine catalysts, concentrations between 10-500 ppm are suggested, with optimal yields often achieved around 100 ppm.[4]
-
Issue 3: Difficulty in Purifying this compound from By-products
-
Question: I am struggling to separate this compound from 4-chlorophenol and dichlorinated phenols. What are the most effective purification methods?
-
Answer: The separation of chlorophenol isomers can be challenging due to their similar physical properties. However, effective purification can be achieved through a couple of key methods.
Potential Causes:
-
Close Boiling Points: While there is a difference, the boiling points of the isomers can be close enough to make simple distillation difficult.
-
Co-elution in Chromatography: Inadequate chromatographic conditions can lead to poor separation.
Solutions:
-
Fractional Distillation: This is a primary method for separating this compound and 4-chlorophenol, as their boiling points differ by more than 40°C (175°C for this compound and 220°C for 4-chlorophenol).[2] For closer boiling dichlorinated by-products, a column with high theoretical plates is recommended.
-
Gas Chromatography: For high-purity requirements, purification can be achieved by passing the mixture through a gas chromatography column at least twice.[1]
-
Recrystallization: In cases where the product can be solidified, recrystallization from an appropriate solvent can be an effective purification technique.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main industrial methods for this compound synthesis are:
-
Direct Chlorination of Phenol: This involves reacting phenol with a chlorinating agent, such as chlorine gas.[3][4] This method typically produces a mixture of this compound and 4-chlorophenol, and reaction conditions must be controlled to maximize the desired ortho-isomer.[1][2]
-
Hydrolysis of o-Dichlorobenzene: This process provides an alternative route to this compound.[6]
-
Sandmeyer Reaction: This reaction involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a chloride nucleophile using a copper(I) salt catalyst.[7][8][9]
Q2: What are the most common by-products in this compound synthesis and why do they form?
A2: The most common by-products are:
-
4-Chlorophenol: This is the para-isomer, which forms concurrently with this compound during the electrophilic aromatic substitution of phenol.[1][5]
-
2,4-Dichlorophenol and 2,6-Dichlorophenol: These are formed when this compound or 4-chlorophenol undergo a second chlorination step.[5]
-
2,4,6-Trichlorophenol: This results from the further chlorination of dichlorophenols.[5]
These by-products form because the hydroxyl group of phenol is an activating group, making the aromatic ring susceptible to multiple electrophilic substitutions at the ortho and para positions.[5]
Q3: How can I monitor the progress of my this compound synthesis reaction to avoid by-product formation?
A3: Regular monitoring of the reaction is crucial. The most common methods include:
-
Gas Chromatography (GC): This is a highly effective technique for separating and quantifying the starting material, desired product, and various by-products.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick and qualitative assessment of the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful analytical tool for monitoring the reaction mixture composition.
By tracking the disappearance of the starting material and the appearance of the product and by-products, you can determine the optimal time to quench the reaction.
Data Presentation
Table 1: Influence of Solvent and Catalyst on this compound Yield
| Synthesis Method | Solvent | Catalyst | Temperature (°C) | This compound Yield (%) | Key By-products | Reference |
| Direct Chlorination of Phenol | Tetrachloroethylene | Diisopropylamine (50-150 ppm) | 115-120 | 90-95 | 4-Chlorophenol, Dichlorophenols | [4] |
| Direct Chlorination of Phenol | Carbon Tetrachloride | tert-Butyl hypochlorite | Boiling Point | Not specified | 4-Chlorophenol | [10] |
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of this compound via Direct Chlorination
This protocol is based on a method designed to maximize the yield of this compound while minimizing by-product formation.[4]
Materials:
-
Phenol
-
Tetrachloroethylene (solvent)
-
Diisopropylamine (catalyst)
-
Chlorine gas
-
Reaction vessel with stirring, heating, and gas inlet/outlet capabilities
-
Distillation apparatus
Procedure:
-
Prepare a 2-5% solution of phenol in tetrachloroethylene in the reaction vessel.
-
Add diisopropylamine to the solution to a final concentration of 50-150 ppm.
-
Heat the mixture to 115-120°C with constant stirring.
-
Slowly bubble an equivalent molar amount of chlorine gas into the reaction mixture.
-
Monitor the reaction progress using GC analysis to determine the point of maximum this compound concentration.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The this compound can be isolated from the reaction mixture by fractional distillation.[4]
Visualizations
Caption: Workflow for the selective synthesis of this compound.
Caption: Troubleshooting by-product formation in this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. epa.gov [epa.gov]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. DE3318791A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. gfredlee.com [gfredlee.com]
- 6. US3891717A - Preparation of O-chlorophenols - Google Patents [patents.google.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Interference of Inorganic Anions on 2-Chlorophenol Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of 2-Chlorophenol (2-CP). It specifically addresses common issues related to the interference of inorganic anions in experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound (2-CP) degradation efficiency has unexpectedly decreased. Could inorganic anions in my water source or sample matrix be the cause?
A1: Yes, the presence of certain inorganic anions is a common reason for observing changes in 2-CP degradation efficiency. Anions such as chloride (Cl⁻), carbonate (CO₃²⁻), nitrate (NO₃⁻), and sulfate (SO₄²⁻) are frequently found in water and can significantly influence the degradation process, either by inhibiting or, in some cases, promoting the reaction.[1] Their interference often stems from their ability to react with and "scavenge" the reactive radical species (e.g., hydroxyl radicals (HO•) and sulfate radicals (SO₄•⁻)) that are responsible for breaking down 2-CP in many advanced oxidation processes (AOPs).
Q2: How do specific inorganic anions affect 2-CP degradation?
A2: The effect is highly dependent on the anion and the specific degradation system being used:
-
Chloride (Cl⁻): Chloride ions generally have an inhibitory effect on 2-CP degradation.[1] The degradation rate tends to decrease as the chloride concentration increases.[1] For example, in one study using a BC@S-nZVI/PS system, the 2-CP removal rate decreased from 100% (without Cl⁻) to 90.3% at a chloride concentration of 500 mg/L within 72 hours.[1] However, in some systems, high concentrations of chloride (>5 mM) have been observed to promote the degradation of similar compounds like 4-bromo-2-chlorophenol, although this may lead to the formation of other halogenated byproducts rather than complete mineralization.[2][3]
-
Nitrate (NO₃⁻): Nitrate can have a dual effect. In some chemical oxidation systems, it has been shown to slightly promote the degradation of 2-CP.[1] For instance, the 2-CP removal rate increased from 86.9% to 95.6% within 48 hours when the nitrate concentration was raised to 500 mg/L.[1] In biological degradation systems under denitrifying conditions, the presence of nitrate is essential as an electron acceptor for the mineralization of 2-CP to CO₂.[4][5] However, very high concentrations of nitrate can become inhibitory to the reductive dechlorination process.[4]
-
Carbonate (CO₃²⁻): Similar to nitrate, carbonate ions have been observed to have a positive effect on 2-CP degradation in certain persulfate activation systems.[1] The removal rate of 2-CP increased to 93.8% in 48 hours at a carbonate concentration of 500 mg/L.[1] However, it's widely known in AOPs that carbonate and bicarbonate ions are potent scavengers of hydroxyl radicals, which could lead to inhibition in systems where HO• is the dominant oxidant.
-
Sulfate (SO₄²⁻): Sulfate's role can be complex. In some biological systems, the degradation of chlorophenols is coupled with sulfate reduction, where sulfate acts as an electron acceptor.[4][6][7] In advanced oxidation processes that generate sulfate radicals (SO₄•⁻) from persulfate, the sulfate anion itself is a product and generally considered to have a negligible effect on the degradation of pollutants.
Q3: What are the underlying mechanisms of this interference?
A3: The primary mechanisms involve the interaction of inorganic anions with the reactive species responsible for degradation:
-
Radical Scavenging: Anions can react with highly reactive and non-selective radicals like hydroxyl (HO•) and sulfate (SO₄•⁻) to produce less reactive inorganic radicals (e.g., Cl₂•⁻, CO₃•⁻, NO₃•). These secondary radicals may have a lower oxidation potential or may not react efficiently with 2-CP, thus slowing down the overall degradation rate.
-
Competition for Oxidants: Anions can compete with the target pollutant (2-CP) for the available oxidant molecules (e.g., persulfate, hydrogen peroxide), reducing the efficiency of the primary degradation reaction.
-
Catalyst Surface Interaction: In heterogeneous catalysis, anions can adsorb onto the catalyst surface, blocking active sites and preventing the activation of oxidants or the adsorption of 2-CP.
-
Electron Acceptor Role (Biological Systems): In anaerobic biodegradation, anions like nitrate and sulfate can serve as terminal electron acceptors, which is essential for the microbial metabolism and degradation of chlorophenols.[4]
Q4: How can I troubleshoot and mitigate the effects of anion interference in my experiments?
A4: To address these issues, consider the following troubleshooting steps:
-
Analyze Your Matrix: First, quantify the concentration of major inorganic anions in your water or sample matrix. This will help you identify the potential interfering species.
-
Increase Oxidant/Catalyst Dose: A common strategy is to increase the dosage of the oxidant (e.g., persulfate) or catalyst to overcome the scavenging effect of the anions. However, this may not be cost-effective and can lead to unwanted side reactions.
-
pH Adjustment: The reactivity of some anions and the efficiency of many degradation systems are pH-dependent.[1] Adjusting the pH may help to minimize the inhibitory effects. For example, the degradation of 2-CP in a BC@S-nZVI-activated PS system is more efficient in acidic (pH 3) and alkaline (pH 11) conditions compared to neutral conditions.[1]
-
Pre-treatment: If anion concentrations are very high, consider a pre-treatment step like ion exchange or nanofiltration to remove them before the degradation experiment.
-
System Modification: In some cases, switching to a different degradation system that is less susceptible to interference from the specific anions present in your sample may be necessary.
Quantitative Data Summary
The table below summarizes the quantitative effects of various inorganic anions on this compound degradation as reported in the literature.
| Inorganic Anion | Concentration (mg/L) | Degradation System | Effect on 2-CP Degradation (%) | Time | Citation |
| Chloride (Cl⁻) | 50 | BC@S-nZVI/PS | 93.0% Removal | 72 h | [1] |
| 500 | BC@S-nZVI/PS | 90.3% Removal | 72 h | [1] | |
| Nitrate (NO₃⁻) | 50 | BC@S-nZVI/PS | 91.0% Removal | 48 h | [1] |
| 500 | BC@S-nZVI/PS | 95.6% Removal | 48 h | [1] | |
| Carbonate (CO₃²⁻) | 50 | BC@S-nZVI/PS | 87.7% Removal | 48 h | [1] |
| 500 | BC@S-nZVI/PS | 93.8% Removal | 48 h | [1] | |
| Control (No Anion) | 0 | BC@S-nZVI/PS | 100% Removal | 48 h | [1] |
Note: The control experiment without added anions showed 100% degradation within 48 hours. The baseline degradation (with no added anions) at 48h was 86.9% for the nitrate and carbonate comparison series.[1]
Experimental Protocols
Protocol: Investigating the Effect of Inorganic Anions on 2-CP Degradation via Persulfate Activation
This protocol provides a general methodology based on common experimental setups for studying anion interference in a persulfate-based advanced oxidation process.[1]
1. Materials and Reagents:
-
This compound (2-CP) stock solution (e.g., 1000 mg/L)
-
Persulfate (PS) salt (e.g., Sodium Persulfate, Na₂S₂O₈)
-
Catalyst (e.g., Biochar-supported sulfide-modified nanoscale zero-valent iron, BC@S-nZVI)
-
Inorganic anion stock solutions (e.g., 10 g/L of NaCl, NaNO₃, Na₂CO₃)
-
Deionized (DI) water
-
Sulfuric Acid (H₂SO₄) and Sodium Hydroxide (NaOH) for pH adjustment
-
Methanol (HPLC grade) for quenching samples
2. Experimental Setup:
-
Batch reactors (e.g., 100 mL glass flasks or beakers)
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or shaker
-
pH meter
-
Syringes and syringe filters (e.g., 0.22 µm)
-
HPLC system with a UV detector for 2-CP analysis
3. Procedure:
-
Reaction Preparation: In each reactor, add a specific volume of DI water (e.g., 50 mL).
-
2-CP Addition: Add the required volume of 2-CP stock solution to achieve the desired initial concentration (e.g., 20 mg/L).[1]
-
Anion Spiking: For the experimental groups, add the appropriate volume of the inorganic anion stock solution to reach the target concentrations (e.g., 50 mg/L and 500 mg/L).[1] One reactor should serve as a control with no added anion.
-
pH Adjustment: Adjust the initial pH of the solutions to the desired value (e.g., pH 5 ± 0.2) using H₂SO₄ or NaOH.[1]
-
Temperature Control: Place the reactors in a constant temperature bath set to the experimental temperature (e.g., 30 °C).[1]
-
Initiate Reaction: Start the degradation reaction by adding the catalyst (e.g., 560 mg/L of BC@S-nZVI) followed immediately by the oxidant (e.g., 1400 mg/L of PS).[1] Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes, etc.), withdraw a sample (e.g., 1 mL) from each reactor.
-
Quenching: Immediately quench the reaction in the sample by adding it to a vial containing a quenching agent (e.g., 0.5 mL of methanol) to stop the degradation process.
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Analyze the concentration of 2-CP in the samples using HPLC. The degradation percentage can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time 't'.
Visualizations
Below are diagrams illustrating a typical experimental workflow and the mechanisms of anion interference.
Caption: Experimental workflow for studying anion interference.
Caption: Mechanism of anion interference by radical scavenging.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 2-Chlorophenol Detection
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of 2-Chlorophenol is crucial due to its prevalence as an environmental pollutant and its potential toxicity. This guide provides an objective comparison of various analytical methods for the detection of this compound, supported by experimental data to assist in selecting the most suitable technique for your research needs.
Comparative Analysis of Method Performance
The choice of an analytical method for this compound detection is influenced by factors such as required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. The following table summarizes the performance characteristics of several common analytical techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) | Spectrophotometry (with SPE) | Electrochemical Sensor |
| Limit of Detection (LOD) | < 20 ng/L[1][2] | 0.51 - 13.79 µg/L[1] | 0.01 mg/L[3] | 0.197 µM (for 2,4-DCP)[4] |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically higher than LOD | Not explicitly stated, but typically higher than LOD | 0.05 mg/L[3] | Not explicitly stated |
| Linearity (R²) | > 0.99[1] | > 0.99[1] | 0.9970 (0.05-1.0 mg/L)[3] | Linear range: 1 to 100 μM[4] |
| Recovery | 70 - 106%[1][2] | 67.9 - 99.6%[1] | 81.7 - 95.2%[3] | High recovery rates in real samples[4] |
| Precision (%RSD) | < 10%[1] | < 12%[1] | < 3.7%[3] | Not explicitly stated |
Note: The presented data is a synthesis from multiple sources to provide a comparative overview. Performance characteristics can vary based on the specific chlorophenol, sample matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. Below are protocols for common sample preparation techniques and analytical methods.
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a widely used technique for the selective extraction and concentration of analytes from a liquid sample.[5]
-
Cartridge Conditioning: Condition a polystyrene-divinylbenzene SPE cartridge by washing it sequentially with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the water sample (e.g., 500 mL) to a pH of 2.[2] Pass the acidified sample through the conditioned cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with aliquots of deionized water to remove interferences.[6]
-
Elution: Elute the trapped chlorophenols with a suitable organic solvent, such as a mixture of methanol and acetonitrile.
-
Concentration: The eluate can be concentrated under a gentle stream of nitrogen if necessary before analysis.
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a traditional method based on the differential solubility of compounds in two immiscible liquids.[5]
-
Sample Preparation: Take a known volume of the water sample (e.g., 500 mL) in a separatory funnel. Adjust the sample pH to acidic conditions (pH ≤ 2) to ensure chlorophenols are in their non-ionized form.[5]
-
Extraction: Add a suitable organic solvent that is immiscible with water (e.g., dichloromethane). The solvent volume is typically a fraction of the sample volume. Shake the funnel vigorously for a few minutes, periodically venting the pressure. Allow the layers to separate.[5]
-
Collection of Organic Phase: Drain the lower organic layer (if using a denser solvent like dichloromethane) into a collection flask. Repeat the extraction process two more times with fresh portions of the organic solvent. Combine all the organic extracts.[5]
-
Drying and Concentration: Dry the combined organic extract by passing it through anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.[5]
3. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[7]
-
Derivatization: To increase volatility, chlorophenols in the extracted sample are often derivatized, for example, by acetylation with acetic anhydride.[8]
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized extract into the GC inlet.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polar column) to separate the analytes. The oven temperature is programmed to ramp up to ensure the separation of different chlorophenols.
-
Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. Quantification is often performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
4. Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and widely accessible technique for the analysis of a broad range of compounds.[1]
-
Mobile Phase: A typical mobile phase for the separation of chlorophenols is a gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape.[9]
-
Column: A C18 reversed-phase column is commonly used for the separation.[9][10]
-
Injection: Inject a filtered and degassed sample extract into the HPLC system.
-
Detection: Monitor the column effluent with a UV detector at a wavelength where chlorophenols exhibit strong absorbance, typically around 280 nm.[8][9]
5. Spectrophotometric Method
This method involves a derivatization reaction to produce a colored compound that can be measured using a spectrophotometer.[3]
-
Derivatization: React the this compound in the sample with 4-aminoantipyrine (4-AAP) to form a colored derivative.[3]
-
Preconcentration: Use SPE with magnetic nanoparticles coated with a surfactant (e.g., CTAB) to preconcentrate the derivative.[3]
-
Desorption: Desorb the derivative from the nanoparticles using a suitable solvent like methanol.[3]
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (e.g., 510 nm) using a spectrophotometer.[3]
Experimental Workflow and Validation
The following diagram illustrates a general workflow for validating an analytical method for this compound detection, highlighting the key parameters that are assessed.
Caption: General workflow for analytical method validation.
Conclusion
Both chromatographic and spectrophotometric methods are powerful techniques for the determination of this compound. GC-MS generally offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[1] HPLC-UV is a robust and more accessible technique suitable for a wide range of applications without the need for derivatization.[1] Spectrophotometric methods, especially when coupled with effective preconcentration steps, can provide a sensitive and selective alternative.[3] Electrochemical sensors represent an emerging technology with the potential for rapid and in-situ measurements.[4] A thorough validation of the chosen method is essential to ensure data quality and reliability for any research or monitoring purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. benchchem.com [benchchem.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. app.utu.ac.in [app.utu.ac.in]
- 10. asianpubs.org [asianpubs.org]
comparative study of 2-Chlorophenol vs 4-Chlorophenol toxicity
A Comparative Analysis of 2-Chlorophenol and 4-Chlorophenol Toxicity
This guide provides a detailed comparison of the toxicological profiles of this compound (2-CP) and 4-Chlorophenol (4-CP), two significant environmental contaminants. As isomers, they share the same molecular formula but differ in the position of the chlorine atom on the phenol ring, leading to distinct physicochemical properties and toxicological effects. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of quantitative toxicity data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Toxicity Data
The relative position of the chlorine atom influences the lipophilicity and electronic character of the molecules, which in turn affects their biological activity. The following table summarizes key quantitative data points from various toxicological studies.
| Toxicological Endpoint | Test System | This compound | 4-Chlorophenol |
| Cytotoxicity (EC50) | L929 Fibroblast Cells (48h) | Not specified | 1.18 mmol/L[1][2] |
| Intermediate Oral MRL * | Animal Studies | 0.1 mg/kg/day[3] | 0.03 mg/kg/day[3] |
| Genotoxicity | Allium cepa assay | Increased chromosomal aberrations at high doses[4] | Data not available in cited sources |
| Log Kow (Octanol-Water Partition Coefficient) | Physicochemical | 2.17[5] | 2.4[5] |
| pKa | Physicochemical | 8.52[5] | 9.37[5] |
*MRL: Minimal Risk Level, an estimate of daily human exposure that is likely to be without an appreciable risk of adverse non-cancer effects over a specified duration of exposure.
Mechanisms of Toxicity
Both 2-CP and 4-CP are known to exert toxicity through multiple mechanisms, primarily targeting the liver and nervous system.[3][6] Their transformation in the body can lead to the formation of reactive metabolites that may bind to and damage DNA or other cellular macromolecules.[7]
-
Cytotoxicity : Studies on 4-Chlorophenol have demonstrated its ability to induce cell death in a dose- and time-dependent manner.[1][2] The primary mechanism identified is apoptosis, a form of programmed cell death.[1][2] While specific data for 2-CP is less detailed in the provided sources, chlorophenols as a class are recognized for their cytotoxic potential.[7]
-
Genotoxicity : this compound has been shown to have genotoxic effects in plant-based assays like the Allium cepa test.[4] High concentrations of 2-CP can decrease the mitotic index and increase the frequency of chromosomal aberrations, indicating its potential to interfere with genetic material.[4]
-
Oxidative Stress : A common mechanism for chlorophenol toxicity involves the induction of oxidative stress.[8] This occurs when the balance between reactive oxygen species (ROS) and the cell's antioxidant defenses is disrupted, leading to cellular damage. This mechanism is well-documented for other chlorophenols like 2,4,6-trichlorophenol and is a plausible pathway for 2-CP and 4-CP.[8]
-
Systemic Effects : In animal studies, both isomers have been identified as causing hepatic (liver) effects.[3][6] Additionally, neurological effects such as lethargy and tremors have been observed following exposure to 4-CP.[3][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the toxicity of chlorophenols.
MTT Assay for Cytotoxicity
This protocol is based on the methodology used to determine the EC50 of 4-Chlorophenol on L929 fibroblast cells.[1][2]
-
Cell Culture : L929 mouse fibroblast cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal calf serum (FCS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding : Cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Exposure : The growth medium is replaced with fresh medium containing various concentrations of the test chlorophenol (2-CP or 4-CP). A control group receives medium with the solvent (e.g., DMSO) used to dissolve the compound. The cells are then incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition : After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the control. The EC50 value (the concentration that causes a 50% reduction in cell viability) is calculated using a dose-response curve.
Allium cepa Assay for Genotoxicity
This protocol is adapted from studies assessing the genotoxic effects of this compound.[4]
-
Bulb Preparation : Healthy onion bulbs (Allium cepa) are chosen, and their outer scales are removed. The bulbs are placed in distilled water for 24 hours to initiate root growth.
-
Compound Exposure : Once roots reach 2-3 cm in length, the bulbs are transferred to solutions containing different concentrations of 2-CP or 4-CP for a set exposure time (e.g., 24 hours). A control group is maintained in distilled water.
-
Root Tip Fixation : After exposure, the root tips are excised and fixed in a solution of ethanol and glacial acetic acid (3:1 v/v) for 24 hours.
-
Hydrolysis : The fixed root tips are hydrolyzed with 1N HCl at 60°C for 5-10 minutes.
-
Staining : The root tips are then stained with a suitable chromosome stain, such as aceto-orcein, for 15-20 minutes.
-
Slide Preparation : The stained root tip is squashed on a clean glass slide in a drop of 45% acetic acid and covered with a coverslip.
-
Microscopic Analysis : The slides are observed under a light microscope. A large number of cells (e.g., 1000 cells per concentration) are scored to determine the Mitotic Index (MI) and the frequency of chromosomal aberrations (e.g., bridges, fragments, lagging chromosomes).
-
Data Analysis : The MI is calculated as (Number of dividing cells / Total number of cells) x 100. The frequency of aberrations is calculated and statistically compared to the control group.
Visualizations
The following diagrams illustrate a typical experimental workflow and a proposed signaling pathway involved in chlorophenol-induced toxicity.
References
- 1. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Degradation of 2-Chlorophenol: A Comparative Guide to Advanced Oxidation Processes
For researchers and scientists engaged in environmental remediation and drug development, the effective degradation of persistent organic pollutants such as 2-Chlorophenol (2-CP) is a significant challenge. Advanced Oxidation Processes (AOPs) offer promising solutions by utilizing highly reactive hydroxyl radicals (•OH) to break down these complex molecules. This guide provides an objective comparison of various AOPs for the degradation of 2-CP, supported by experimental data, detailed protocols, and a visual representation of the degradation pathway.
Performance Comparison of Advanced Oxidation Processes for this compound Degradation
The efficacy of different AOPs in degrading this compound varies depending on the specific process and experimental conditions. The following tables summarize the performance of several key AOPs based on published experimental data.
| Process | Catalyst/Oxidant | Initial 2-CP Conc. | pH | Temperature (°C) | Reaction Time | Degradation Efficiency (%) | TOC/DOC Removal (%) | Key Intermediates |
| Fenton | Fe²⁺/H₂O₂ | 1.5 mM | 2.5 - 4.0 | Ambient | 2 h | ~78 | 39 | Oxalic acid, Acetic acid |
| Photo-Fenton | Fe²⁺/H₂O₂/UV or Solar Light | 1.5 mM | 3.0 | Ambient | Not Specified | >90 | 95 - 97 | Not specified |
| Photocatalysis | Co-doped TiO₂/UV | 50 ppm | 9.0 | Ambient | 3 h | 93.4 | Not specified | Not specified |
| Persulfate Activation (Heat) | S₂O₈²⁻ | 0.1 mM | 8.0 | 50 | Not specified | Complete | Not specified | Not specified |
| Persulfate Activation (Fe²⁺) | S₂O₈²⁻/Fe²⁺ | 0.1 mM | 8.0 | 50 | 30 min | Complete | Not specified | Not specified |
| Electrochemical Oxidation | Boron-Doped Diamond (BDD) Electrode | 1 mM | 7.3 | Ambient | 6 h | 100 | 96 | Not specified |
| Catalytic Wet Air Oxidation (CWAO) | FeSC (Sewage sludge derived carbon-supported iron oxide) | Not specified | >4.5 | 120 | 5 h (for 2-CP), 24 h (for TOC) | Complete | 90 | Not specified |
| Ultrasonic/Fenton | Ultrasound/Fe²⁺/H₂O₂ | 100 mg/L | 3.0 | 25 | Not specified | >99 | 86 | 2-chloro-p-benzoquinone |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols for the key AOPs discussed.
Fenton and Photo-Fenton Processes
-
Materials: this compound, Ferrous sulfate (FeSO₄·7H₂O), Hydrogen peroxide (H₂O₂), Sulfuric acid (H₂SO₄), Sodium hydroxide (NaOH).
-
Procedure:
-
A known concentration of 2-CP solution is prepared in a batch reactor.
-
The pH of the solution is adjusted to the desired value (typically 2.5-4.0) using H₂SO₄ or NaOH.[1]
-
A specific amount of FeSO₄·7H₂O is added to the solution and stirred until dissolved.
-
The reaction is initiated by adding a predetermined concentration of H₂O₂.[1]
-
For the photo-Fenton process, the reactor is irradiated with a UV lamp or exposed to solar light.[2]
-
Samples are withdrawn at regular intervals and quenched (e.g., with sodium sulfite) to stop the reaction.
-
The concentration of 2-CP and Total Organic Carbon (TOC) or Dissolved Organic Carbon (DOC) are analyzed using High-Performance Liquid Chromatography (HPLC) and a TOC analyzer, respectively.[1][2]
-
Photocatalysis
-
Materials: this compound, Photocatalyst (e.g., Co-doped TiO₂), UV lamp.
-
Procedure:
-
A suspension of the photocatalyst in a 2-CP solution of known concentration is prepared in a photoreactor.
-
The suspension is stirred in the dark for a period to ensure adsorption-desorption equilibrium.
-
The photoreactor is then irradiated with a UV lamp to initiate the photocatalytic degradation.
-
Aliquots are collected at different time intervals and filtered to remove the catalyst particles.
-
The filtrate is analyzed for the concentration of 2-CP using HPLC.
-
Persulfate Activation
-
Materials: this compound, Potassium persulfate (K₂S₂O₈), Activator (e.g., heat or FeSO₄·7H₂O), pH buffers.
-
Procedure:
-
A solution of 2-CP is prepared in a reactor with the pH adjusted using appropriate buffers.[3][4]
-
A specific molar ratio of persulfate to 2-CP is added to the solution.[4]
-
For heat activation, the reactor is heated to the desired temperature.[3][4]
-
For ferrous ion activation, a solution of FeSO₄·7H₂O is added.[3][4]
-
Samples are taken at various time points, and the reaction is quenched.
-
The concentration of 2-CP is determined by a suitable analytical method like HPLC.
-
Electrochemical Oxidation
-
Materials: this compound, Supporting electrolyte (e.g., Na₂SO₄), Electrochemical reactor with a Boron-Doped Diamond (BDD) anode and a suitable cathode.
-
Procedure:
-
An aqueous solution of 2-CP containing a supporting electrolyte is prepared.
-
The solution is circulated through a continuous flow electrochemical reactor.
-
A constant current density is applied between the anode and cathode.
-
The degradation process is monitored by taking samples at different electrolysis times.
-
The concentrations of 2-CP and TOC are measured using UHPLC and a TOC analyzer.[5]
-
Catalytic Wet Air Oxidation (CWAO)
-
Materials: this compound, Catalyst (e.g., FeSC), High-pressure batch reactor, Oxygen.
-
Procedure:
-
The catalyst and the 2-CP solution are loaded into a high-pressure batch reactor.
-
The reactor is sealed and heated to the desired temperature (e.g., 120°C).[6]
-
The reactor is pressurized with oxygen to a specific partial pressure (e.g., 0.9 MPa).[6]
-
The reaction mixture is stirred for a set duration.
-
After the reaction, the reactor is cooled, and the liquid sample is collected and filtered.
-
The concentrations of 2-CP and TOC are analyzed.[6]
-
Ultrasonic/Fenton Process
-
Materials: this compound, Ferrous sulfate (FeSO₄·7H₂O), Hydrogen peroxide (H₂O₂), Ultrasonic probe.
-
Procedure:
-
A 2-CP solution is placed in a reactor, and the pH is adjusted to 3.[7]
-
Ferrous sulfate and hydrogen peroxide are added to the solution.[7]
-
An ultrasonic probe is immersed in the solution, and sonication is applied at a specific frequency and power.
-
Samples are collected over time to analyze the degradation of 2-CP and mineralization.[7]
-
Degradation Pathway and Experimental Workflow
The degradation of this compound by Advanced Oxidation Processes primarily involves the generation of highly reactive species, such as hydroxyl radicals (•OH), which initiate a series of oxidation reactions. These reactions lead to the cleavage of the aromatic ring and the formation of various intermediates, ultimately resulting in mineralization to CO₂, H₂O, and inorganic ions.
Caption: General degradation pathway of this compound by AOPs.
The experimental workflow for comparing different AOPs involves a systematic approach from sample preparation to data analysis.
Caption: Experimental workflow for comparing AOPs for 2-CP degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Degradation of this compound by Fenton and photo-Fenton processes--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Degradation of this compound by Persulfate - Journal of Ecological Engineering - Tom Vol. 16, nr 3 (2015) - BazTech - Yadda [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic wet air oxidation of this compound over sewage sludge-derived carbon-based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
A Comparative Guide to Inter-Laboratory Performance in 2-Chlorophenol Measurements
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Chlorophenol, a compound of significant environmental and toxicological concern. Due to the limited public availability of direct inter-laboratory comparison reports, this document synthesizes performance data from established analytical methods, proficiency testing standards, and peer-reviewed studies to offer a comparative overview for researchers, scientists, and professionals in drug development. The data presented serves as a benchmark for laboratory performance and aids in the selection of appropriate analytical techniques.
Data Presentation: A Comparative Analysis of Analytical Methods
The accurate determination of this compound relies on robust analytical methods with well-defined performance characteristics. The following table summarizes key quantitative data for commonly employed techniques, providing a baseline for inter-laboratory comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 0.02 - 0.58 µg/L[1] | 10 - 22 µg/L[2] |
| Limit of Quantitation (LOQ) | 0.05 mg/L (for a specific SPE-spectrophotometric method)[3] | Not explicitly stated in reviewed sources |
| Concentration Range | 0.1 - 15 µg/L[1] | 10 - 300 µg/Kg (in proficiency tests for strawberry matrix) |
| Recovery | 72% (for a generic extraction technique)[4] | 73% - 100% (for 2-amino-4-chlorophenol using SPE-LC-MS/MS)[5] |
| Relative Standard Deviation (RSD) | < 3.7% (for a specific SPE-spectrophotometric method)[3] | Not explicitly stated in reviewed sources |
Note: The presented data is a synthesis from multiple sources to provide a comparative overview. Performance characteristics can vary based on the specific chlorophenol, sample matrix, and instrumentation.
Experimental Protocols: Standardized Methodologies
Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results across different laboratories. Below are outlines of widely accepted methods for the analysis of this compound.
1. EPA Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry
This method is designed for the determination of phenol and chlorinated phenols, including this compound, in drinking water.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
A 1 L water sample is passed through an SPE cartridge containing a modified polystyrene divinyl benzene copolymer.
-
The trapped analytes are then eluted from the cartridge with a small amount of an organic solvent.
-
-
Gas Chromatography/Mass Spectrometry (GC/MS) Analysis:
-
The extract is injected into a gas chromatograph equipped with a capillary column.
-
The compounds are separated based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds are detected by a mass spectrometer, which provides identification and quantification based on their mass-to-charge ratio.[1]
-
2. High-Performance Liquid Chromatography (HPLC) with UV or MS/MS Detection
HPLC is another common technique for the analysis of chlorophenols.
-
Sample Preparation:
-
Similar to GC-MS, samples may undergo a solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.[5]
-
-
Chromatographic Separation:
-
The sample extract is injected into an HPLC system.
-
Separation is achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient, typically a mixture of acetonitrile and water.
-
-
Detection:
-
UV Detection: The eluting compounds are detected by their absorbance of ultraviolet light at a specific wavelength.
-
Tandem Mass Spectrometry (MS/MS): For higher selectivity and sensitivity, the HPLC system can be coupled to a tandem mass spectrometer. This allows for the identification and quantification of analytes based on their specific precursor and product ion transitions.[5]
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described above, providing a clear visual representation for researchers.
Caption: A typical workflow for the analysis of this compound using GC-MS.
Caption: A generalized workflow for the analysis of this compound using HPLC.
Caption: Key parameters for comparing the performance of analytical methods.
References
A Comparative Guide to 2-Chlorophenol Analysis: GC-MS vs. HPLC
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gas Chromatography-Mass Spectrometry and High-Performance Liquid Chromatography for the Quantification of 2-Chlorophenol.
The accurate and reliable quantification of this compound, a compound of significant environmental and toxicological concern, is paramount in various scientific disciplines. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive cross-validation of these methods, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal technique for their specific needs.
At a Glance: Key Differences Between GC-MS and HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in the gas phase, with detection by mass spectrometry. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with various detection methods. |
| Derivatization | Often mandatory for this compound to increase volatility and thermal stability. | Typically not required for this compound. |
| Sensitivity | Excellent, often reaching ng/L (parts per trillion) levels.[1] | Good, with detection limits typically in the µg/L (parts per billion) range.[1] |
| Selectivity | High, due to mass fragmentation patterns providing structural information. | Dependent on the detector used (e.g., UV, Diode Array, Mass Spectrometry). |
| Speed | Analysis times can be relatively short once the sample is prepared.[1] | Analysis times can range from 10 to 60 minutes.[1] |
| Sample Volatility | Requires volatile and thermally stable compounds or their derivatives. | Suitable for non-volatile and thermally labile compounds. |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the analysis of chlorophenols using GC-MS and HPLC. It is important to note that these values are method-dependent and can vary based on the specific instrumentation, column, and experimental conditions.
| Parameter | GC-MS | HPLC |
| Limit of Detection (LOD) | 0.005 - 2.4 ng/L[2][3] | 0.2 - 60 µg/L[2] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 76 - 111%[3] | 91 - 98%[2] |
| Precision (%RSD) | 2.1 - 6.7%[3] | < 15% |
Experimental Workflows
The selection of an analytical method is intrinsically linked to the experimental procedure. The following diagrams illustrate the typical workflows for the analysis of this compound using GC-MS and HPLC.
Detailed Experimental Protocols
GC-MS Protocol for this compound Analysis
This protocol outlines a general procedure for the determination of this compound in water samples.
1. Sample Preparation and Derivatization:
-
Extraction: For a 100 mL water sample, adjust the pH to <2 with sulfuric acid. Extract the sample with 2 x 50 mL of dichloromethane using a separatory funnel. Dry the combined organic extracts over anhydrous sodium sulfate.
-
Derivatization (Acetylation): To the extract, add 1 mL of acetic anhydride and 1 g of anhydrous potassium carbonate. Reflux the mixture for 10 minutes. After cooling, wash the organic layer with 50 mL of deionized water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for acetylated this compound.
HPLC Protocol for this compound Analysis
This protocol provides a general method for the direct analysis of this compound in water samples.
1. Sample Preparation:
-
Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at a wavelength of 274 nm.
-
Injection Volume: 20 µL.
Method Comparison Logic
The choice between GC-MS and HPLC for this compound analysis is a multi-faceted decision. The following diagram illustrates the logical considerations for method selection.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound. GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification and confirmatory analysis.[1] However, the requirement for derivatization can increase sample preparation time and complexity. HPLC, on the other hand, provides a more straightforward and often faster approach for the direct analysis of this compound, making it well-suited for routine monitoring and high-throughput applications where the expected concentrations are in the µg/L range.[1]
The ultimate decision for method selection should be based on a thorough evaluation of the specific analytical requirements, including the sample matrix, desired detection limits, need for structural confirmation, and available resources. For comprehensive and robust analytical data, cross-validation between these two orthogonal techniques is highly recommended.
References
A Researcher's Guide to the Accurate Determination of 2-Chlorophenol: A Comparison of Analytical Methods
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2-chlorophenol is critical in various applications, from environmental monitoring to ensuring the purity of pharmaceutical products. This guide provides an objective comparison of common analytical methods for this compound detection, supported by experimental data, to assist in selecting the most suitable technique for your specific research needs.
The landscape of this compound analysis is dominated by sophisticated laboratory techniques, as rapid, commercially available test kits specifically for this analyte are not widely documented. Therefore, this guide focuses on a comparative assessment of established instrumental methods.
Quantitative Performance of this compound Detection Methods
The selection of an appropriate analytical method hinges on factors such as sensitivity, accuracy, and the complexity of the sample matrix. The following table summarizes key performance metrics for various techniques used in the determination of this compound and other chlorophenols.
| Method | Analyte(s) | Limit of Detection (LOD) | Recovery Rate (%) | Analysis Time | Reference |
| HPLC-UV | This compound & other chlorophenols | 19-41 µg/L | Not Specified | ~30 min | [1] |
| HPLC-UV | 2,4-Dichlorophenol, 2,6-Dichlorophenol, 4-Chlorophenol | 10-22 µg/L | 90-102% | Not Specified | [2] |
| UHPLC-PDA | This compound & other chlorophenols | Below 20 ppm (for 2-CP) | Not Specified | Not Specified | [3] |
| GC-MS | 2,4-Dichlorophenol, 2,4,6-Trichlorophenol, etc. | ~0.1 µg/L | Not Specified | Not Specified | [1] |
| GC-MS/MS | Chlorophenols | sub-ppb levels | Not Specified | Not Specified | [4] |
| Spectrophotometry | This compound | 0.01 mg/L | 81.7-95.2% | Not Specified | [5] |
| LC-MS/MS | 2-Amino-4-chlorophenol & other chlorophenols | Not Specified | 73-100% | Not Specified | [6] |
Note: The performance of each method can vary based on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocol: HPLC-UV Method for this compound Analysis
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used method for the quantification of chlorophenols.[2][7] The following is a representative protocol for the analysis of this compound in water samples.
1. Sample Preparation (Solid-Phase Extraction)
-
Acidify the water sample to a pH below 2 with hydrochloric acid.[3]
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge by passing methanol through it, followed by acidified water.[3][7]
-
Load the acidified water sample onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove interfering substances.
-
Elute the retained chlorophenols with a suitable organic solvent, such as methanol or a mixture of methanol and acetonitrile.[8]
-
Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase.[1]
2. HPLC-UV Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) is a typical mobile phase.[2] Isocratic or gradient elution can be employed.
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[2]
-
Injection Volume: Inject a fixed volume of the prepared sample (e.g., 10 µL) into the HPLC system.[2]
-
UV Detection: Monitor the absorbance at a wavelength where this compound exhibits strong absorption, typically around 280 nm.[2]
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Workflow for Assessing Detection Method Accuracy
The following diagram illustrates a generalized workflow for validating the accuracy of a this compound detection method.
Caption: Workflow for the validation of a this compound analytical method.
Method Comparison and Recommendations
-
HPLC-UV is a robust and widely available technique suitable for routine monitoring when high sensitivity is not the primary requirement.[7] It offers good selectivity and is less complex to operate than mass spectrometry-based methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent sensitivity and selectivity, making it the method of choice for trace-level analysis and unambiguous identification of this compound, especially in complex matrices.[7][9] However, it often requires a derivatization step to increase the volatility of the analyte.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity without the need for derivatization, making it a powerful tool for the direct analysis of this compound in various samples.[6]
-
Spectrophotometric methods can be used for the determination of total chlorophenols but may lack the specificity to distinguish between different chlorophenol isomers.[11]
For researchers requiring high-throughput screening or rapid field testing, the development of reliable immunoassay-based methods, such as ELISA, for this compound would be a significant advancement. Currently, such kits are more readily available for other chlorophenols like pentachlorophenol.[12][13]
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. asianpubs.org [asianpubs.org]
- 3. s4science.at [s4science.at]
- 4. Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. benchchem.com [benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. benchchem.com [benchchem.com]
- 10. s4science.at [s4science.at]
- 11. Detection and determination of chlorophenols and chlorophenoxyacetic acids by instrumental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. attogene.com [attogene.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Unveiling Nature's Bioremediators: A Comparative Guide to Microbial Efficacy in 2-Chlorophenol Biodegradation
For researchers, scientists, and professionals in drug development, the selection of robust microbial strains for the bioremediation of toxic compounds like 2-Chlorophenol (2-CP) is a critical step. This guide provides a comparative analysis of the efficiency of various microbial strains in degrading 2-CP, supported by available experimental data. We delve into the metabolic pathways, present quantitative degradation data, and offer detailed experimental protocols to aid in the selection and application of these potent microorganisms.
This compound, a persistent and toxic environmental pollutant, poses significant challenges for remediation. Microbial biodegradation offers a cost-effective and environmentally friendly solution. Various bacterial genera, including Ralstonia, Rhodococcus, Alcaligenes, Pseudomonas, Bacillus, and Streptomyces, have demonstrated the ability to mineralize 2-CP, utilizing it as a sole source of carbon and energy.[1] This guide synthesizes findings from multiple studies to provide a comparative overview of their degradation efficiencies.
Comparative Efficiency of Microbial Strains
The efficiency of this compound biodegradation varies significantly among different microbial strains and is influenced by environmental conditions. While a direct, side-by-side comparison under uniform conditions is ideal, the available literature provides valuable insights into the capabilities of individual strains and mixed cultures.
A hydrogenotrophic biofilm, for instance, has demonstrated high removal efficiencies of 94-95% for an influent 2-CP concentration of 25 mg/L with a hydraulic retention time of 15 hours.[2][3] In pure culture studies, Rhodococcus erythropolis M1 has shown remarkable efficacy, achieving complete mineralization of 2-CP at concentrations up to 300 mg/L within 84 hours, following induction with benzoate to reduce the lag phase.[4] Other notable 2-CP mineralizing bacteria include Alcaligenes sp. A7–2 and Streptomyces rochei 303.[1]
The following table summarizes the reported this compound biodegradation efficiencies for various microbial strains and cultures. It is important to note that the experimental conditions, such as initial 2-CP concentration, temperature, and culture medium, differ across these studies, which can significantly impact degradation rates.
| Microbial Strain/Culture | Initial 2-CP Concentration | Degradation Efficiency/Rate | Time | Reference |
| Hydrogenotrophic biofilm | 25 mg/L | 94-95% removal | 15 hours (HRT) | [2][3] |
| Rhodococcus erythropolis M1 | up to 300 mg/L | Complete mineralization | 84 hours | [4] |
| Pseudomonas aeruginosa and Achromobacter sp. nov. (mixed culture) | Not specified | >90% removal of a chlorophenol mixture | Not specified | [5] |
| Defined Microbial Consortium | Not specified | Biodegradation rate order: 2,4-DCP > 2-CP > 3-CP > 4-CP | Not specified | [6] |
Experimental Protocols
To facilitate reproducible research in this area, this section outlines a general experimental protocol for assessing the this compound biodegradation efficiency of microbial strains in a batch culture system.
Microbial Strain and Culture Conditions
-
Inoculum Preparation: A single colony of the selected bacterial strain is inoculated into a nutrient broth and incubated at 30°C with shaking at 150 rpm until the culture reaches the mid-logarithmic phase of growth. The cells are then harvested by centrifugation, washed twice with sterile saline solution, and resuspended in the mineral salt medium to a desired optical density (e.g., OD600 of 1.0). For mixed cultures, equal volumes of the individual standardized cultures are combined.[6]
-
Mineral Salt Medium (MSM): A common medium for chlorophenol degradation studies contains the following components per liter of distilled water: (NH₄)₂SO₄, 2.0 g; KH₂PO₄, 0.5 g; K₂HPO₄, 2.5 g; MgSO₄·7H₂O, 0.2 g; CaCl₂·2H₂O, 0.02 g; FeCl₃·6H₂O, 0.005 g; and 1 ml of a trace element solution. The pH of the medium is adjusted to 7.0. This compound is added as the sole carbon source from a sterile stock solution to the desired final concentration.
Biodegradation Assay
-
Batch Culture Setup: The biodegradation experiments are conducted in sterile Erlenmeyer flasks containing the MSM with a specific concentration of 2-CP. The flasks are inoculated with the prepared microbial culture. A control flask without inoculum is included to monitor for abiotic degradation.
-
Incubation: The flasks are incubated at a controlled temperature (e.g., 30°C) on a rotary shaker (e.g., 150 rpm) to ensure aerobic conditions and uniform mixing.
-
Sampling: Aliquots of the culture medium are withdrawn aseptically at regular time intervals to determine the residual 2-CP concentration and microbial growth (e.g., by measuring the optical density at 600 nm).
Analytical Methods
-
Quantification of this compound: The concentration of 2-CP in the collected samples is typically determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
HPLC Method: Samples are first centrifuged to remove bacterial cells, and the supernatant is filtered through a 0.22 µm syringe filter. The analysis can be performed using a C18 column with a mobile phase consisting of a mixture of methanol and water (e.g., 60:40 v/v) at a flow rate of 0.8 ml/min. Detection is typically carried out using a UV detector at a wavelength of 210 nm.[7]
-
GC Method: For GC analysis, the aqueous sample is often extracted with a suitable organic solvent (e.g., hexane) and may require derivatization. The extracted sample is then injected into a gas chromatograph equipped with an appropriate column and a detector such as an electron capture detector (ECD) or a flame ionization detector (FID).[8]
-
Metabolic Pathway for this compound Biodegradation
The primary aerobic degradation pathway for this compound by bacteria involves an initial hydroxylation step to form 3-chlorocatechol.[1] This intermediate is then channeled into one of two main ring-cleavage pathways: the modified ortho-cleavage pathway or the meta-cleavage pathway.[1]
References
- 1. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of this compound via a hydrogenotrophic biofilm under different reductive conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of chlorophenol mixtures in a fed-batch system by two soil bacteria [scielo.org.za]
- 6. Multi-substrate biodegradation of chlorophenols by defined microbial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
performance evaluation of different adsorbents for 2-Chlorophenol removal
A Comparative Guide to Adsorbents for 2-Chlorophenol Removal from Aqueous Solutions
The escalating presence of this compound (2-CP), a toxic and carcinogenic pollutant, in industrial wastewater necessitates the development of effective and economical removal technologies. Adsorption has emerged as a promising method due to its high efficiency, operational simplicity, and cost-effectiveness. This guide provides a comparative evaluation of various adsorbents for the removal of 2-CP, supported by experimental data to aid researchers and professionals in selecting the most suitable material for their specific applications.
Performance Comparison of Adsorbents
A variety of materials, ranging from commercial activated carbons to low-cost agricultural waste-based biosorbents, have been investigated for their efficacy in adsorbing 2-CP. The performance of these adsorbents is influenced by several factors including their surface area, pore structure, surface chemistry, and the experimental conditions under which they are tested. A summary of the performance of different adsorbents is presented in Table 1.
| Adsorbent | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH | Equilibrium Time | Reference |
| Neem Seed Activated Carbon (NAC) | 43.5 | - | - | - | [1] |
| Rice Straw Activated Carbon (RSAC) | 45.34 | - | 8 | 125 min | [1][2] |
| Powdered Activated Carbon (PAC) | 54.87 | - | - | - | [1] |
| Banana Peel | - | 91.25 | - | 1 hour | [3] |
| Sugarcane Bagasse | - | 63-68 | 6.0 | 3 hours | [4] |
| OPEFB Biosorbent (HCl treated) | 13.65 (for 2,3-DCP) | 40 (for chlorophenols) | 5 | 4 hours | [5] |
| Hypercrosslinked Resin (ZH-01) | Markedly higher than XAD-4 | - | - | - | [6] |
| Hypercrosslinked Resin (ZH-03) | Markedly higher than XAD-4 | - | - | - | [6] |
| Zeolite with CTAB (one-step) | ~8 times higher than two-step | ~65 (in reuse) | 3-6 | - | [7] |
Table 1: Performance of Various Adsorbents for this compound Removal. Note: Adsorption capacity and removal efficiency can vary significantly based on initial 2-CP concentration, adsorbent dosage, and temperature. "-" indicates data not specified in the cited sources. OPEFB stands for Oil Palm Empty Fruit Bunch. 2,3-DCP is 2,3-Dichlorophenol.
Experimental Protocols
The evaluation of adsorbent performance for 2-CP removal typically involves a series of standardized experiments. The following sections detail the common methodologies employed in the cited research.
Adsorbent Preparation and Characterization
1. Biomass-based Adsorbents (e.g., Banana Peel, Bagasse, Rice Straw):
-
Preparation: The raw biomass is washed multiple times with deionized water to remove dirt and pigments. It is then dried in an oven (e.g., at 40-60°C overnight) and ground into a fine powder of a specific particle size (e.g., 0.5-1 mm).[3][5]
-
Activation (for Activated Carbons): The dried biomass is often impregnated with an activating agent (e.g., ZnCl2) and then subjected to thermochemical treatment (pyrolysis) to create a porous carbon structure.[2]
-
Characterization: The prepared adsorbents are characterized to understand their physical and chemical properties. Techniques used include:
-
BET (Brunauer-Emmett-Teller) analysis: To determine the surface area, pore volume, and pore size distribution.[1]
-
FTIR (Fourier-Transform Infrared) spectroscopy: To identify the functional groups present on the adsorbent surface.[1]
-
SEM (Scanning Electron Microscopy): To observe the surface morphology.[2]
-
pHpzc (Point of Zero Charge): To determine the pH at which the adsorbent surface has a net neutral charge.[1]
-
2. Synthetic Adsorbents (e.g., Hypercrosslinked Resins, Zeolites):
-
Synthesis: These materials are typically synthesized through specific chemical reactions. For instance, hypercrosslinked resins can be prepared by post-crosslinking a precursor polymer.[6] Zeolites can be modified with surfactants like cetyltrimethylammonium bromide (CTAB) to enhance their affinity for organic pollutants.[7]
Batch Adsorption Studies
Batch experiments are conducted to determine the adsorption capacity, removal efficiency, and the influence of various parameters.
-
Stock Solution Preparation: A stock solution of 2-CP of a known concentration (e.g., 500 mg/L) is prepared by dissolving a requisite amount of 2-CP in deionized water. Experimental solutions of desired concentrations are then prepared by diluting the stock solution.[2]
-
Adsorption Experiment: A known amount of adsorbent (e.g., 0.1 g to 2.0 g) is added to a fixed volume of 2-CP solution (e.g., 25 mL to 100 mL) in a conical flask or sealed bottle.[4][5] The pH of the solution is adjusted to the desired value using dilute HCl or NaOH.[2]
-
Agitation and Equilibration: The flasks are agitated in a shaker at a constant speed (e.g., 120 rpm) and temperature for a predetermined period to allow the adsorption process to reach equilibrium.[2]
-
Analysis: After agitation, the solution is filtered or centrifuged to separate the adsorbent. The remaining concentration of 2-CP in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or gas chromatography.[2][6]
-
Calculation of Removal Efficiency and Adsorption Capacity:
-
The percentage removal (R%) is calculated using the formula: R (%) = [(C₀ - Cₑ) / C₀] * 100, where C₀ and Cₑ are the initial and equilibrium concentrations of 2-CP, respectively.[3]
-
The adsorption capacity at equilibrium (qₑ, in mg/g) is calculated as: qₑ = [(C₀ - Cₑ) * V] / m, where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
Kinetic and Isotherm Studies
-
Kinetic Studies: To understand the rate of adsorption, samples are collected at different time intervals during the batch experiment, and the concentration of 2-CP is measured. The data is then fitted to various kinetic models like pseudo-first-order and pseudo-second-order to determine the adsorption rate constants.[5]
-
Isotherm Studies: To describe the equilibrium relationship between the adsorbate concentration in the solution and on the adsorbent surface, experiments are conducted with varying initial concentrations of 2-CP. The equilibrium data is then fitted to isotherm models such as the Langmuir and Freundlich models.[1][4]
Visualizing the Evaluation Process
The logical workflow for evaluating the performance of different adsorbents for 2-CP removal can be visualized as a flowchart.
Caption: Workflow for Performance Evaluation of this compound Adsorbents.
Conclusion
The selection of an appropriate adsorbent for this compound removal is a critical decision that depends on various factors including adsorption capacity, removal efficiency, cost, and availability. While commercial activated carbons like PAC exhibit high adsorption capacities, low-cost biosorbents derived from agricultural wastes such as banana peel and sugarcane bagasse offer a more sustainable and economical alternative.[1][3][4] Further research focusing on the modification of these low-cost materials to enhance their performance and on their regeneration and reusability will be crucial for their practical application in wastewater treatment.[2] The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and engineers working on the remediation of this compound contaminated water.
References
- 1. Abatement of this compound from the Aqueous Environment by Implementing the Adsorbents Prepared from Lignocellulosic Biomasses - ethesis [ethesis.nitrkl.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. uni-due.de [uni-due.de]
- 4. banglajol.info [banglajol.info]
- 5. pubs.aip.org [pubs.aip.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Mechanism and performance for adsorption of this compound onto zeolite with surfactant by one-step process from aqueous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of 2-Chlorophenol Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of various degradation pathways for 2-Chlorophenol (2-CP), a persistent environmental pollutant. The following sections present a summary of quantitative kinetic data, detailed experimental protocols for key degradation methods, and visualizations of the degradation pathways and experimental workflows. This information is intended to assist researchers in selecting and optimizing methods for the removal of 2-CP and related compounds.
Kinetic Data Summary
The degradation of this compound can be achieved through several advanced oxidation processes (AOPs) and biological methods. The efficiency of these methods is often evaluated by their degradation kinetics, typically modeled as pseudo-first-order reactions. The table below summarizes the pseudo-first-order rate constants (k) and degradation efficiencies reported for various 2-CP degradation pathways. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions such as initial 2-CP concentration, catalyst dosage, pH, and temperature can significantly influence the degradation rate.
| Degradation Pathway | Catalyst/Medium | Apparent Rate Constant (k) | Degradation Efficiency (%) | Reaction Time | Reference |
| Photocatalysis | TiO₂/UV | 0.0183 min⁻¹ | ~95% | 120 min | [1] |
| Co-doped TiO₂/UV | 0.020 min⁻¹ (at 12.5 mg/L 2-CP) | 93.4% (at pH 9) | 180 min | [2] | |
| Ozonation | Ozone (O₃) | Dosage-dependent | - | - | [3] |
| Fenton Process | Fe²⁺/H₂O₂ | - | 78% | - | [4] |
| Photo-Fenton Process | Fe²⁺/H₂O₂/UV or Solar light | - | 97% | - | [4] |
| Biodegradation | Acclimated Activated Sludge | - | Complete degradation | 12 days | [5] |
| Rhodococcus opacus | - | - | - | [6] |
Degradation Pathways and Intermediates
The degradation of this compound proceeds through different intermediates depending on the applied method. Understanding these pathways is crucial for assessing the formation of potentially more toxic byproducts and for optimizing the process for complete mineralization.
Advanced Oxidation Processes (AOPs)
AOPs rely on the generation of highly reactive hydroxyl radicals (•OH) that initiate the degradation of 2-CP.
1. Photocatalysis: In the presence of a semiconductor catalyst like TiO₂ and UV light, 2-CP is degraded through a series of hydroxylated and ring-opened intermediates.
2. Fenton and Photo-Fenton Processes: These processes utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The photo-Fenton process is enhanced by UV or solar light, which promotes the regeneration of Fe²⁺ from Fe³⁺.
3. Ozonation: Ozone can react directly with this compound or decompose to form hydroxyl radicals, leading to a complex mixture of intermediates.
Biological Degradation
Microorganisms can degrade this compound through specific enzymatic pathways, often involving the initial hydroxylation of the aromatic ring followed by ring cleavage.
Microbial Degradation: Bacteria such as Rhodococcus opacus can degrade 2-CP via the formation of 3-chlorocatechol, which is then further metabolized through ortho- or meta-cleavage pathways.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
General Experimental Workflow
The general workflow for studying the degradation of this compound involves sample preparation, the degradation experiment under controlled conditions, sampling at regular intervals, and analysis of the samples to determine the concentration of 2-CP and its degradation products.
Photocatalytic Degradation
Materials:
-
This compound (analytical grade)
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
Deionized water
-
UV lamp (e.g., 125W medium-pressure mercury lamp)
-
Photoreactor with a quartz window
-
Magnetic stirrer
-
Syringes and syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Suspend the desired amount of TiO₂ catalyst in the 2-CP solution in the photoreactor.
-
Stir the suspension in the dark for a specific period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Withdraw aliquots of the suspension at regular time intervals.
-
Immediately filter the samples through a 0.45 µm syringe filter to remove the catalyst particles.
-
Analyze the filtrate using HPLC to determine the concentration of this compound.
Fenton and Photo-Fenton Degradation
Materials:
-
This compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Reaction vessel
-
Magnetic stirrer
-
UV lamp (for photo-Fenton)
-
HPLC system
Procedure:
-
Prepare an aqueous solution of this compound of a known concentration.
-
Adjust the pH of the solution to the desired value (typically around 3) using H₂SO₄.
-
Add the required amount of FeSO₄·7H₂O to the solution and stir until dissolved.
-
For the photo-Fenton process, turn on the UV lamp.
-
Add the specified volume of H₂O₂ to the solution to start the reaction.
-
Collect samples at different time points.
-
Quench the reaction in the samples immediately by adding a suitable reagent (e.g., a slight excess of NaOH to raise the pH and precipitate iron, followed by filtration).
-
Analyze the samples by HPLC to measure the this compound concentration.
Ozonation
Materials:
-
This compound
-
Ozone generator
-
Gas washing bottle or bubble column reactor
-
Gas flow meter
-
Indigo solution for ozone concentration measurement
-
Deionized water
-
HPLC system
Procedure:
-
Prepare the this compound solution in the reactor.
-
Bubble ozone gas through the solution at a constant flow rate.
-
Monitor the ozone concentration in the gas phase at the inlet and outlet of the reactor.
-
Take liquid samples from the reactor at regular intervals.
-
Immediately purge the samples with an inert gas (e.g., nitrogen) to remove residual dissolved ozone.
-
Analyze the samples using HPLC to determine the this compound concentration.
Microbial Degradation
Materials:
-
This compound
-
Bacterial culture (e.g., acclimated activated sludge or a specific strain like Rhodococcus opacus)
-
Mineral salts medium
-
Shaker incubator or bioreactor
-
Centrifuge
-
HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Prepare a sterile mineral salts medium and add this compound as the sole carbon source to the desired concentration.
-
Inoculate the medium with the microbial culture.
-
Incubate the culture under controlled conditions (e.g., temperature, pH, and agitation).
-
Collect samples aseptically at different time points.
-
Separate the biomass from the supernatant by centrifugation.
-
Analyze the supernatant for the concentration of this compound and its metabolites using HPLC or GC-MS.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (with or without acid, e.g., phosphoric acid) is commonly used in a gradient or isocratic elution.
-
Detector: UV detector set at a wavelength where this compound and its intermediates show maximum absorbance (e.g., around 274 nm).
-
Quantification: Based on a calibration curve prepared with standard solutions of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Often used for the identification of volatile and semi-volatile degradation intermediates.
-
Samples may require derivatization to increase the volatility of the analytes.
-
Identification is based on the mass spectra of the compounds, which are compared with a library of known spectra.
Conclusion
The degradation of this compound can be effectively achieved through various advanced oxidation and biological processes. The choice of the most suitable method depends on factors such as the required degradation efficiency, reaction time, cost, and the potential formation of toxic byproducts. AOPs like the photo-Fenton process generally exhibit faster kinetics, while biological methods offer a more environmentally friendly and potentially cost-effective solution for complete mineralization, albeit at a slower rate. A thorough understanding of the degradation kinetics and pathways is essential for the development of efficient and safe remediation strategies for this compound and other persistent organic pollutants.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Degradation of this compound by Fenton and photo-Fenton processes--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of chlorophenols using pentachlorophenol-degrading bacteria Sphingomonas chlorophenolica in a batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Toxicity of 2-Chlorophenol and Its Environmental Heirs: A Comparative Guide
A detailed examination of the comparative toxicity of the industrial chemical 2-Chlorophenol and its degradation byproducts reveals a complex picture of environmental and health risks. While the parent compound exhibits significant toxicity, its breakdown products, formed during natural degradation processes, also pose considerable threats, underscoring the need for comprehensive risk assessments of contaminated sites.
This compound (2-CP), a prevalent environmental contaminant stemming from its use in the manufacturing of pesticides, dyes, and other industrial products, is a compound of significant toxicological concern. Acute exposure to 2-CP can lead to a range of adverse health effects in humans, including dizziness, respiratory irritation, and skin burns[1]. Chronic exposure is linked to more severe outcomes, with studies indicating potential damage to the liver and kidneys[1]. The U.S. Environmental Protection Agency (EPA) has classified 2-CP as a hazardous substance, highlighting its potential risk to human health and ecosystems[1].
This guide provides a comparative analysis of the toxicity of this compound and its primary degradation byproducts, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Toxicity Analysis
To understand the full toxicological profile of this compound contamination, it is crucial to assess the toxicity of its degradation intermediates. Bacterial degradation of 2-CP in the environment primarily proceeds through the formation of 3-chlorocatechol, which is then further broken down via either a modified ortho- or meta-cleavage pathway. Key byproducts of these pathways include 2-chloro-cis,cis-muconate and maleylacetate.
| Compound | Chemical Formula | Acute Oral Toxicity (Rat LD50) | Aquatic Toxicity (Vibrio fischeri EC50) | Carcinogenicity & Mutagenicity |
| This compound | C₆H₅ClO | 670 mg/kg[2] | 2.5 - 8.6 mg/L | Potential carcinogen, may induce mutations[1] |
| 3-Chlorocatechol | C₆H₅ClO₂ | Harmful if swallowed (GHS Classification) | Data not readily available | Data not readily available |
| 2-chloro-cis,cis-muconate | C₆H₅ClO₄ | Data not readily available | Data not readily available | Data not readily available |
| Maleylacetate | C₆H₄O₅²⁻ | Data not readily available | Data not readily available | Data not readily available |
Note: The absence of specific toxicity values for byproducts necessitates a qualitative comparison based on available hazard classifications. Further research is required to establish quantitative toxicological profiles for these compounds.
Experimental Protocols
Bacterial Degradation of this compound
This protocol outlines a method for studying the aerobic degradation of this compound using a bacterial consortium.
1. Materials and Reagents:
-
Bacterial culture (e.g., Pseudomonas sp., Rhodococcus sp.)
-
Mineral Salts Medium (MSM)
-
This compound (analytical grade)
-
Sterile culture flasks
-
Shaking incubator
-
High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Prepare a sterile Mineral Salts Medium.
-
Inoculate the medium with the bacterial culture.
-
Add this compound to the desired initial concentration (e.g., 50 mg/L).
-
Incubate the flasks at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm).
-
Withdraw samples at regular intervals (e.g., every 12 hours).
-
Analyze the concentration of this compound and its degradation byproducts using HPLC.
Acute Toxicity Assessment using Vibrio fischeri
This protocol describes the determination of the EC50 value of a substance using the Vibrio fischeri bioluminescence inhibition assay (Microtox® test).
1. Materials and Reagents:
-
Freeze-dried Vibrio fischeri reagent
-
Reconstitution solution
-
Diluent (e.g., 2% NaCl)
-
Test substance (this compound or its byproducts)
-
Microplate luminometer
2. Procedure:
-
Rehydrate the Vibrio fischeri reagent according to the manufacturer's instructions.
-
Prepare a serial dilution of the test substance in the diluent.
-
Dispense the bacterial suspension and the test substance dilutions into a microplate.
-
Incubate the microplate at a controlled temperature (e.g., 15°C) for a specific duration (e.g., 15 or 30 minutes).
-
Measure the bioluminescence of each well using a luminometer.
-
Calculate the percentage of luminescence inhibition for each concentration compared to a control.
-
Determine the EC50 value, the concentration causing 50% inhibition, using appropriate software.
Visualizing the Mechanisms of Toxicity and Degradation
To illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Bacterial degradation pathway of this compound.
Caption: Workflow for comparative toxicity assessment.
Caption: Potential signaling pathway for chlorophenol toxicity.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 2-Chlorophenol
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Chlorophenol, a compound requiring meticulous management due to its hazardous properties.
This compound is a combustible liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2] Proper disposal is not merely a regulatory requirement but a critical component of laboratory safety and environmental responsibility. Adherence to these guidelines will help ensure the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards and to take appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and eye/face protection.[1][2] In case of inadequate ventilation, a respirator is necessary.[1][3]
-
Handling: Use this compound in a well-ventilated area, preferably under a chemical fume hood.[2][4] Avoid contact with skin and eyes, and do not breathe in vapors.[1][5] Keep the substance away from heat, open flames, and sources of ignition.[2][6]
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[1][3][7] Keep it segregated from incompatible materials such as strong oxidizers, acid anhydrides, and acid chlorides.[7]
Quantitative Data for this compound
Understanding the physicochemical properties of this compound is essential for its safe management and disposal.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClO | [8] |
| Molecular Mass | 128.56 g/mol | [1] |
| Appearance | Colorless to amber liquid | [8] |
| Odor | Unpleasant, penetrating | [8] |
| Density | 1.265 g/cm³ | [8] |
| Boiling Point | 175 °C (347 °F) | [8] |
| Freezing Point | 7 °C (46 °F) | [8] |
| Flash Point | 64 °C (147 °F) | [8] |
| Log Pow (Octanol-Water Partition Coefficient) | 2.15 - 2.17 | [1][9] |
| UN Number | 2021 | [2][6] |
| EPA Hazardous Waste Number | U048 | [8] |
Step-by-Step Disposal Workflow
The proper disposal of this compound waste is a multi-step process that must be followed diligently. The following diagram outlines the required workflow from waste generation to final disposal.
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound waste in a laboratory setting.
Spill Management and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate: Evacuate all non-essential personnel from the spill area.[10]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Remove all sources of ignition.[10] Cover the spill with a non-combustible absorbent material such as dry lime, sand, or soda ash.[10]
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, covered container for disposal.[1][10]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.[7]
Waste Treatment and Disposal Methodologies
This compound must be disposed of as hazardous waste in accordance with all local, regional, national, and international regulations.[1] Do not dispose of it down the drain.[7] The primary methods for the disposal of this compound waste include:
-
Incineration: High-temperature incineration is a common and effective method for the destruction of chlorinated organic compounds.
-
Advanced Oxidation Processes (AOPs): These methods, such as the Photo-Fenton process, use highly reactive hydroxyl radicals to break down this compound into less harmful substances.[7]
-
Bioremediation: This approach utilizes microorganisms that can metabolize and degrade chlorophenols.[11]
The selection of the appropriate disposal method will depend on the concentration of the waste, the available facilities, and regulatory requirements. It is essential to consult with your institution's EHS department to ensure compliance.[7][10]
Experimental Protocol: Spill Neutralization and Cleanup
This protocol details the steps for neutralizing and cleaning up a small spill of this compound in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, butyl rubber or neoprene apron, appropriate gloves, and a respirator if ventilation is inadequate.
-
Absorbent Material: Dry lime, sand, or soda ash.
-
Waste Container: A clearly labeled, sealable, and compatible hazardous waste container.
-
Scoop or shovel for collection.
-
Decontamination solution (e.g., soap and water).
Procedure:
-
Ensure Safety: Don the appropriate PPE before approaching the spill.
-
Containment: If the spill is liquid, contain it by creating a dike around the spill with absorbent material.
-
Absorption: Gently cover the spill with an ample amount of dry lime, sand, or soda ash. Avoid creating dust.
-
Collection: Once the this compound is fully absorbed, carefully scoop the material into the designated hazardous waste container.
-
Sealing and Labeling: Securely seal the container and ensure it is properly labeled with "Hazardous Waste," "this compound," and the date of the spill.
-
Decontamination: Wash the affected area with soap and water.
-
Disposal of Contaminated Materials: All contaminated materials, including PPE, must be placed in a sealed bag and disposed of as hazardous waste.
-
Reporting: Report the incident to the EHS office as per your institution's protocol.
By adhering to these stringent protocols, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and protecting our ecosystem.
References
- 1. lobachemie.com [lobachemie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. research.uga.edu [research.uga.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
